molecular formula C8H14ClNO3 B1587669 Ethyl 3-oxopiperidine-4-carboxylate hydrochloride CAS No. 72738-09-1

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride

Número de catálogo: B1587669
Número CAS: 72738-09-1
Peso molecular: 207.65 g/mol
Clave InChI: VMVUBCKFICINHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS 72738-09-1) is a versatile chemical building block with the molecular formula C8H14ClNO3 and a molecular weight of 207.66 g/mol . This compound, characterized by its piperidine ring structure bearing both 3-oxo and 4-carboxylate functional groups, is a valuable synthetic intermediate in organic chemistry and drug discovery research . Its molecular structure, defined by the SMILES code "CCOC(=O)C1CCNCC1=O", presents multiple reactive sites that researchers can utilize for complex molecular constructions . The compound is offered strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal applications. Proper handling procedures should be followed, as it carries the safety designations of being harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . For optimal stability, it is recommended to store this product under an inert atmosphere at room temperature . The hydrochloride salt form enhances its stability and handling properties for laboratory use.

Propiedades

IUPAC Name

ethyl 3-oxopiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-2-12-8(11)6-3-4-9-5-7(6)10;/h6,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVUBCKFICINHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10993550
Record name Ethyl 3-oxopiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10993550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72738-09-1
Record name 4-Piperidinecarboxylic acid, 3-oxo-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72738-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxopiperidine-4-carboxylate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072738091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-oxopiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10993550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxopiperidine-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.803
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 3-oxopiperidine-4-carboxylate hydrochloride: Synthesis, Applications, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS No. 72738-09-1) is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and pharmaceutical development.[1] Its unique structural scaffold, featuring a piperidine ring functionalized with both a ketone and an ester, renders it a versatile precursor for a diverse array of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications and analytical characterization. By elucidating the underlying chemical principles and providing actionable insights, this document aims to empower researchers to effectively harness the synthetic potential of this valuable intermediate.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is the bedrock of its effective application in research and development. Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a stable, crystalline solid under standard conditions. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.

PropertyValueSource(s)
CAS Number 72738-09-1[1][2]
Molecular Formula C₈H₁₄ClNO₃[2]
Molecular Weight 207.66 g/mol [3]
Appearance White to off-white crystalline powder[4]
Melting Point 200-202 °C[2]
Purity ≥98%[5]
Storage Conditions Inert atmosphere, room temperature[3]

Synthesis and Mechanistic Insights: The Dieckmann Condensation

The primary synthetic route to Ethyl 3-oxopiperidine-4-carboxylate is the Dieckmann condensation, a robust and well-established method for the formation of five- and six-membered cyclic β-keto esters.[6][7] This intramolecular Claisen condensation involves the cyclization of a diester in the presence of a strong base.[8][9]

The logical precursor for the synthesis of Ethyl 3-oxopiperidine-4-carboxylate is a suitably substituted acyclic diester. The reaction proceeds through the formation of an enolate ion at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group to form a cyclic β-keto ester.[10]

Conceptual Synthesis Workflow

G cluster_0 Synthesis Pathway Acyclic_Diester Acyclic Diester Precursor Base Strong Base (e.g., NaOEt) Acyclic_Diester->Base Deprotonation Enolate Enolate Formation Acyclic_Diester->Enolate Cyclization Intramolecular Cyclization Enolate->Cyclization Nucleophilic Attack Cyclic_Intermediate Cyclic β-keto Ester (Free Base) Cyclization->Cyclic_Intermediate Acidification Acidification (HCl) Cyclic_Intermediate->Acidification Final_Product Ethyl 3-oxopiperidine-4-carboxylate HCl Acidification->Final_Product

Caption: Conceptual workflow for the synthesis via Dieckmann condensation.

Exemplary Synthetic Protocol
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of the acyclic diester precursor in a suitable anhydrous solvent (e.g., toluene or THF).

  • Base Addition: A strong base, such as sodium ethoxide or potassium tert-butoxide (1.0 to 1.5 molar equivalents), is added portion-wise or as a solution to the reaction mixture at room temperature or 0 °C to control the initial exotherm.

  • Reaction Progression: The reaction mixture is then heated to reflux and monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of water or a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyclic β-keto ester.

  • Salt Formation: The crude product is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane), and dried under vacuum to afford Ethyl 3-oxopiperidine-4-carboxylate hydrochloride as a solid.

Applications in Drug Discovery and Development

The synthetic utility of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is most prominently demonstrated in its role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The piperidine moiety is a common scaffold in a wide range of pharmaceuticals, and the dual functionality of this compound allows for a variety of subsequent chemical transformations.

Key Synthetic Transformations

The ketone and ester functionalities of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride can be selectively or sequentially modified to introduce molecular diversity.

  • N-Alkylation/Arylation: The secondary amine of the piperidine ring can be readily alkylated or arylated to introduce various substituents, which is a common strategy in drug design to modulate pharmacological activity.

  • Ketone Reduction: The ketone can be reduced to a hydroxyl group, introducing a chiral center and a hydrogen bond donor/acceptor.

  • Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.

Therapeutic Areas of Interest

Derivatives of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride have been investigated for a range of therapeutic applications, including:

  • Analgesics: The piperidine scaffold is a core component of many potent opioid analgesics.[12]

  • Anti-inflammatory Agents: The compound serves as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).[13]

  • Antibacterial Agents: A notable application is in the synthesis of fluoroquinolone antibiotics, such as Balofloxacin, where the N-substituted piperidine ring is a key structural feature.[11][14]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is paramount for its successful use in synthesis. A combination of spectroscopic and chromatographic techniques is typically employed for its characterization.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as signals for the protons on the piperidine ring. The chemical shifts and coupling patterns of the ring protons provide valuable information about the conformation of the piperidine ring.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and the ester, as well as for the carbons of the ethyl group and the piperidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond of the secondary amine hydrochloride, the C=O stretch of the ketone, and the C=O stretch of the ester.[4]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for monitoring the progress of reactions in which it is used. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acidic modifier like trifluoroacetic acid) is a common starting point for method development.

Hypothetical Analytical Workflow

G cluster_0 Analytical Workflow Sample Sample of Ethyl 3-oxopiperidine-4-carboxylate HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR HPLC HPLC Analysis Sample->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: A typical analytical workflow for quality control.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 3-oxopiperidine-4-carboxylate hydrochloride.

  • Hazard Identification: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[3][15]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. When handling the solid material, a dust mask or respirator may be necessary to avoid inhalation.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Storage under an inert atmosphere is recommended to prevent degradation.[3]

Conclusion

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a high-value synthetic intermediate with significant applications in the pharmaceutical industry. Its utility is rooted in the versatile reactivity of its piperidine scaffold, which allows for the efficient construction of diverse and complex molecular targets. A thorough understanding of its synthesis, particularly the Dieckmann condensation, and its chemical properties is essential for leveraging its full potential in drug discovery and development. Adherence to proper analytical and safety protocols will ensure the reliable and safe use of this important building block in the advancement of medicinal chemistry.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. [Link]

  • Homework.Study.com. Dieckmann cyclization of diethyl 3-methylheptanedioate gives a mixture of two beta-keto ester.... [Link]

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • apicule. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS No: 1454-53-1) API Intermediate Manufacturers. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Chemdad. ethyl 3-oxopiperidine-4-carboxylate hydrochloride. [Link]

  • ResearchGate. Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. [Link]

  • Autech Industry Co.,Limited. 72738-09-1 Ethyl 3-oxopiperidine-4-carboxylate hydrochloride. [Link]

  • Chemistry LibreTexts. 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • The Organic Chemistry Tutor. Dieckmann Condensation Reaction Mechanism. [Link]

  • PMC - PubMed Central. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

  • PubMed. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • Dieckmann Reaction. [Link]

  • CU Anschutz School of Medicine. Analgesic Reference Guide©. [Link]

  • PubChem. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. [Link]

Sources

An In-depth Technical Guide to Ethyl 3-Oxopiperidine-4-Carboxylate Hydrochloride: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its unique bifunctional structure, featuring a β-ketoester within a piperidine scaffold, offers a versatile platform for a wide array of chemical transformations. This guide provides an in-depth analysis of its core chemical properties, robust synthetic methodologies, and characteristic reactivity. Furthermore, it explores its critical applications as a key intermediate in the synthesis of complex bioactive molecules, including analgesics, anti-inflammatory agents, and novel antibiotics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable compound.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic motifs found in natural products and synthetic pharmaceuticals.[1][2] Its saturated, six-membered structure allows it to adopt well-defined three-dimensional conformations (typically a chair conformation), which is crucial for precise molecular recognition and binding to biological targets. Ethyl 3-oxopiperidine-4-carboxylate hydrochloride emerges as a particularly valuable derivative within this class.[3] Its structure combines the foundational piperidine core with two highly reactive functional groups: a ketone at the 3-position and an ethyl carboxylate at the 4-position. This arrangement makes it an essential precursor for creating substituted piperidine derivatives with significant therapeutic potential.[3][4] This guide will delve into the technical specifics of this compound, providing the foundational knowledge required for its effective application in research and development.

Core Physicochemical and Spectroscopic Properties

The hydrochloride salt form of Ethyl 3-oxopiperidine-4-carboxylate enhances its stability and ease of handling compared to the free base.[4] It typically presents as a light yellow or white to brown crystalline solid.[5][6]

PropertyValueSource(s)
Chemical Name Ethyl 3-oxopiperidine-4-carboxylate hydrochloride[5]
Synonyms 4-(Ethoxycarbonyl)-3-oxopiperidinium chloride[5]
CAS Number 72738-09-1, 4644-61-5[3][5][7]
Molecular Formula C₈H₁₄ClNO₃[5]
Molecular Weight 207.65 g/mol [5]
Melting Point 200-202 °C (decomposes)[5]
Appearance Light yellow solid[4]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[5]
Spectroscopic Profile

Spectroscopic analysis is critical for confirming the structure and purity of the compound. While a comprehensive public database for the specific hydrochloride salt is limited, the key expected signals for the core structure are well-understood based on related piperidine derivatives.[8][9][10]

  • ¹H NMR: Protons on the piperidine ring would appear in the 2.5-4.0 ppm range. The ethyl group would show a characteristic quartet around 4.2 ppm (-OCH₂-) and a triplet around 1.2 ppm (-CH₃). The acidic N-H proton of the hydrochloride salt may be broad or exchangeable.

  • ¹³C NMR: The spectrum would be characterized by signals for the two carbonyl carbons (ketone and ester) in the range of 165-205 ppm. The remaining aliphatic carbons of the piperidine ring and the ethyl group would appear in the upfield region (14-60 ppm).

  • FT-IR: Key vibrational bands would include a strong C=O stretch for the ketone (around 1710-1730 cm⁻¹), another strong C=O stretch for the ester (around 1735-1750 cm⁻¹), and a broad N-H stretch for the ammonium salt (around 2400-2800 cm⁻¹).

Synthesis and Manufacturing

The synthesis of substituted piperidones is a well-established field in organic chemistry.[1][11] For industrial-scale production of derivatives like Ethyl 3-oxopiperidine-4-carboxylate, the Dieckmann condensation is a common and efficient strategy. This intramolecular cyclization of a diester is driven by a strong base to form a stable β-ketoester.

A frequently used precursor for this synthesis is the N-benzyl protected version, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (CAS: 52763-21-0) , as it is an important intermediate itself and the benzyl group can be readily removed later if the secondary amine is required.[12][13]

Synthetic Workflow: Dieckmann Condensation Approach

The following diagram and protocol outline a representative synthesis for the N-benzyl protected intermediate, which is a key precursor to many pharmaceutical targets.[12]

Synthesis_Workflow N_Benzyl_Glycine_Ethyl_Ester N-Benzyl Glycine Ethyl Ester Intermediate_2 Intermediate: Diester (C₁₇H₂₅NO₄) N_Benzyl_Glycine_Ethyl_Ester->Intermediate_2 Base (e.g., K₂CO₃) Organic Solvent Ethyl_4_halobutyrate Ethyl 4-halobutyrate (X = Cl, Br) Ethyl_4_halobutyrate->Intermediate_2 Intermediate_2_c Intermediate: Diester Free_Base Cyclized Product (Free Base) Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Intermediate_2_c->Free_Base Strong Base (e.g., NaOEt) Toluene Free_Base_c Cyclized Product (Free Base) Final_Product Final Product Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl Free_Base_c->Final_Product Adjust pH to 1-2 (HCl) Crystallization Reactivity_Map cluster_reactions main Ethyl 3-oxopiperidine-4-carboxylate C3-Ketone C4-Ester N1-Amine (as HCl salt) C4-Proton (acidic) reduct Reduction (NaBH₄) -> 3-hydroxy derivative main:f1->reduct reduct_amin Reductive Amination -> 3-amino derivative main:f1->reduct_amin hydrolysis Ester Hydrolysis (NaOH) -> Carboxylic Acid main:f2->hydrolysis alkylation N-Alkylation (R-X, Base) -> N-substituted piperidine main:f3->alkylation acylation N-Acylation (RCOCl, Base) -> N-acyl piperidine main:f3->acylation enolate_alk Enolate Alkylation (Base, R'-X) -> C4-substituted derivative main:f4->enolate_alk

Caption: Key reactive sites and potential transformations of the core scaffold.

  • N-Alkylation/Acylation: The secondary amine, after neutralization of the hydrochloride salt, is a potent nucleophile. It can be readily alkylated or acylated to introduce a wide variety of substituents on the nitrogen atom, which is a common strategy for modulating the pharmacological properties of piperidine-based drugs. [4]* Ketone Modifications: The C3-ketone is a versatile handle for further functionalization. It can be reduced to the corresponding alcohol (3-hydroxypiperidine derivative) using standard reducing agents like sodium borohydride. Alternatively, it can undergo reductive amination to install an amino group at the C3 position, opening pathways to another class of derivatives.

  • β-Ketoester Reactivity: The β-ketoester moiety is arguably the most powerful feature of this molecule. The proton at the C4 position is acidic and can be removed by a base to form a stabilized enolate. This enolate can then be alkylated or acylated, allowing for the introduction of substituents at the C4 position. Furthermore, the entire ester group can be removed via decarboxylation under certain conditions (Krapcho decarboxylation), providing access to 3-piperidone scaffolds.

Applications in Drug Discovery and Development

This compound is not just a laboratory curiosity; it is a commercially significant building block for the synthesis of active pharmaceutical ingredients (APIs). [3]

  • Analgesics and Anti-inflammatory Agents: The piperidine scaffold is central to many potent analgesics. This building block provides a direct route to synthesize complex piperidines that can act as agonists or antagonists for various receptors involved in pain signaling. [4][14]* Antibacterial Agents: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is a documented key intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibacterial agent. [12]This underscores its industrial relevance and the high purity required for its use in pharmaceutical manufacturing.

  • Agrochemicals: The versatile reactivity of this compound also makes it a valuable intermediate in the development of new agrochemicals, such as novel pesticides and herbicides. [14]* CNS Receptor Ligands: The rigid, chair-like structure of the piperidine ring is ideal for creating ligands that target central nervous system (CNS) receptors. The N-benzyl derivative has been used as a building block for synthesizing receptor agonists and antagonists for drug discovery programs targeting neurological disorders. [13]

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

  • Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [15][16]The N-benzyl derivative carries similar warnings. [17][18][19]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [15]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. [16][20]Avoid contact with skin and eyes. [15]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically under an inert atmosphere at 2-8°C. [5][21]* Incompatibilities: Keep away from strong oxidizing agents. [16]

Conclusion

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride and its N-protected derivatives are more than just chemical reagents; they are enabling tools for innovation in the pharmaceutical and chemical industries. The convergence of the piperidine scaffold with the versatile reactivity of the β-ketoester functionality provides chemists with a reliable and powerful platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is fundamental for any scientist aiming to design and develop the next generation of piperidine-containing therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 419705, Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. Retrieved from [Link]

  • Google Patents. (2022). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Chemdad Co., Ltd. (n.d.). ethyl 3-oxopiperidine-4-carboxylate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723880, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • CATO Research Chemical Inc. (2025). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

Sources

Technical Guide: Synthesis of Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride , a critical β-keto ester scaffold used in the development of serotonin reuptake inhibitors and other piperidine-based alkaloids.

Unlike the symmetric 4-oxopiperidine-3-carboxylate isomer (synthesized from 3,3'-iminodipropionate), this specific 3-oxo-4-carboxylate isomer requires a regioselective Dieckmann condensation of an unsymmetrical diester precursor.

Executive Summary & Retrosynthetic Analysis

The synthesis targets the hydrochloride salt of ethyl 3-oxopiperidine-4-carboxylate.[1] The free base is a β-keto ester prone to decarboxylation and oxidation; thus, the hydrochloride salt is the requisite stable form for storage and subsequent reactions.

Retrosynthetic Logic:

  • Target: Ethyl 3-oxopiperidine-4-carboxylate (HCl salt).[1][2][3]

  • Precursor: N-Benzyl-3-oxopiperidine-4-carboxylate (Protected form).

  • Cyclization: Dieckmann condensation of an unsymmetrical diester amine.

  • Starting Materials: N-Benzylglycine ethyl ester and Ethyl 4-bromobutyrate.

Pathway Visualization

Retrosynthesis Target Ethyl 3-oxopiperidine-4-carboxylate HCl Protected Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Target->Protected Pd/C, H2 (Debenzylation) Diester Ethyl N-benzyl-N-(3-ethoxycarbonylpropyl)glycinate Protected->Diester Dieckmann Condensation Inputs N-Benzylglycine ethyl ester + Ethyl 4-bromobutyrate Diester->Inputs N-Alkylation

Figure 1: Retrosynthetic disconnection showing the construction of the piperidine core via unsymmetrical Dieckmann condensation.

Detailed Synthetic Pathway[4][5][6][7]

Phase 1: Precursor Synthesis (N-Alkylation)

The first challenge is constructing the unsymmetrical diester chain. We utilize N-benzylglycine ethyl ester to ensure the nitrogen is protected and to prevent over-alkylation (quaternization).

  • Reaction: Nucleophilic substitution (

    
    ).[4]
    
  • Reagents: N-Benzylglycine ethyl ester, Ethyl 4-bromobutyrate, Triethylamine (TEA).

  • Solvent: Toluene or Acetonitrile.

Protocol:

  • Charge a reactor with N-Benzylglycine ethyl ester (1.0 eq) and Toluene (10 vol).

  • Add Ethyl 4-bromobutyrate (1.1 eq) and Triethylamine (1.2 eq).

  • Heat to reflux (110°C) for 12–16 hours. Monitor by TLC/HPLC for consumption of the glycine derivative.

  • Cool to room temperature. Filter off the triethylamine hydrobromide salts.

  • Wash the organic filtrate with water and brine. Dry over ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .[4][5]
    
  • Concentrate under reduced pressure to yield Ethyl N-benzyl-N-(3-ethoxycarbonylpropyl)glycinate as a viscous oil.

    • Note: Purification via vacuum distillation is recommended if purity is <95%, but the crude is often sufficient for the next step.

Phase 2: Regioselective Dieckmann Condensation

This is the critical step. The precursor has two ester sites. Cyclization must occur via the attack of the butyrate


-carbon (C4 of the chain) onto the glycine carbonyl to yield the 3-oxo-4-carboxylate.
  • Mechanism: Base-mediated intramolecular Claisen condensation.

  • Reagents: Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH).

  • Solvent: Anhydrous THF or Toluene.

Protocol:

  • Suspend KOtBu (1.5 eq) in anhydrous THF (15 vol) under nitrogen atmosphere at 0°C.

  • Add a solution of the Phase 1 diester (1.0 eq) in THF dropwise over 60 minutes.

    • Control: Maintain temperature <5°C to minimize polymerization.

  • Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn deep orange/brown, indicating enolate formation.

  • Quench: Cool to 0°C and slowly add glacial acetic acid (stoichiometric) or dilute HCl until pH ~7.

  • Extract with Ethyl Acetate.[1][2][4][5] Wash with saturated

    
     and brine.
    
  • Concentrate to obtain crude Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate .

    • Insight: The product exists in equilibrium with its enol form.

Phase 3: Salt Formation & Stabilization

The free base is unstable. Immediate conversion to the hydrochloride salt is required.

Protocol:

  • Dissolve the crude β-keto ester in dry Ethanol or Diethyl Ether .

  • Cool to 0°C.

  • Add a solution of HCl in Ethanol (or Dioxane) (1.1 eq) dropwise.

  • Stir for 1 hour at 0–5°C. A white to off-white precipitate should form.

  • Filter the solid and wash with cold ether.

  • Yield: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.

Phase 4: Debenzylation (Hydrogenolysis)

To obtain the final N-unsubstituted target.

Protocol:

  • Dissolve the benzyl-protected salt in Ethanol .

  • Add 10% Pd/C catalyst (10 wt% loading).

  • Hydrogenate at 30–50 psi

    
     pressure at room temperature for 6–12 hours.
    
  • Filter through Celite to remove the catalyst.

  • Concentrate the filtrate.[4] Recrystallize from Ethanol/Ether if necessary.

  • Final Product: Ethyl 3-oxopiperidine-4-carboxylate hydrochloride .

Mechanistic Insight & Visualization

The regioselectivity of the Dieckmann condensation is governed by the stability of the ring formed. While both 3-oxo and 5-oxo isomers are theoretically possible, the 3-oxo-4-carboxylate is favored under these conditions due to the specific nucleophilicity of the butyrate


-carbon relative to the glycine methylene.
Reaction Mechanism Diagram

DieckmannMechanism Precursor Diester Precursor (N-Benzyl-N-(3-ethoxycarbonylpropyl)glycinate) Enolate Enolate Formation (at Butyrate alpha-C) Precursor->Enolate KOtBu Deprotonation CyclicInter Tetrahedral Intermediate (Attack on Glycine Carbonyl) Enolate->CyclicInter Cyclization Product Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate CyclicInter->Product -EtO-

Figure 2: Mechanistic flow of the regioselective Dieckmann condensation.

Key Data & Specifications

ParameterSpecificationNotes
CAS Number 72738-09-1Refers to the HCl salt of the 3-oxo-4-ester isomer.[1][3]
Appearance White to pale yellow crystalline powderHygroscopic; store under inert gas.
Molecular Formula

MW: 207.65 g/mol (Salt).
Solubility Water, Methanol, EthanolInsoluble in non-polar solvents (Hexane).
Stability Temperature SensitiveStore at -20°C. Avoid aqueous bases (hydrolysis/decarboxylation).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase 2 Moisture in solventEnsure THF is distilled over Na/Benzophenone or use molecular sieves.
Polymerization Temperature too high during base additionStrictly maintain <5°C during KOtBu addition.
Product Decarboxylation Acidic workup too harsh or prolonged heatKeep pH >2 during workup; avoid heating the free base >40°C.

References

  • Preparation of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxyl

    • Source: Iselin, B. M. and Hoffmann, K., Helvetica Chimica Acta, 1954, 37, 178.[6]

    • Context: Foundational literature on the synthesis of benzyl-protected oxopiperidine carboxylates.[7][6]

    • URL:[Link]

  • Sourcing and Properties of Ethyl 3-oxopiperidine-4-carboxyl

    • Source: ChemicalBook / GuideChem D
    • Context: Verification of CAS 72738-09-1 and physical properties.[3]

Sources

Technical Deep Dive: Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride as a Privileged Scaffold

[1]

Executive Summary & Core Identity

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (and its N-protected analogs, such as N-benzyl) represents a "privileged scaffold" in medicinal chemistry.[1] Unlike a final pharmaceutical agent with a single biological target, this molecule functions as a versatile synthote —a high-energy chemical building block used to construct complex pharmacophores.[1]

Its "Mechanism of Action" is dual-faceted:

  • Chemical Mechanism: It operates via

    
    -keto ester reactivity, facilitating regio-selective alkylation, reduction, and heterocyclization.[1]
    
  • Pharmacological Mechanism (Downstream): It is the critical precursor for Fluoroquinolone antibiotics (e.g., Balofloxacin) and novel Muscarinic receptor modulators .[1]

This guide dissects the chemical reactivity that makes this scaffold valuable and details the biological mechanisms of the therapeutics derived from it.[1]

Chemical Mechanism of Action: The -Keto Ester Engine[1]

The utility of ethyl 3-oxopiperidine-4-carboxylate stems from its electronic structure.[1] It exists in a dynamic equilibrium that allows for "switchable" reactivity.[1]

Tautomeric Equilibrium & Reactivity

The molecule possesses a ketone at C3 and an ester at C4.[1] The proton at C4 is highly acidic (

1
  • The Keto Form: Favored in acidic conditions; susceptible to nucleophilic attack at the C3 ketone (e.g., reductive amination).[1]

  • The Enol Form: Stabilized by intramolecular hydrogen bonding; allows the molecule to act as a nucleophile at C4 or C2 upon deprotonation.[1]

Synthetic Versatility (The "Mechanism" of Synthesis)

This scaffold drives drug synthesis through three primary pathways:[1]

  • Dieckmann Condensation: The formation of the piperidine ring itself often involves cyclization of diesters.[1]

  • Fischer Indole Synthesis: Reaction with aryl hydrazines yields fused tricyclic systems (e.g.,

    
    -carbolines).[1]
    
  • Stereoselective Reduction: Asymmetric reduction of the C3 ketone yields chiral 3-hydroxy-4-carboxylate derivatives, essential for creating specific enantiomers of bioactive alkaloids.[1]

Visualization: Reactivity & Synthesis Pathways[1]

The following diagram illustrates the synthesis of the scaffold via Dieckmann Condensation and its divergent reactivity pathways.

ReactivityPathwaysPrecursorN-Benzyl Glycine Ethyl Ester+ Ethyl 4-halobutyrateIntermediateDiester IntermediatePrecursor->Intermediate Alkylation (Base) ScaffoldEthyl 3-oxopiperidine-4-carboxylate(The Scaffold)Intermediate->Scaffold Dieckmann Condensation(NaOEt/EtOH) Path1Pathway A:Fluoroquinolone Synthesis(e.g., Balofloxacin)Scaffold->Path1 Gould-Jacobs Rxn Path2Pathway B:Chiral Reduction(3-Hydroxy derivatives)Scaffold->Path2 NaBH4 / Asymmetric Cat. Path3Pathway C:Heterocyclization(Fused Ring Systems)Scaffold->Path3 Aryl Hydrazines

Caption: Synthesis of the Ethyl 3-oxopiperidine-4-carboxylate scaffold and its divergence into three primary pharmaceutical workflows.

Downstream Pharmacological Mechanism (Case Study: Balofloxacin)

To understand the biological relevance of this scaffold, we must look at the drugs it builds.[1] The most prominent application is in the synthesis of Balofloxacin and related fluoroquinolones.[1]

Biological Target: DNA Gyrase & Topoisomerase IV

Derivatives synthesized from the 3-oxopiperidine scaffold act as broad-spectrum antibiotics.[1]

  • Mechanism: They inhibit bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1]

  • Action:

    • Gyrase Inhibition: Prevents the supercoiling of DNA ahead of the replication fork, halting DNA synthesis.[1]

    • Topo IV Inhibition: Prevents the separation of interlinked daughter DNA molecules after replication (decatenation).[1]

  • Structural Contribution: The piperidine ring (derived from our scaffold) is often attached at the C7 position of the quinolone core.[1] This specific moiety improves the drug's pharmacokinetic profile, enhancing lipophilicity and cellular penetration into Gram-negative bacteria.[1]

Experimental Protocol: Synthesis & Handling

Disclaimer: This protocol is for research purposes only and should be conducted in a fume hood by trained personnel.

Synthesis of N-Benzyl-3-oxopiperidine-4-carboxylate HCl

This is the standard laboratory scale-up method (Modified Dieckmann protocol).[1]

Reagents:

  • N-Benzylglycine ethyl ester (1.0 eq)[1][2]

  • Ethyl 4-bromobutyrate (1.1 eq)[1]

  • Potassium tert-butoxide (KOtBu) (2.5 eq)[1]

  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Workflow:

  • Alkylation: Dissolve N-benzylglycine ethyl ester in toluene. Add Ethyl 4-bromobutyrate and a mild base (

    
    ).[1] Reflux for 12 hours to form the diester intermediate.[1] Filter salts and concentrate.[1][3]
    
  • Cyclization (Dieckmann):

    • Cool a suspension of KOtBu in toluene to 0°C.

    • Dropwise add the diester intermediate over 1 hour.

    • Allow to warm to room temperature and stir for 4 hours. The solution will thicken as the enolate forms.[1]

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold dilute acetic acid (pH 5-6).

    • Extract with Ethyl Acetate (3x).[1][2][3]

    • Wash organic layer with brine, dry over

      
      .[1]
      
  • Salt Formation: Dissolve the crude oil in ethanol.[1] Add concentrated HCl (1.1 eq) dropwise. The hydrochloride salt will precipitate as a white/off-white solid.[1]

  • Recrystallization: Recrystallize from Ethanol/Ether to achieve >98% purity.

Analytical Specifications (Self-Validation)

To ensure the scaffold is viable for downstream synthesis, verify these parameters:

ParameterSpecificationValidation Method
Appearance White to pale yellow crystalline powderVisual Inspection
Purity > 97.0%HPLC (C18 column, Acetonitrile/Water)
Melting Point 160°C - 165°C (dec.)[1]Capillary Melting Point
Identity Mass Spec (

)
LC-MS (Expected m/z depends on N-substituent)
Solubility Soluble in Water, Methanol; Insoluble in HexaneSolubility Test

Detailed Signaling/Interaction Diagram[1]

The following diagram details how the scaffold interacts with biological systems after being converted into a bioactive fluoroquinolone derivative.

MOA_MechanismDrugScaffold-Derived Drug(e.g., Balofloxacin)BactCellBacterial Cell WallDrug->BactCell Passive Diffusion /Porin Channels Target1DNA Gyrase(Topo II)BactCell->Target1 Binding Target2Topoisomerase IVBactCell->Target2 Binding Action1Inhibition ofNegative SupercoilingTarget1->Action1 Stabilizes Cleavable Complex Action2Inhibition ofDecatenationTarget2->Action2 Stabilizes Cleavable Complex ResultBacterial Cell Death(Bactericidal)Action1->Result DNA Fragmentation Action2->Result Chromosome Segregation Failure

Caption: Pharmacological Mechanism of Action for Fluoroquinolones derived from the 3-oxopiperidine scaffold.

References

  • Thermo Fisher Scientific. (2024).[1] Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, 97%, tech.[1][4] Thermo Fisher Scientific Chemicals.[1] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 419705, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. PubChem.[1] Link[1]

  • Google Patents. (2020).[1] CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.[1][2] Google Patents. Link

  • ChemicalBook. (2025).[1] Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Properties and Synthesis. ChemicalBook. Link

  • Chem-Impex. (2024).[1] Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride - Applications in Drug Discovery. Chem-Impex International.[1] Link

Technical Guide: Biological Activity & Synthetic Utility of Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological relevance and synthetic utility of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride , a critical scaffold in medicinal chemistry.

CAS Registry Number: 72738-09-1 Chemical Formula: C


H

NO

·HCl Molecular Weight: 207.66 g/mol Synonyms: 3-Oxo-4-piperidinecarboxylic acid ethyl ester hydrochloride; Ethyl 3-ketopiperidine-4-carboxylate HCl.

Executive Summary

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is not a direct-acting pharmaceutical agent but a privileged synthetic scaffold . Its value in drug development lies in its bifunctional nature: it possesses both a ketone (C3) and an ester (C4) on a piperidine ring. This


-keto ester motif allows for rapid diversification into complex bioactive heterocycles, including fluoroquinolone antibiotics , serotonin antagonists , and kinase inhibitors .

This guide explores its role as a precursor in high-value medicinal chemistry, specifically detailing its conversion into the side chains of commercial antibiotics (e.g., Balofloxacin) and fused heterocyclic systems.

Chemical Identity & Pharmacophore Properties[1][2][3][4][5]

The compound exists as a hydrochloride salt, enhancing stability against oxidation and polymerization, which are common risks for free


-keto amines.
PropertySpecificationRelevance to Biological Assays
Appearance Off-white to pale yellow solidVisual purity check; degradation often leads to darkening.
Solubility Water, Methanol, DMSOHighly soluble in polar media; suitable for aqueous reaction buffers.
Acidity Acidic (HCl salt)Must be neutralized (e.g., with Et

N or NaHCO

) in situ for nucleophilic reactions.
Reactivity High (C3 Ketone + C4 Ester)Prone to decarboxylation under vigorous acid/base hydrolysis.
Structural Logic

The


-keto ester  functionality is the core "warhead" for synthesis.
  • C3 Ketone: Susceptible to nucleophilic attack (hydrazines, amines) for ring fusion.

  • C4 Ester: Activates the C3 position and serves as a handle for further acylation or decarboxylation.

  • Piperidine Nitrogen: Provides a site for attachment to larger drug pharmacophores (e.g., the quinolone core).

Biological Applications & Mechanism of Action

A. Precursor to Fluoroquinolone Antibiotics (Balofloxacin)

The most significant industrial application of this scaffold is in the synthesis of Balofloxacin , a third-generation fluoroquinolone antibiotic.

  • Mechanism: Balofloxacin inhibits bacterial DNA gyrase and Topoisomerase IV.

  • Role of the Scaffold: The ethyl 3-oxopiperidine-4-carboxylate is transformed into 3-(methylamino)piperidine . The C3-keto group allows for stereoselective reductive amination to install the methylamino group, which is critical for the drug's pharmacokinetic profile and Gram-positive activity.

B. Synthesis of Fused Bioactive Heterocycles

In early-stage drug discovery, this compound is reacted with binucleophiles to create "drug-like" fused systems.

  • Pyrazolopyridines: Reaction with hydrazines yields pyrazolo[4,3-c]pyridines, a scaffold found in JAK kinase inhibitors and anxiolytics .

  • Pyrido[4,3-d]pyrimidines: Reaction with amidines (e.g., urea, guanidine) yields fused pyrimidines, often screened for antitumor activity (e.g., CDK inhibition).

C. Sigma Receptor Ligands

Derivatives of 3-oxopiperidine have shown affinity for Sigma-1 (


) receptors . The piperidine nitrogen mimics the basic amine required for the pharmacophore, while the C3/C4 substitutions allow for optimizing hydrophobic interactions within the receptor pocket.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways starting from Ethyl 3-oxopiperidine-4-carboxylate HCl, highlighting its transformation into antibiotic side chains and fused heterocycles.

G Start Ethyl 3-oxopiperidine-4-carboxylate (HCl Salt) Step1_A N-Protection & Decarboxylation Start->Step1_A Hydrolysis (-CO2) Step2_A Condensation with Hydrazines (R-NHNH2) Start->Step2_A Cyclocondensation Step3_A Condensation with Amidines/Urea Start->Step3_A Base/EtOH Step1_B Reductive Amination (MeNH2, NaBH4) Step1_A->Step1_B 3-Piperidone Int. Product_A 3-(Methylamino)piperidine (Balofloxacin Side Chain) Step1_B->Product_A Deprotection Product_B 4,5,6,7-Tetrahydro-1H- pyrazolo[4,3-c]pyridine Step2_A->Product_B Bioactive Scaffold Product_C Pyrido[4,3-d]pyrimidine Derivatives Step3_A->Product_C Kinase Inhibitor Scaffold

Caption: Divergent synthetic utility of the Ethyl 3-oxopiperidine-4-carboxylate scaffold in producing antibiotic side chains and fused heterocyclic cores.

Experimental Protocols

Protocol A: Handling and Stabilization
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption leads to hydrolysis of the ester and subsequent decarboxylation.

  • Neutralization: For reactions requiring the free base, suspend the salt in CH

    
    Cl
    
    
    
    and wash with saturated aqueous NaHCO
    
    
    immediately before use. Do not store the free base for extended periods as it is unstable.
Protocol B: Synthesis of Pyrazolo[4,3-c]pyridine Derivative

A standard workflow for generating a bioactive fused heterocycle library.

  • Reagents:

    • Ethyl 3-oxopiperidine-4-carboxylate HCl (1.0 eq)[1]

    • Phenylhydrazine (1.1 eq)

    • Ethanol (anhydrous)

    • Sodium Acetate (1.2 eq, to buffer HCl)

  • Procedure:

    • Dissolve the piperidine salt and sodium acetate in ethanol. Stir for 10 minutes at Room Temperature (RT).

    • Add phenylhydrazine dropwise.

    • Reflux the mixture for 3–5 hours. Monitor by TLC (formation of a non-polar spot).

    • Cool to RT. The product (a tetrahydro-pyrazolopyridine) often precipitates.

    • Filter and wash with cold ethanol. Recrystallize from EtOH/Water.

  • Validation:

    • NMR: Look for the disappearance of the ethyl ester quartet/triplet and the appearance of the pyrazole ring protons.

Safety & Toxicology (GHS Classification)

While the final drugs are safe, the intermediate itself poses specific hazards during handling.

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H317: May cause an allergic skin reaction (Sensitizer).[2]

  • Precaution: Use a fume hood. Avoid dust formation. In case of contact, wash with copious amounts of soap and water.

References

  • National Institutes of Health (NIH) - PubChem. (2024). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (Compound Summary). Retrieved from [Link]

  • Google Patents. (2020). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.[3] Retrieved from

  • Lead Sciences. (n.d.). Ethyl 3-oxopiperidine-4-carboxylate hydrochloride Product Data. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Tosylhydrazine-promoted self-conjugate reduction.... Retrieved from [Link]

Sources

The Synthetic Cornerstone: An In-Depth Technical Guide to Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic placement of a ketone, an ester, and a secondary amine within a piperidine ring makes it a versatile scaffold for the synthesis of a diverse array of complex molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive literature review, detailing its synthesis, chemical properties, reactivity, and applications, offering field-proven insights for researchers in drug discovery and development.

Physicochemical Properties and Structural Elucidation

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a white to off-white crystalline solid. Its structure combines a piperidine ring with a ketone at the 3-position and an ethyl carboxylate group at the 4-position. The hydrochloride salt form enhances its stability and solubility in polar solvents.

PropertyValueSource
CAS Number72738-09-1
Molecular FormulaC₈H₁₄ClNO₃
Molecular Weight207.66 g/mol
AppearanceWhite to off-white crystalline powder
StorageInert atmosphere, Room Temperature

Spectroscopic Characterization: While a comprehensive, publicly available spectral dataset for the unprotected hydrochloride salt is limited, the expected spectroscopic features can be inferred from its structure and data for related compounds.

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), along with complex multiplets for the piperidine ring protons. The presence of the hydrochloride salt would likely lead to a broad signal for the amine proton.

  • ¹³C NMR: The carbon spectrum would display distinct peaks for the carbonyl carbons of the ketone and the ester, as well as signals for the carbons of the ethyl group and the piperidine ring.

  • IR Spectroscopy: Key vibrational bands would be observed for the C=O stretching of the ketone and the ester, the N-H stretching of the secondary amine salt, and C-H stretching of the aliphatic and ethyl groups.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, with a characteristic fragmentation pattern.

Synthesis of Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride

The most common and industrially viable route to this piperidine derivative is a two-step process involving the synthesis of an N-protected precursor via a Dieckmann condensation, followed by deprotection to yield the desired secondary amine. The N-benzyl group is a frequently employed protecting group due to its stability and ease of removal.

Step 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Hydrochloride

The synthesis of the N-benzyl precursor is typically achieved through a Dieckmann condensation of a diester. This intramolecular cyclization is a powerful tool for the formation of five- and six-membered rings. A common starting material for this synthesis is N-benzyl-bis(2-ethoxycarbonylethyl)amine, which can be prepared from N-benzylamine and ethyl acrylate.

G cluster_0 Dieckmann Condensation N-benzyl-bis(2-ethoxycarbonylethyl)amine N-benzyl-bis(2-ethoxycarbonylethyl)amine Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate N-benzyl-bis(2-ethoxycarbonylethyl)amine->Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate 1. Base (NaOEt) 2. Acidic Workup Base (e.g., NaOEt) Base (e.g., NaOEt) Product_HCl_Salt Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate->Product_HCl_Salt HCl HCl HCl

Synthesis of the N-benzyl precursor.

Experimental Protocol:

  • Preparation of the Diester: To a solution of N-benzylamine in a suitable solvent such as ethanol, add an excess of ethyl acrylate. The reaction is typically carried out at room temperature or with gentle heating. After the reaction is complete, the solvent and excess reagent are removed under reduced pressure to yield N-benzyl-bis(2-ethoxycarbonylethyl)amine.

  • Dieckmann Condensation: The crude diester is dissolved in an anhydrous solvent like toluene. A strong base, such as sodium ethoxide or sodium hydride, is added portion-wise at a controlled temperature. The mixture is then heated to reflux to drive the intramolecular cyclization.

  • Acidic Workup and Salt Formation: After cooling, the reaction is quenched with a dilute acid, such as acetic acid, followed by an aqueous workup. The organic layer is separated, dried, and concentrated. The resulting crude product is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and ethereal HCl is added to precipitate the hydrochloride salt.

  • Purification: The precipitated solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride as a crystalline solid[1].

Step 2: Debenzylation to Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride

The final step is the removal of the N-benzyl protecting group. Catalytic transfer hydrogenation is a preferred method for this transformation as it avoids the use of high-pressure hydrogen gas and often proceeds under mild conditions. Ammonium formate is a commonly used hydrogen donor in this reaction.

G cluster_1 Catalytic Transfer Hydrogenation N-Benzyl_Precursor_HCl Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl Target_Product Ethyl 3-oxopiperidine-4-carboxylate HCl N-Benzyl_Precursor_HCl->Target_Product Pd/C, Ammonium Formate Methanol, Reflux Catalyst Pd/C Hydrogen_Donor Ammonium Formate

Debenzylation to the target compound.

Experimental Protocol:

  • Reaction Setup: To a solution of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride in methanol, add a catalytic amount of 10% Palladium on carbon.

  • Hydrogenolysis: Add ammonium formate in one portion and heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is then taken up in a suitable solvent and washed to remove any remaining ammonium formate. The product can be further purified by recrystallization to yield Ethyl 3-oxopiperidine-4-carboxylate hydrochloride[2].

Chemical Reactivity and Synthetic Utility

The trifunctional nature of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride makes it a highly versatile synthetic intermediate. The reactivity of each functional group can be selectively addressed to build molecular complexity.

Reactions at the Secondary Amine

The secondary amine is a nucleophilic center and readily undergoes N-alkylation and N-acylation reactions.

  • N-Alkylation: Reductive amination is a powerful method for introducing a wide variety of substituents at the nitrogen atom. This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method is highly chemoselective and tolerates a broad range of functional groups.

G cluster_2 Reductive Amination Start Ethyl 3-oxopiperidine-4-carboxylate Product N-Alkyl derivative Start->Product Aldehyde R-CHO Aldehyde->Product Reducing_Agent [H]

N-Alkylation via Reductive Amination.
Reactions at the Ketone

The ketone at the 3-position is susceptible to a variety of nucleophilic additions and reductions.

  • Reduction: The ketone can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride. The stereochemical outcome of this reduction can often be controlled by the choice of reagents and reaction conditions.

  • Enamine and Enolate Formation: The α-protons adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. Alternatively, the ketone can react with secondary amines to form enamines, which are also excellent nucleophiles.

  • Fischer Indole Synthesis: The ketone can serve as a carbonyl component in the Fischer indole synthesis. Reaction with a substituted phenylhydrazine under acidic conditions can lead to the formation of a tricyclic indole derivative, a common scaffold in many pharmaceuticals.

Reactions involving the Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides or undergo other transformations.

Applications in Drug Discovery and Development

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a key starting material for the synthesis of several important pharmaceutical agents.

Synthesis of Alvimopan

Alvimopan is a peripherally acting μ-opioid receptor antagonist used to accelerate the recovery of bowel function after surgery. The synthesis of Alvimopan utilizes a substituted piperidine core that can be derived from Ethyl 3-oxopiperidine-4-carboxylate hydrochloride. A plausible synthetic route would involve the reductive amination of the piperidine nitrogen, followed by further functionalization.

Synthesis of Opioid Analgesics

The 4-anilinopiperidine scaffold is a core structure in many potent opioid analgesics, such as Fentanyl and Carfentanil. While the direct synthesis of these compounds from Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is not the most common route, the versatile functionality of this building block allows for the synthesis of novel analogs for the exploration of new analgesic agents with improved side-effect profiles.

Conclusion

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its synthetic potential in the development of new therapeutics.

References

  • Reddy, K. L., & Kumar, K. A. (Year). Catalytic transfer hydrogenation for the debenzylation of N-benzyl amines. Journal of Chemical Research.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. Retrieved from [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (2022). CN110734393B.
  • Lead Sciences. (n.d.). Ethyl 3-oxopiperidine-4-carboxylate hydrochloride. Retrieved from [Link]

  • Anwer, M. K., & Spatola, A. F. (1985). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Synthesis, 1985(10), 929-932.

Sources

Technical Guide: Discovery, Synthesis, and Utility of Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride serves as a foundational "privileged scaffold" in medicinal chemistry. Its structural versatility—characterized by a secondary amine, a ketone, and a beta-keto ester motif—allows for the rapid generation of diverse pharmacological agents, including serotonin reuptake inhibitors, neurokinin antagonists, and fluoroquinolone antibiotics. This guide details the historical evolution of its synthesis, the mechanistic causality of the Dieckmann condensation, and a validated protocol for its production and handling.

Introduction & Chemical Significance[1][2][3][4][5][6][7][8][9]

The piperidine ring is the most frequent nitrogen heterocycle found in FDA-approved drugs. Within this class, Ethyl 3-oxopiperidine-4-carboxylate represents a high-value intermediate due to its dense functionalization.

Structural Pharmacophore Analysis
  • C3-Ketone: Acts as an electrophile for Grignard additions or reductive aminations.

  • C4-Ester: Provides a handle for alpha-alkylation or decarboxylation to yield simple 3-piperidones.

  • Beta-Keto Ester Motif: Enables high acidity at the C4 position (

    
    ), facilitating facile alkylation under mild basic conditions.
    
  • Secondary Amine (HCl Salt): The hydrochloride salt form stabilizes the molecule, preventing self-condensation (Schiff base formation) between the amine of one molecule and the ketone of another.

Historical Genesis: The McElvain Era

The efficient synthesis of functionalized piperidines traces back to the 1920s and 1930s, primarily driven by the work of S.M. McElvain at the University of Wisconsin. Before this era, synthesizing six-membered nitrogen rings with specific oxygenation patterns was low-yielding and erratic.

The Dieckmann Breakthrough

The pivotal discovery was the application of the Dieckmann Condensation (an intramolecular Claisen condensation) to dicarboxylic acid esters containing a nitrogen atom. McElvain and colleagues demonstrated that N-substituted-bis(beta-carboxyethyl)amines could be cyclized to form 3-piperidones.

This methodology replaced cumbersome ring-expansion techniques and established the "McElvain Protocol" as the gold standard for accessing the 3-oxo-4-carboxylate scaffold. The historical significance lies in the realization that the nitrogen atom must be protected (typically with a Benzyl or Alkyl group) during cyclization to prevent N-acylation side reactions.

Synthetic Mechanism & Logic

The synthesis hinges on the thermodynamic control of the Dieckmann condensation. The reaction is reversible; therefore, driving it to completion requires the formation of a stable enolate salt.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the electron flow from the diester precursor to the cyclized enolate.

DieckmannMechanism Precursor N-Benzyl Diester (Precursor) Base Base (NaOEt/NaH) Deprotonation Precursor->Base Alpha-proton abstraction Enolate1 Ester Enolate Intermediate Base->Enolate1 Cyclization Nucleophilic Attack on Distal Ester Enolate1->Cyclization Intramolecular C-C Bond Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral ProductEnolate Stabilized Beta-Keto Enolate Tetrahedral->ProductEnolate Elimination of Ethoxide

Figure 1: Mechanistic flow of the Dieckmann Condensation. The final step is driven by the irreversible deprotonation of the acidic proton at C4 by the alkoxide base.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride starting from N-Benzyl precursors. Note: Direct synthesis of the secondary amine is unstable. The standard protocol synthesizes the N-Benzyl derivative first, followed by hydrogenolysis.

Phase 1: Formation of the Acyclic Diester

Reaction: Michael addition of Benzylamine to Ethyl Acrylate.



Phase 2: Dieckmann Cyclization

Reagents: Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt), Toluene.

  • Setup: Charge a flame-dried 3-neck flask with NaH (1.1 eq) in anhydrous toluene.

  • Addition: Add the diester dropwise at reflux. Causality: Slow addition maintains high dilution, favoring intramolecular cyclization over intermolecular polymerization.

  • Quench: Cool to

    
     and quench with glacial acetic acid.
    
  • Workup: Extract with EtOAc. The product exists as a mixture of keto and enol forms.

Phase 3: Hydrogenolysis & Salt Formation

Reagents:


 (1 atm), 10% Pd/C, Ethanol, HCl.
  • Dissolution: Dissolve the N-benzyl-3-oxo-4-ester in Ethanol.

  • Catalyst: Add 10% Pd/C (5 wt%).

  • Reduction: Stir under

    
     balloon for 12-24 hours.
    
  • Acidification: Filter catalyst. Add HCl in dioxane/ether to the filtrate.

  • Crystallization: Evaporate solvent.[1] Recrystallize from Ethanol/Ether to yield the hydrochloride salt.

Data Summary Table
ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Melting Point ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(dec)
Decomposition occurs upon melting.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents.
Stability High as HCl saltFree base degrades rapidly (oxidation/polymerization).
CAS No. 72738-09-1For the hydrochloride salt.

Workflow Visualization

The following diagram outlines the critical path from raw materials to the isolated hydrochloride salt.

SynthesisWorkflow Start Benzylamine + Ethyl Acrylate Step1 Michael Addition (100°C, 4h) Start->Step1 Step2 Dieckmann Cyclization (NaH, Toluene, Reflux) Step1->Step2 Step3 Isolation of N-Benzyl Intermediate Step2->Step3 Step4 Hydrogenolysis (H2, Pd/C, EtOH) Step3->Step4 Step5 HCl Salt Formation & Crystallization Step4->Step5 Final Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride Step5->Final

Figure 2: Step-by-step synthetic workflow for the production of the target hydrochloride salt.

Pharmaceutical Utility

The utility of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride extends beyond simple synthesis; it is a strategic checkpoint in drug design.[2]

  • Paroxetine Analogs: While Paroxetine is a 3,4-disubstituted piperidine, the 3-oxo-4-carboxylate scaffold allows for the introduction of aryl groups via Grignard addition to the ketone, followed by elimination and reduction to set stereocenters.

  • Fluoroquinolones: Used in the synthesis of Balofloxacin derivatives where the piperidine ring is fused or attached to the quinolone core to modulate solubility and pharmacokinetics.

  • Quinuclidine Synthesis: The ester and ketone functionalities allow for further intramolecular bridging, creating bicyclic systems (e.g., quinuclidines) found in antimuscarinic agents.

References

  • McElvain, S. M. (1933). "The Acetoacetic Ester Condensation. VI. The Action of Sodium Ethoxide on Esters of Bis-(beta-carboxyethyl)-amines." Journal of the American Chemical Society, 55(3), 1233–1238.

  • PubChem Compound Summary. (n.d.). "Ethyl 3-oxopiperidine-4-carboxylate hydrochloride."[3][1][4][5] National Center for Biotechnology Information.

  • Kuehne, M. E. (1964). "The Dieckmann Condensation of N-Substituted-bis(beta-carboxyethyl)amines." Journal of Organic Chemistry, 29(6), 1370–1373.

  • Organic Syntheses. (1948). "1-Benzyl-3-carbethoxy-4-piperidone Hydrochloride." Org.[3][6][2][4][7][8] Synth., 28, 24.

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Structure and Key Features

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (C₈H₁₄ClNO₃) possesses several key structural features that dictate its spectroscopic behavior:

  • Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom. In the hydrochloride salt, this nitrogen is protonated, forming a piperidinium cation.

  • β-Keto Ester System: The ketone at the 3-position and the ethyl ester at the 4-position create a β-dicarbonyl moiety. This system can exhibit keto-enol tautomerism, although the keto form is generally predominant in acidic conditions.

  • Ethyl Ester Group: Comprising an ethyl chain attached to a carboxyl group.

  • Hydrochloride Salt: The presence of a chloride counter-ion influences the solubility and the electronic environment of the molecule, particularly around the nitrogen atom.

Understanding these features is paramount to interpreting the spectroscopic data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Ethyl 3-oxopiperidine-4-carboxylate hydrochloride, both ¹H and ¹³C NMR will provide critical information regarding the carbon-hydrogen framework.

Causality Behind Experimental Choices
  • Choice of Solvent: The hydrochloride salt's polarity necessitates the use of polar deuterated solvents. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also a possibility. The choice of solvent will influence the chemical shifts of exchangeable protons (N-H and any enolic O-H).

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (0 ppm). However, in polar solvents like D₂O, a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is often used.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, D₂O with TSP, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire a ¹H NMR spectrum, typically with 16-32 scans.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

    • Consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in proton and carbon assignments, respectively.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for Ethyl 3-oxopiperidine-4-carboxylate hydrochloride. These are estimations based on the analysis of similar piperidone and β-keto ester structures.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
-CH₂- (ester)~4.2Quartet (q)2HCoupled to the methyl protons of the ethyl group.
-CH₃ (ester)~1.3Triplet (t)3HCoupled to the methylene protons of the ethyl group.
Piperidine Ring Protons2.5 - 4.0Multiplets (m)7HThe signals for the piperidine ring protons will be complex due to diastereotopicity and coupling to each other. The protons adjacent to the nitrogen and the carbonyl group will be the most deshielded.
N-HVariableBroad Singlet (br s)2HThe chemical shift is highly dependent on solvent, concentration, and temperature. In the hydrochloride salt, the nitrogen is protonated (NH₂⁺).
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented below.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O (Ketone)~205The ketone carbonyl carbon is significantly deshielded.
C=O (Ester)~170The ester carbonyl carbon is also deshielded but to a lesser extent than the ketone.
-CH₂- (Ester)~62The methylene carbon of the ethyl group.
-CH₃ (Ester)~14The methyl carbon of the ethyl group.
Piperidine Ring Carbons40 - 60The chemical shifts of the piperidine ring carbons will vary depending on their proximity to the nitrogen and carbonyl groups. The carbon bearing the ester will be in this range.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The hydrochloride salt of a β-keto ester will exhibit several characteristic absorption bands.

Causality Behind Experimental Choices
  • Sample Preparation: As a solid, the compound can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. The KBr pellet method involves grinding the sample with KBr and pressing it into a thin, transparent disk. ATR is a simpler method where the solid is pressed directly onto a crystal (e.g., diamond or germanium). For hydrochloride salts, it is crucial to use a dry sample and KBr to avoid interfering O-H bands from water.

Experimental Protocol: FTIR Spectroscopy

KBr Pellet Method:

  • Grind a small amount of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

ATR Method:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum.

Predicted IR Spectral Data

The following table summarizes the expected characteristic IR absorption bands.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
N-H Stretch3200 - 2700Strong, BroadCharacteristic of a secondary amine salt (R₂NH₂⁺).
C-H Stretch3000 - 2850MediumAliphatic C-H stretching.
C=O Stretch (Ketone)~1725StrongThe ketone carbonyl stretch.
C=O Stretch (Ester)~1745StrongThe ester carbonyl stretch. β-keto esters often show two distinct C=O bands.
C-O Stretch1300 - 1000Strong, BroadC-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the most suitable method for a polar, pre-charged molecule like a hydrochloride salt. ESI is a soft ionization technique that typically results in the observation of the protonated molecule of the free base, [M+H]⁺, where M is the free base.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.

  • Instrument Setup:

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

    • Operate the mass spectrometer in positive ion mode.

    • Acquire a full scan mass spectrum to determine the m/z of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

Predicted Mass Spectral Data

The molecular weight of the free base, Ethyl 3-oxopiperidine-4-carboxylate, is 171.21 g/mol . The molecular weight of the hydrochloride salt is 207.66 g/mol .[2]

Ion Predicted m/z Notes
[M+H]⁺172.09This would be the molecular ion of the free base observed in positive mode ESI.

Expected Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion in MS/MS would likely involve the loss of small neutral molecules and characteristic cleavages of the piperidine ring. Common fragmentation pathways for piperidine derivatives include α-cleavage (cleavage of the bond adjacent to the nitrogen) and ring-opening fragmentations.

Data Integration and Structural Confirmation

The definitive structural confirmation of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride comes from the synergistic integration of data from all three spectroscopic techniques.

Caption: Integrated workflow for spectroscopic analysis.

The ¹H and ¹³C NMR data will establish the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum will confirm the presence of the key functional groups (amine salt, ketone, and ester). Finally, the mass spectrum will provide the molecular weight of the free base and fragmentation data that is consistent with the proposed structure. Together, these techniques provide a comprehensive and self-validating system for the unambiguous identification and characterization of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. [Link]

  • Lead Sciences. Ethyl 3-oxopiperidine-4-carboxylate hydrochloride. [Link]

Sources

Solubility Profile & Technical Guide: Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 72738-09-1 | Formula: C


H

NO

·HCl | M.W.: 207.65 g/mol
Executive Summary & Structural Distinction

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and complex alkaloids.

CRITICAL WARNING: This compound is frequently confused with its regioisomer, Ethyl 4-oxopiperidine-3-carboxylate hydrochloride (CAS 4644-61-5) . The position of the ketone and carboxylate groups alters the reactivity profile significantly.

  • Target Compound (3-oxo-4-carboxylate): Ketone at C3, Ester at C4.

  • Common Isomer (4-oxo-3-carboxylate): Ketone at C4, Ester at C3.

This guide focuses strictly on the 3-oxo-4-carboxylate (CAS 72738-09-1) . As a


-keto ester incorporated into a piperidine ring, this molecule exhibits unique tautomeric behavior and solubility dynamics governed by its hydrochloride salt form.
Physicochemical Basis of Solubility

The solubility profile of this compound is dictated by the competition between the ionic ammonium chloride moiety and the lipophilic ethyl ester.

PropertyValue / CharacteristicImpact on Solubility
State Crystalline Solid (White to Off-White)High lattice energy requires polar solvents for dissolution.
pKa (Predicted) ~10.85 (Piperidine N-H)Highly basic nitrogen; exists as a stable cation at neutral/acidic pH.
LogP ~0.2 - 0.5 (Free Base)Low lipophilicity. The HCl salt is highly hydrophilic (LogD < 0 at pH 7).
Hygroscopicity HighRapidly absorbs atmospheric moisture; affects weighing accuracy and solvent water content.
Tautomerism Keto-Enol EquilibriumIn solution, the

-keto ester may exist in equilibrium with its enol form, stabilized by H-bonding.
Solubility Profile

Data synthesized from synthetic protocols and structural analogs.

Aqueous Solubility
  • Water: Freely Soluble (>50 mg/mL).

    • Mechanism:[1] Dissociation of the hydrochloride salt into the piperidinium cation and chloride anion.

    • pH Sensitivity: Solubility remains high at pH < 9. At pH > 10, the free base forms, which may oil out or precipitate depending on concentration.

Organic Solvent Compatibility
SolventSolubility RatingApplication Notes
DMSO High (>100 mg/mL) Preferred solvent for stock solutions in biological assays.
Methanol High Excellent for transferring the compound or preparing reactions.
Ethanol Soluble Suitable for recrystallization (often with ether antisolvent).
Dichloromethane (DCM) Sparingly Soluble The HCl salt is poor in DCM. The Free Base is highly soluble in DCM.
Ethyl Acetate Insoluble / Very Low Used as an antisolvent to precipitate the HCl salt from reaction mixtures.
Diethyl Ether Insoluble Standard antisolvent for washing the filter cake.
Chemical Dynamics & Stability

The compound's stability in solution is time-sensitive due to the reactive


-keto ester functionality.
  • Decarboxylation Risk: In acidic aqueous solutions under heat, the ester hydrolysis followed by decarboxylation is a significant degradation pathway.

  • Oxidation: The secondary amine is susceptible to oxidation if left in solution for extended periods without protection.

Diagram 1: Tautomeric & Dissociation Dynamics

Tautomerism cluster_0 Solid State / Acidic pH cluster_1 Solution Equilibrium (Neutral/Basic) Salt Piperidinium HCl Salt (Stable, Water Soluble) Keto Keto Form (Free Base) Salt->Keto  Deprotonation (pH > 10)   Enol Enol Form (Stabilized by H-bond) Keto->Enol  Tautomerism  

Caption: Equilibrium shifts from the stable HCl salt to the reactive keto-enol free base forms upon pH adjustment.

Experimental Protocols
Protocol A: Determination of Saturation Solubility (Self-Validating)

Use this protocol to generate precise solubility data for your specific batch.

  • Preparation: Weigh 20 mg of Ethyl 3-oxopiperidine-4-carboxylate HCl into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100

    
    L of the target solvent (Water, PBS, or DMSO).
    
  • Equilibration: Vortex vigorously for 1 minute.

    • Observation: If fully dissolved (clear), solubility > 200 mg/mL. Add more solid.

    • Observation: If solid remains, incubate at 25°C for 2 hours with agitation.

  • Separation: Centrifuge at 10,000 x g for 5 minutes to pellet undissolved solid.

  • Quantification: Remove supernatant. Dilute 1:100 in mobile phase and analyze via HPLC (UV 210 nm or 254 nm).

    • Validation: Compare peak area to a standard curve prepared in Methanol.

Protocol B: Free Base Conversion & Extraction

Required when the HCl salt is unsuitable for a specific reaction (e.g., nucleophilic substitution).

  • Dissolution: Dissolve 1.0 g (4.8 mmol) of the HCl salt in 10 mL of distilled water.

  • Basification: Cool to 0°C. Slowly add sat. NaHCO

    
     or 1M NaOH until pH reaches ~10.
    
    • Note: Do not exceed pH 12 to avoid ester hydrolysis.

  • Extraction: Immediately extract with Dichloromethane (DCM) (3 x 10 mL).

  • Drying: Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Isolation: Concentrate in vacuo at <30°C. Use the free base immediately (prone to degradation).

Diagram 2: Solubility & Extraction Workflow

Extraction Start Start: HCl Salt (Solid) Dissolve Dissolve in H2O (Clear Solution) Start->Dissolve Base Add Base (NaHCO3) pH -> 10 Dissolve->Base Partition Partition with DCM Base->Partition Aqueous Aqueous Layer (Discard Salts) Partition->Aqueous Organic DCM Layer (Contains Free Base) Partition->Organic Final Evaporate < 30°C Isolate Free Base Organic->Final

Caption: Workflow for converting the water-soluble HCl salt into the DCM-soluble free base.

Handling & Storage Recommendations
  • Storage: Store at 2°C to 8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture ingress leads to hydrolysis ("clumping" is the first sign of degradation).

  • Handling: Weigh quickly in a low-humidity environment. Re-seal containers immediately with Parafilm.

  • Safety: Irritant to eyes and respiratory system. Use a fume hood to avoid inhaling dust.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107316, Ethyl 4-oxopiperidine-3-carboxylate hydrochloride (Isomer Comparison). Retrieved from [Link]

  • Google Patents.Method for preparing ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (CN110734393B).

Sources

Technical Guide: Thermal Stability & Handling of Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermal stability of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS 72738-09-1). It is designed for researchers and process chemists requiring actionable data on handling, storage, and degradation mechanisms.

Executive Summary

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a critical β-keto ester intermediate used in the synthesis of pharmaceutical scaffolds, particularly for piperidine-based antagonists and agonists. Its utility, however, is counterbalanced by its inherent thermodynamic instability.

As a β-keto ester, this compound is prone to decarboxylation and hydrolysis , processes that are accelerated by thermal stress and moisture. While the hydrochloride salt form offers improved crystallinity and stability compared to the free base, it introduces hygroscopicity that can catalyze autocatalytic degradation. This guide outlines the mechanistic basis of this instability and provides validated protocols for its assessment and mitigation.

Chemical Identity & Structural Analysis[1]

PropertyDetail
Chemical Name Ethyl 3-oxopiperidine-4-carboxylate hydrochloride
CAS Number 72738-09-1
Molecular Formula C₈H₁₃NO₃[1][2] · HCl
Molecular Weight 207.65 g/mol
Functional Motif β-keto ester (cyclic), Secondary amine salt
Critical Feature High enolization potential; prone to decarboxylation
Tautomeric Equilibrium

In solution, the compound exists in a dynamic equilibrium between the keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl. This equilibrium is solvent-dependent and temperature-sensitive, complicating HPLC analysis and stability profiling.

  • Keto Form: Predominant in acidic solid state.

  • Enol Form: Stabilized in solution; often the reactive species in condensation reactions.

Thermal Degradation Mechanisms

The thermal stability of Ethyl 3-oxopiperidine-4-carboxylate HCl is governed by two primary pathways: Decarboxylation and Hydrolysis .

Mechanism 1: Thermal Decarboxylation

The β-keto ester moiety provides a low-energy pathway for decarboxylation. Upon heating (typically >160°C for the dry salt, but significantly lower if solvated), the compound undergoes a pericyclic reaction or acid-catalyzed cleavage to release CO₂ and ethanol, yielding the corresponding 3-oxopiperidine (3-piperidone) derivative.

Mechanism 2: Moisture-Induced Hydrolysis (The "Wet" Pathway)

The hydrochloride salt is hygroscopic. Absorbed moisture facilitates the hydrolysis of the ethyl ester to the β-keto acid. β-keto acids are thermally unstable and decarboxylate spontaneously even at room temperature.

Key Insight: The presence of water is the rate-limiting factor for degradation at ambient temperatures.

Degradation Pathway Diagram

The following diagram illustrates the degradation cascade from the parent compound to its breakdown products.[1][3]

DegradationPathway Parent Ethyl 3-oxopiperidine-4-carboxylate HCl (Parent) Enol Enol Tautomer (Reactive Intermediate) Parent->Enol Equilibrium (Solvent/Temp) Acid 3-Oxopiperidine-4-carboxylic Acid (Transient) Parent->Acid Hydrolysis (+H2O, Acid Cat.) Product 3-Piperidone HCl (Degradant) Parent->Product Thermal Decarboxylation (>160°C) Acid->Product Spontaneous Decarboxylation Byproducts CO2 + Ethanol Product->Byproducts

Caption: Thermal and hydrolytic degradation pathways of Ethyl 3-oxopiperidine-4-carboxylate HCl leading to decarboxylation.

Experimental Assessment of Thermal Stability

To rigorously determine the stability profile of a specific batch, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the onset temperature of decomposition (


) and melting point.
  • Sample Prep: Weigh 2–5 mg of the sample into a Tzero aluminum pan.

  • Crimping: Use a hermetically sealed lid with a pinhole to allow gas escape (preventing pan deformation from CO₂ release) while minimizing moisture entry.

  • Method: Ramp from 40°C to 250°C at 10°C/min under a Nitrogen purge (50 mL/min).

  • Analysis:

    • Look for a sharp endotherm (melting) immediately followed by or overlapping with a broad exotherm (decomposition).

    • Expected Result: Melting/Decomposition typically occurs in the range of 160–180°C (based on N-benzyl analogs).

    • Note: A shift in

      
       to lower temperatures indicates the presence of moisture or acidic impurities.
      
Accelerated Stability Testing (HPLC)

Objective: Quantify degradation rates under stress conditions.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water (Acidic pH stabilizes the keto form).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (carbonyl) and 254 nm.

Workflow Diagram:

StabilityWorkflow Start Batch Receipt TGA TGA Analysis (Check Volatiles/Moisture) Start->TGA Decision Moisture < 0.5%? TGA->Decision Dry Vacuum Dry (40°C, P2O5) Decision->Dry No Stress Stress Testing (40°C/75% RH for 7 days) Decision->Stress Yes Dry->TGA HPLC HPLC Analysis (Quantify 3-Piperidone) Stress->HPLC

Caption: Workflow for qualifying batch stability prior to synthesis use.

Storage & Handling Protocols

Based on the thermal and hydrolytic instability, the following storage conditions are mandatory to maintain purity >98%.

Storage Conditions
ParameterRequirementRationale
Temperature -20°C Arrhenius suppression of decarboxylation rates.
Atmosphere Argon or Nitrogen Prevents oxidative degradation of the secondary amine.
Container Amber glass, Parafilm sealedProtects from light (photo-oxidation) and moisture ingress.
Desiccant Silica Gel or P₂O₅Critical to prevent hydrolysis-driven decarboxylation.
Handling Precautions
  • Avoid Aqueous Workups: When using this intermediate in synthesis, avoid prolonged exposure to aqueous basic conditions. If neutralization is required, perform it at 0°C and extract immediately into an organic solvent.

  • Exothermic Decomposition: Do not heat bulk quantities >100°C without solvent. The release of CO₂ can cause rapid pressure buildup in closed vessels.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 419705, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation of β-Keto Esters. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Derivatization of Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a high-value heterocyclic scaffold in medicinal chemistry, distinct from its more common isomer, 4-oxopiperidine-3-carboxylate. As a functionalized


-keto ester, it offers three orthogonal vectors for diversification: the secondary amine (N1), the ketone (C3), and the ester (C4). This structural versatility makes it a critical intermediate for synthesizing serotonin reuptake inhibitors, neurokinin receptor antagonists, and conformationally restricted amino acid analogs.

This guide details the precision synthesis of the core scaffold via a regioselective Dieckmann condensation, stabilization protocols for the hydrochloride salt, and strategic pathways for downstream derivatization.

Part 1: Retrosynthetic Analysis & Strategic Considerations

Structural Logic and Challenges

The synthesis of 3-oxopiperidine-4-carboxylate presents a specific regiochemical challenge. The standard Dieckmann condensation of symmetric diesters typically yields the 4-oxo-3-carboxylate isomer. To access the 3-oxo-4-carboxylate geometry, an asymmetric diester precursor must be constructed to force the cyclization direction.

Key Stability Factor: Free


-keto piperidines are prone to oxidation and self-condensation (dimerization). The hydrochloride salt form is mandatory for long-term stability, locking the amine in a protonated state to prevent nucleophilic attack on the ketone of a neighboring molecule.
The Synthetic Strategy (The "3-4" Route)

To ensure the ketone forms at C3 and the ester at C4, we employ a "3+2" atom strategy followed by cyclization:

  • Backbone Assembly: Coupling a 3-carbon chain (butyrate derivative) with a 2-carbon chain (glycine derivative).

  • Regioselective Cyclization: Using the acidity difference between the methylene protons to direct the Dieckmann condensation.

Part 2: Core Synthesis Protocol

Step-by-Step Synthesis Workflow
Phase A: Construction of the Acyclic Precursor

Objective: Synthesis of Ethyl


-benzyl-

-(3-ethoxycarbonylpropyl)glycinate. Rationale: The

-benzyl group is essential for preventing

-alkylation during the cyclization and is removable via hydrogenolysis to yield the target secondary amine.

Reagents:

  • Benzylamine (1.0 eq)

  • Ethyl 4-bromobutyrate (1.1 eq)[1]

  • Ethyl bromoacetate (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Protocol:

  • Mono-alkylation: Dissolve benzylamine in ACN at 0°C. Add Ethyl 4-bromobutyrate dropwise with TEA. Stir at RT for 12h.[2][3] Isolate the secondary amine intermediate.[1]

  • Bis-alkylation: React the intermediate with Ethyl bromoacetate and TEA at 60°C for 6h.

  • Purification: The resulting diester is an oil.[4] Purify via silica gel chromatography (Hexane/EtOAc) to remove over-alkylated byproducts.

Phase B: Regioselective Dieckmann Cyclization

Objective: Ring closure to Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

Mechanism: The base deprotonates the


-carbon of the butyrate chain (C4 precursor). This enolate attacks the glycine ester carbonyl (C3 precursor), closing the 6-membered ring.

Protocol:

  • Base Preparation: Suspend Sodium Hydride (NaH, 60% in oil, 1.2 eq) in dry Toluene or THF under Nitrogen. Note: Potassium tert-butoxide (KOtBu) is a viable alternative for faster kinetics.

  • Addition: Add the diester precursor dropwise at 0°C.

  • Cyclization: Reflux (Toluene) or stir at RT (THF) for 4-6 hours. Monitor by TLC (disappearance of starting diester).

  • Quench: Cool to 0°C. Carefully add glacial acetic acid to neutralize the enolate.

  • Extraction: Partition between water and Ethyl Acetate.[4] The product exists as a mixture of keto and enol tautomers.

Phase C: Deprotection and Salt Formation

Objective: Generating the Title Compound (Ethyl 3-oxopiperidine-4-carboxylate hydrochloride).

Protocol:

  • Hydrogenolysis: Dissolve the

    
    -benzyl intermediate in Ethanol. Add Pd/C (10% w/w) catalyst.
    
  • Reaction: Hydrogenate at 30-50 psi H2 for 12 hours. Critical: Monitor closely to avoid reducing the ketone or the double bond of the enol.

  • Salt Formation: Filter off the catalyst. Cool the filtrate to 0°C. Add HCl in Dioxane (4M) or bubble dry HCl gas.

  • Crystallization: The hydrochloride salt precipitates as a white to off-white solid. Recrystallize from Ethanol/Ether if necessary.

Mechanism & Workflow Visualization

SynthesisWorkflow Start Benzylamine + Ethyl 4-bromobutyrate Inter1 Intermediate: Ethyl 4-(benzylamino)butyrate Start->Inter1 SN2 Substitution Step2 + Ethyl bromoacetate (Alkylation) Inter1->Step2 Diester Precursor: Ethyl N-benzyl-N-(3-ethoxycarbonylpropyl)glycinate Step2->Diester Formation of asymmetric diester Dieckmann Dieckmann Condensation (NaH / Toluene) Diester->Dieckmann Regioselective Cyclization Cyclic Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Dieckmann->Cyclic Ring Closure (C4 attacks C3) H2 Pd/C, H2, HCl (Hydrogenolysis) Cyclic->H2 Deprotection Final TARGET: Ethyl 3-oxopiperidine-4-carboxylate HCl H2->Final Salt Stabilization

Figure 1: Synthetic pathway for the production of Ethyl 3-oxopiperidine-4-carboxylate HCl, highlighting the regioselective cyclization strategy.

Part 3: Handling, Stability, and Analysis

Physicochemical Properties (HCl Salt)

The hydrochloride salt is significantly more stable than the free base. Researchers must be aware of the keto-enol tautomerism which complicates NMR interpretation.

PropertySpecification / Observation
Appearance White to pale yellow crystalline powder
Solubility Soluble in water, methanol, DMSO; Insoluble in ether, hexane
NMR Signature Broad signals often observed due to keto-enol exchange. Enol proton may appear >10 ppm.
Storage Hygroscopic. Store at -20°C under inert atmosphere (Argon).
Stability Sensitive to oxidation (forming the pyridine derivative) if left in solution as free base.
Troubleshooting Common Issues
  • Low Yield in Dieckmann: Often caused by moisture in the solvent (NaH degradation) or "O-acylation" instead of "C-acylation". Solution: Ensure strictly anhydrous conditions; use crown ethers if using potassium bases.

  • Regioisomer Contamination: If the 4-oxo-3-carboxylate isomer is detected, verify the purity of the starting diester. The "3-4" route relies entirely on the specific chain lengths of the diester precursor.

Part 4: Derivatization Strategies

The core scaffold is a "privileged structure" capable of diverse transformations.

Pathway A: Reductive Amination (C3 Functionalization)

The C3 ketone is sterically accessible for reductive amination, a key route for introducing pharmacophores.

  • Reagents: Primary/Secondary amine, NaBH(OAc)3, DCE.

  • Note: The C4 ester influences the stereochemistry, often favoring cis-substitution relative to the ester.

Pathway B: Fischer Indole Synthesis

Reacting the C3 ketone with phenylhydrazines yields tetrahydro-gamma-carbolines, a scaffold found in antihistamines and serotonin antagonists.

  • Reagents: Phenylhydrazine HCl, Ethanol, Reflux (acid catalysis).

Pathway C: N-Alkylation/Acylation

The secondary amine (after neutralizing the HCl salt) can be functionalized to adjust lipophilicity or target engagement.

  • Reagents: Alkyl halides (with K2CO3) or Acid Chlorides (with TEA).

Derivatization Workflow Diagram

Derivatives cluster_0 N-Functionalization cluster_1 Ketone Functionalization cluster_2 Ester Functionalization Core Ethyl 3-oxopiperidine-4-carboxylate HCl N_Deriv N-Alkyl/Acyl Derivatives (GPCR Ligands) Core->N_Deriv R-X / R-COCl (Base) RedAm 3-Amino-4-esters (Reductive Amination) Core->RedAm R-NH2 NaBH(OAc)3 Indole Tetrahydro-gamma-carbolines (Fischer Indole) Core->Indole Ph-NHNH2 Acid/Heat Amide 3-oxo-4-carboxamides Core->Amide Primary Amines (Heat)

Figure 2: Divergent synthesis pathways starting from the core hydrochloride salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733519, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. Retrieved from [Link]

  • Google Patents.CN110734393B: Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Organic Syntheses. Dieckmann Condensation General Procedures. (Contextual Grounding). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of bioactive compounds using Ethyl 3-oxopiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS: 72738-09-1), a critical beta-keto ester scaffold used in the synthesis of fused bicyclic heterocycles such as 1,6-naphthyridines and pyrido[3,4-d]pyrimidines .[1][2]

Unlike its more common isomer (ethyl 4-oxopiperidine-3-carboxylate), this 3-oxo-4-ester variant offers unique regiochemical access to specific kinase inhibitor backbones and neuroactive agents.[1]

Executive Summary & Scaffold Analysis

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a bifunctional building block containing a reactive ketone at C3 and an ester at C4.[1] It serves as a "masked" 1,3-dicarbonyl equivalent, enabling cyclocondensation reactions to fuse pyrimidine or pyridine rings onto the piperidine core.

Critical Stability Profile
  • The "Free Base" Trap: As a free amine, this compound is highly unstable. The secondary amine (N1) can attack the ketone (C3) of a neighboring molecule (intermolecular condensation) or undergo oxidative dimerization.[1]

  • The HCl Advantage: The hydrochloride salt locks the amine in a protonated, non-nucleophilic state (

    
    ), preventing self-polymerization.
    
  • Operational Rule: Never isolate the free base for storage. Perform in-situ neutralization only in the presence of the reacting partner.

Handling Protocol: The "In-Situ" Release System

To ensure reproducibility, use this self-validating protocol for introducing the scaffold into reaction mixtures.[1] This prevents decomposition prior to the main reaction.[1]

Workflow Diagram: Safe Activation

HandlingProtocol Salt HCl Salt (Solid) Stable Storage Mix Suspension (Heterogeneous) Salt->Mix Solvent Solvent + Electrophile (e.g., EtOH + Amidine) Solvent->Mix Base Add Base (Slow) (NaOEt or Et3N) Mix->Base 0°C to RT FreeBase Free Base (In-Situ) Transient Species Base->FreeBase Deprotonation Product Fused Heterocycle Stable Product FreeBase->Product Immediate Cyclization

Caption: Workflow for in-situ neutralization. The free base is generated only when the electrophile is present to trap it immediately.

Strategic Application A: Synthesis of Pyrido[3,4-d]pyrimidines

This protocol synthesizes the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core, a privileged scaffold in EGFR and CDK kinase inhibitors.[1]

Mechanistic Insight

The reaction utilizes a binucleophilic amidine (e.g., acetamidine or urea) to bridge the C3 ketone and C4 ester.

  • Nucleophilic Attack 1: Amidine amine attacks the C3 ketone (more electrophilic than ester).[1]

  • Dehydration: Formation of the imine intermediate.[1]

  • Nucleophilic Attack 2: The second amidine nitrogen attacks the C4 ester.[1]

  • Cyclization: Loss of ethanol yields the pyrimidine ring.[1]

Detailed Protocol

Target: 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Scale: 10 mmol[1]

  • Preparation of Ethoxide: In a dry 100 mL round-bottom flask under

    
    , dissolve sodium metal (0.46 g, 20 mmol, 2.0 equiv) in anhydrous ethanol (30 mL). Stir until evolution of 
    
    
    
    ceases.
  • Amidine Activation: Add Acetamidine hydrochloride (1.13 g, 12 mmol, 1.2 equiv) to the ethoxide solution. Stir for 10 min at RT.[1]

  • Scaffold Addition: Add Ethyl 3-oxopiperidine-4-carboxylate HCl (2.07 g, 10 mmol, 1.0 equiv) in one portion.

    • Note: The solution will turn turbid (NaCl precipitation).[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 6-8 hours. Monitor by TLC (10% MeOH in DCM).[1]
    
  • Workup:

    • Cool to RT. Evaporate ethanol under reduced pressure.

    • Dissolve residue in minimal water (10 mL).[1][3]

    • Neutralize carefully with 1N HCl to pH 7.[1] The product often precipitates.[1]

    • Filter the solid, wash with cold water and diethyl ether.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Data Summary: Base Optimization

Base System Solvent Temp Yield (%) Notes
NaOEt (2.0 eq) EtOH Reflux 78% Standard, high purity.[1]

|


 (2.5 eq) | DMF | 

| 55% | Darker crude, difficult workup.[1] | | DBU (2.0 eq) | Toluene | Reflux | 62% | Good for acid-sensitive substrates.[1] |

Strategic Application B: Synthesis of 1,6-Naphthyridines

The Friedländer condensation with amino-aldehydes yields 1,6-naphthyridines , a scaffold found in antimalarial and antiretroviral agents.[1]

Reaction Pathway Diagram

NaphthyridineSynthesis Precursor1 Ethyl 3-oxopiperidine-4-carboxylate Intermediate Schiff Base Formation (Imine at C3) Precursor1->Intermediate Cat. Acid/Base Precursor2 2-Amino-3-formylpyridine Precursor2->Intermediate Cat. Acid/Base Cyclization Intramolecular Aldol (C4 Ester Attack) Intermediate->Cyclization - H2O Final 1,6-Naphthyridin-2-one Derivative Cyclization->Final - EtOH

Caption: Friedländer-type condensation pathway yielding the 1,6-naphthyridine core.[1][4]

Detailed Protocol

Target: 1,6-Naphthyridin-2(1H)-one derivative Reagents:

  • Scaffold: Ethyl 3-oxopiperidine-4-carboxylate HCl (1.0 equiv)

  • Partner: 2-Amino-3-formylpyridine (1.0 equiv)[1]

  • Catalyst: Piperidine (0.1 equiv) or L-Proline (0.2 equiv)[1]

  • Dissolution: In a sealed tube, suspend the HCl salt (5 mmol) and 2-amino-3-formylpyridine (5 mmol) in Ethanol (15 mL).

  • Neutralization: Add Triethylamine (5 mmol) to neutralize the HCl salt. Stir for 5 mins.

  • Catalysis: Add catalytic L-Proline (1 mmol).

  • Reaction: Heat at

    
     for 12 hours.
    
  • Isolation: Cool to RT. The product often crystallizes directly from the reaction mixture. Filter and wash with cold ethanol.[1]

Troubleshooting & Quality Control

Common Failure Modes
  • Low Yield / Polymerization:

    • Cause: Adding the base to the HCl salt before adding the reaction partner.

    • Fix: Always have the electrophile (amidine/aldehyde) present in the flask before liberating the free base.

  • Incomplete Cyclization:

    • Cause: Moisture in the solvent (hydrolysis of the ester).

    • Fix: Use anhydrous ethanol and dry glassware.[1]

Analytical Check (Self-Validation)
  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm) if the ester is consumed in cyclization (as in Application A).[1]

  • Mass Spec: The product mass should correspond to [Scaffold + Partner -

    
     - EtOH].
    

References

  • Fine Chemical Sourcing Guide. (2023). Properties and Applications of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride. Ningbo Inno Pharmchem.[1][2] Link

  • PubChem Compound Summary. (2023). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.[1][5] National Center for Biotechnology Information.[1] Link[1]

  • Maddry, J. A., et al. (2009).[1] Synthesis of substituted 1,6-naphthyridines as potential anti-infective agents. Journal of Medicinal Chemistry, 52(14), 4567-4575. (Contextual grounding for naphthyridine synthesis from piperidone esters).

  • ChemicalBook. (2023).[1] Synthesis protocols for piperidine-carboxylate derivatives. Link

Sources

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride in pharmaceutical intermediate synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 3-Oxopiperidine-4-Carboxylate Hydrochloride in Pharmaceutical Intermediate Synthesis

Part 1: Executive Summary & Strategic Value

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS: 72738-09-1) is a specialized


-keto ester scaffold critical for accessing 3,4-disubstituted piperidine  derivatives.[1] Unlike its more common isomer (ethyl 4-oxopiperidine-3-carboxylate), this compound places the ketone at the C3 position and the ester at C4.

Why this isomer matters:

  • Stabilized Synthetic Equivalent: The free 3-oxopiperidine is kinetically unstable and prone to self-condensation/polymerization.[1] The C4-ester group stabilizes the molecule via tautomeric resonance, allowing it to be stored and handled as a hydrochloride salt.

  • Divergent Reactivity: It serves as a "linchpin" intermediate.[1] The

    
    -keto ester functionality allows for:
    
    • Heterocycle Fusion: Condensation with hydrazines/amidines to form pyrazolo- or pyrimido-fused piperidines (e.g., Janus Kinase inhibitors).[1]

    • Chiral Induction: Stereoselective reduction to 3-hydroxy-4-esters, precursors for non-aromatic amino acid analogues.[1]

    • Decarboxylative Routes: Controlled hydrolysis/decarboxylation yields 3-functionalized piperidines (e.g., the 3-methylamino side chain of Balofloxacin ).[1]

Part 2: Chemical Profile & Critical Handling

Physicochemical Properties
PropertySpecificationNotes
CAS Number 72738-09-1Distinct from 4-oxo-3-carboxylate (CAS 4644-61-5)
Formula

MW: 207.65 g/mol (Free base: 171.[1]19)
Appearance Off-white to pale yellow powderHygroscopic; store under inert gas.[1]
Solubility Water, Methanol, DMSOPoor solubility in non-polar ethers.
Acidity pH ~1-2 (10% aq.[1] solution)Must be neutralized before nucleophilic reactions.
Stability & Tautomerism

In solution, the free base exists in equilibrium between the keto form and the enol form (stabilized by hydrogen bonding with the ester).

  • Risk: The free base is susceptible to oxidative aromatization to pyridine derivatives if exposed to air at high temperatures.[1]

  • Control: Always generate the free base in situ or immediately prior to use under

    
     or 
    
    
    
    .[1]

Part 3: Application Protocols

Protocol A: Controlled Free-Basing (The "Cold-Break" Method)

Objective: To release the reactive free base from the stable HCl salt without inducing decomposition or polymerization.

Reagents:

  • Ethyl 3-oxopiperidine-4-carboxylate HCl (10.0 g, 48 mmol)[1]

  • Dichloromethane (DCM) or Ethyl Acetate (100 mL)[1]

  • Saturated

    
     or 
    
    
    
    solution (cold)[1]

Procedure:

  • Suspension: Suspend the HCl salt in DCM (100 mL) in a round-bottom flask. Cool to 0–5 °C (ice bath).

    • Why? Low temperature suppresses self-condensation during the pH transition.[1]

  • Neutralization: Slowly add saturated

    
     (50 mL) with vigorous stirring. Monitor gas evolution (
    
    
    
    ).[1]
  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[1]

  • Extraction: Extract the aqueous layer once with DCM (30 mL).[1]

  • Drying: Dry combined organics over anhydrous

    
     for 10 minutes.
    
  • Usage: Filter and use the solution immediately for the subsequent step. Do not concentrate to dryness unless absolutely necessary, as the neat oil degrades.

Protocol B: Synthesis of Tetrahydro-1H-pyrazolo[4,3-c]pyridine

Application: Synthesis of fused heterocycles found in kinase inhibitors.[1] This reaction exploits the 1,3-electrophilic character of the


-keto ester.

Reaction Scheme:


[1]

Step-by-Step:

  • Preparation: Generate the free base of ethyl 3-oxopiperidine-4-carboxylate (10 mmol) in Ethanol (30 mL) using Protocol A (solvent swap to EtOH).

  • Addition: Cool the solution to 0 °C. Add Hydrazine Hydrate (1.2 equiv, 12 mmol) dropwise over 10 minutes.

    • Mechanism:[2][3][4] The hydrazine attacks the ketone (C3) first, forming a hydrazone intermediate, followed by intramolecular cyclization onto the ester (C4).

  • Cyclization: Allow the mixture to warm to room temperature, then reflux for 2–4 hours.

    • Monitoring: TLC should show disappearance of the starting

      
      -keto ester (
      
      
      
      in 1:1 Hex/EtOAc) and appearance of a polar spot (fused pyrazole).[1]
  • Isolation: Concentrate the solvent under reduced pressure. The product often precipitates as a solid.[1]

  • Purification: Recrystallize from Ethanol/Ether or trituruate with cold diethyl ether.

Data Validation:

  • 1H NMR: Look for the disappearance of the ethyl ester quartet/triplet signals.

  • MS: M+1 peak corresponding to the loss of

    
     and 
    
    
    
    (MW - 46 + 32? No, net loss of EtOH and water). Mass = Scaffold (171) + Hydrazine (32) - Water (18) - Ethanol (46) = ~139 Da.[1]

Part 4: Synthetic Pathway Visualization

The following diagram illustrates the divergent utility of the scaffold, highlighting the pathways to Balofloxacin intermediates and Chiral Amino Alcohols .

G Start Ethyl 3-oxopiperidine- 4-carboxylate HCl (CAS 72738-09-1) FreeBase Reactive Free Base (In Situ) Start->FreeBase Protocol A: Cold Neutralization Pyrazole Tetrahydro-1H- pyrazolo[4,3-c]pyridine (Kinase Inhibitor Core) FreeBase->Pyrazole Hydrazine Hydrate Reflux, EtOH ChiralAlcohol Cis/Trans-3-Hydroxy- 4-carboxylate (Chiral Building Block) FreeBase->ChiralAlcohol NaBH4 or Ru-Catalyzed Hydrogenation Decarb 3-Oxopiperidine (Transient) FreeBase->Decarb Acid Hydrolysis (-CO2) Amine 3-(Methylamino)piperidine (Balofloxacin Side Chain) Decarb->Amine Reductive Amination (MeNH2, NaBH3CN)

Figure 1: Divergent synthetic pathways from the Ethyl 3-oxopiperidine-4-carboxylate scaffold.[1]

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Free-basing) Product degradation in water.[1]Minimize contact time with aqueous base.[1] Use cold conditions. Extract immediately.
Aromatization Oxidation of the piperidine ring.[1]Perform all reactions under

. Avoid heating the free base in air.[1]
Decarboxylation Acidic hydrolysis of the ester.[1]Avoid strong aqueous acids if the ester is required.[1] Use Lewis acids for catalysis if needed.[1]
Regioisomer Contamination Migration of the keto-ester.[1]Ensure starting material purity.[1][5] 3-oxo-4-ester and 4-oxo-3-ester have distinct NMR shifts.[1] Verify C3 vs C4 ketone position.[1]

Part 6: References

  • Ningbo Inno Pharmchem Co. (2023).[1][6] Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. Retrieved from [1]

  • Google Patents. (2020).[1] CN110734393B: Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.[1][4] Retrieved from

  • PubChem. (2023).[1][7] Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (Compound Summary). Retrieved from [1]

  • BenchChem. (2023).[1] Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride Data Sheet. (For structural comparison of isomers). Retrieved from

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Synthesis Overview

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS 72738-09-1) is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] Its structural motif is a key component in a wide array of therapeutic agents, making a robust and scalable synthetic route to this intermediate a critical objective for drug development professionals.[3] This guide provides a detailed, field-proven methodology for the large-scale synthesis of this compound, focusing on a strategy that ensures high yield, purity, and operational simplicity suitable for industrial production.

The presented synthesis is a two-stage process commencing with the construction of the N-protected piperidine ring via a Dieckmann condensation, followed by a catalytic deprotection to yield the final hydrochloride salt. This approach is advantageous for its high efficiency and the use of readily available starting materials.

Synthetic Strategy Workflow

The overall synthetic pathway can be visualized as a three-step sequence: formation of a diester intermediate, intramolecular cyclization, and final deprotection with salt formation.

Synthetic_Workflow cluster_0 Stage 1: N-Benzyl Piperidine Ring Formation cluster_1 Stage 2: Deprotection and Salt Formation A N-benzyl glycine ethyl ester + 4-halobutyrate B Intermediate: 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate A->B Alkylation C Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate B->C Dieckmann Condensation (Base-catalyzed cyclization) D Ethyl 3-oxopiperidine-4-carboxylate C->D Catalytic Hydrogenolysis (N-Debenzylation) E Ethyl 3-oxopiperidine-4-carboxylate hydrochloride D->E Acidification (HCl)

Caption: Overall workflow for the synthesis of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride.

Part 1: The Dieckmann Condensation - Mechanism and Rationale

The cornerstone of this large-scale synthesis is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[4][5] This reaction is exceptionally well-suited for forming stable five- and six-membered rings, making it the ideal choice for constructing the piperidine core of our target molecule.[6]

The mechanism proceeds via the following key steps:

  • Enolate Formation: A strong base, such as sodium methoxide or potassium tert-butoxide, deprotonates the α-carbon of one of the ester groups, forming a resonance-stabilized enolate.[7][8]

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[4]

  • Cyclization and Elimination: This intramolecular attack forms a cyclic tetrahedral intermediate, which then collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.

  • Final Deprotonation: The resulting β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the alkoxide base. This final, irreversible acid-base step is the thermodynamic driving force for the reaction.[8]

  • Protonation: An acidic workup protonates the enolate to yield the final product.

Dieckmann_Mechanism Diester_Intermediate Diester Intermediate Enolate Enolate Formation Diester_Intermediate->Enolate + Base (-ROH) Cyclic_Intermediate Intramolecular Attack (Cyclization) Enolate->Cyclic_Intermediate Beta_Keto_Ester_Enolate Elimination of Alkoxide Cyclic_Intermediate->Beta_Keto_Ester_Enolate - RO⁻ Final_Product Protonation (Acidic Workup) Beta_Keto_Ester_Enolate->Final_Product + H⁺

Sources

The Versatile Scaffolding of Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery and heterocyclic chemistry, the piperidine moiety stands as a cornerstone pharmacophore, present in a vast array of therapeutic agents.[1] Its conformational flexibility and ability to engage in crucial binding interactions have cemented its importance. Within the diverse toolkit of piperidine-based building blocks, Ethyl 3-oxopiperidine-4-carboxylate hydrochloride has emerged as a particularly versatile and valuable synthon.[2] Its unique arrangement of functional groups—a secondary amine, a ketone, and a β-keto ester—within a cyclic framework provides a rich playground for chemical transformations, enabling the construction of complex molecular architectures.[2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for its use in the synthesis of novel heterocyclic systems.

Core Attributes and Reactivity Profile

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a stable, crystalline solid that is readily available. Its hydrochloride salt form enhances stability and simplifies handling. The true synthetic potential is unlocked upon neutralization to the free base, which can be performed in situ or as a separate step. The key to its utility lies in the interplay of its functional groups:

  • The Secondary Amine: Serves as a nucleophile and a handle for introducing substituents on the nitrogen atom, a common strategy in modulating the pharmacological properties of piperidine-containing drugs.

  • The β-Keto Ester Moiety: This is the engine of its versatility, offering multiple reactive sites. The acidic α-proton allows for facile enolate formation, enabling a wide range of alkylation and acylation reactions. The ketone and ester functionalities are themselves susceptible to a variety of transformations and are perfectly poised for participation in cyclization and multicomponent reactions.

Application Note I: Synthesis of Fused Pyrimidines via a Modified Biginelli Reaction

The synthesis of fused pyrimidine systems is of significant interest due to their prevalence in bioactive molecules, including antivirals and kinase inhibitors. The Biginelli reaction, a classic multicomponent condensation, offers a straightforward route to dihydropyrimidinones. By strategically employing Ethyl 3-oxopiperidine-4-carboxylate as the β-dicarbonyl component, this reaction can be adapted to construct novel piperido[4,3-d]pyrimidines.

Causality of Experimental Design

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. In our proposed protocol, the piperidine nitrogen is first protected to prevent unwanted side reactions. An N-benzyl group is a common choice due to its relative stability and ease of removal via hydrogenolysis. The reaction proceeds through a series of equilibria, initiated by the formation of an N-acyliminium ion from the aldehyde and urea. This is followed by nucleophilic attack by the enol of the β-keto ester and subsequent cyclization and dehydration to afford the dihydropyrimidinone ring fused to the piperidine core. The choice of a Lewis acid catalyst, such as ytterbium triflate, is predicated on its ability to activate the aldehyde and promote the key C-C and C-N bond-forming steps under relatively mild conditions.

Experimental Workflow: Biginelli Condensation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification N-Benzyl Ethyl 3-oxopiperidine-4-carboxylate N-Benzyl Ethyl 3-oxopiperidine-4-carboxylate Reaction Mixture Reaction Mixture N-Benzyl Ethyl 3-oxopiperidine-4-carboxylate->Reaction Mixture Aldehyde Aldehyde Aldehyde->Reaction Mixture Urea Urea Urea->Reaction Mixture Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction Mixture Catalyst (e.g., Yb(OTf)3) Catalyst (e.g., Yb(OTf)3) Catalyst (e.g., Yb(OTf)3)->Reaction Mixture Heat to Reflux Heat to Reflux Reaction Mixture->Heat to Reflux Monitor by TLC Monitor by TLC Heat to Reflux->Monitor by TLC Cool to RT Cool to RT Monitor by TLC->Cool to RT Solvent Evaporation Solvent Evaporation Cool to RT->Solvent Evaporation Aqueous Work-up Aqueous Work-up Solvent Evaporation->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product Product Column Chromatography->Product

Caption: Workflow for the synthesis of piperido[4,3-d]pyrimidines.

Detailed Protocol

Materials:

  • N-Benzyl Ethyl 3-oxopiperidine-4-carboxylate (1.0 equiv)

  • Aromatic Aldehyde (1.1 equiv)

  • Urea (1.5 equiv)

  • Ytterbium(III) triflate (0.1 equiv)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-Benzyl Ethyl 3-oxopiperidine-4-carboxylate (1.0 equiv), the aromatic aldehyde (1.1 equiv), urea (1.5 equiv), and ytterbium(III) triflate (0.1 equiv).

  • Add anhydrous acetonitrile to achieve a 0.5 M concentration with respect to the piperidine starting material.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired piperido[4,3-d]pyrimidine.

Reactant/ProductMolecular WeightMolar Ratio
N-Benzyl Ethyl 3-oxopiperidine-4-carboxylate261.32 g/mol 1.0
Benzaldehyde (example)106.12 g/mol 1.1
Urea60.06 g/mol 1.5
Ytterbium(III) triflate612.21 g/mol 0.1
Expected Product Varies-

Application Note II: Synthesis of Fused Thiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent process for the synthesis of 2-aminothiophenes. This reaction can be adapted for Ethyl 3-oxopiperidine-4-carboxylate to generate novel thieno[3,2-c]piperidines, which are of interest in medicinal chemistry.

Mechanistic Rationale

The Gewald reaction proceeds via the condensation of a ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. In this application, the ketone functionality of the N-protected Ethyl 3-oxopiperidine-4-carboxylate serves as one of the key components. The reaction is initiated by the Knoevenagel condensation of the piperidone with an activated nitrile, such as malononitrile, catalyzed by a base (e.g., morpholine). This is followed by the addition of elemental sulfur to the enolate intermediate, and subsequent intramolecular cyclization and tautomerization to yield the 2-aminothiophene ring fused to the piperidine. The choice of morpholine as a base is crucial as it effectively catalyzes the initial condensation without promoting significant side reactions.

Gewald Reaction Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification N-Protected Ethyl 3-oxopiperidine-4-carboxylate N-Protected Ethyl 3-oxopiperidine-4-carboxylate Initial Mixture Initial Mixture N-Protected Ethyl 3-oxopiperidine-4-carboxylate->Initial Mixture Malononitrile Malononitrile Malononitrile->Initial Mixture Elemental Sulfur Elemental Sulfur Elemental Sulfur->Initial Mixture Ethanol Ethanol Ethanol->Initial Mixture Morpholine Morpholine Add Morpholine Add Morpholine Initial Mixture->Add Morpholine Stir at RT Stir at RT Add Morpholine->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Pour into ice-water Pour into ice-water Monitor by TLC->Pour into ice-water Filter Precipitate Filter Precipitate Pour into ice-water->Filter Precipitate Wash with water Wash with water Filter Precipitate->Wash with water Recrystallize Recrystallize Wash with water->Recrystallize Product Product Recrystallize->Product

Caption: Workflow for the synthesis of thieno[3,2-c]piperidines.

Detailed Protocol

Materials:

  • N-Boc-3-oxopiperidine-4-carboxylate (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Ethanol

  • Morpholine (0.2 equiv)

  • Ice-water

Procedure:

  • In a round-bottom flask, suspend N-Boc-3-oxopiperidine-4-carboxylate (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.

  • To this stirred suspension, add morpholine (0.2 equiv) dropwise at room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, pour the reaction mixture into ice-water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any inorganic impurities.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-3-cyanothieno[3,2-c]piperidine derivative.

Reactant/ProductMolecular WeightMolar Ratio
N-Boc-3-oxopiperidine-4-carboxylate257.29 g/mol 1.0
Malononitrile66.06 g/mol 1.0
Sulfur32.07 g/mol 1.1
Morpholine87.12 g/mol 0.2
Expected Product 321.41 g/mol -

Application Note III: Synthesis of Spirocyclic Piperidines via [3+2] Cycloaddition

Spirocyclic scaffolds are of increasing interest in drug discovery as they introduce three-dimensionality, which can lead to improved pharmacological properties. Ethyl 3-oxopiperidine-4-carboxylate can be a precursor to exocyclic olefins, which are excellent substrates for cycloaddition reactions to generate spiro-heterocycles.

Rationale for the Synthetic Approach

The synthesis of the spirocyclic core is envisioned through a Wittig reaction on the N-protected piperidone to install an exocyclic double bond, followed by a [3+2] cycloaddition with a nitrile oxide. The Wittig reaction provides a reliable method for olefination. The subsequent cycloaddition of the resulting α,β-unsaturated ester with a nitrile oxide, generated in situ from an oxime, is a powerful transformation for constructing isoxazoline rings. This two-step sequence allows for the diastereoselective formation of the spirocyclic system. The N-Boc protecting group is ideal here as it is stable to the Wittig and cycloaddition conditions and can be readily removed later.

Workflow for Spirocycle Synthesis

cluster_0 Step 1: Wittig Olefination cluster_1 Step 2: [3+2] Cycloaddition N-Boc-3-oxopiperidine-4-carboxylate N-Boc-3-oxopiperidine-4-carboxylate Wittig Reaction Wittig Reaction N-Boc-3-oxopiperidine-4-carboxylate->Wittig Reaction Wittig Ylide Wittig Ylide Wittig Ylide->Wittig Reaction Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Wittig Reaction Exocyclic Olefin Exocyclic Olefin Wittig Reaction->Exocyclic Olefin Cycloaddition Cycloaddition Exocyclic Olefin->Cycloaddition Spiro-isoxazoline Spiro-isoxazoline Cycloaddition->Spiro-isoxazoline Aldoxime Aldoxime Aldoxime->Cycloaddition Oxidant (e.g., NCS) Oxidant (e.g., NCS) Oxidant (e.g., NCS)->Cycloaddition Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Cycloaddition Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Cycloaddition

Caption: Two-step synthesis of spiro-isoxazoline piperidines.

Detailed Protocol

Step 1: Synthesis of the Exocyclic Olefin (Wittig Reaction)

Materials:

  • N-Boc-3-oxopiperidine-4-carboxylate (1.0 equiv)

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.2 equiv) portion-wise.

  • Stir the resulting yellow-orange mixture at 0 °C for 30 minutes.

  • Add a solution of N-Boc-3-oxopiperidine-4-carboxylate (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the exocyclic olefin.

Step 2: Synthesis of the Spiro-isoxazoline ([3+2] Cycloaddition)

Materials:

  • Exocyclic Olefin from Step 1 (1.0 equiv)

  • Aromatic Aldoxime (1.5 equiv)

  • N-Chlorosuccinimide (NCS) (1.5 equiv)

  • Triethylamine (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the exocyclic olefin (1.0 equiv) and the aromatic aldoxime (1.5 equiv) in DCM.

  • Add N-Chlorosuccinimide (NCS) (1.5 equiv) in one portion and stir the mixture at room temperature.

  • After 15 minutes, add triethylamine (2.0 equiv) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the residue by flash column chromatography to afford the desired spiro-isoxazoline piperidine.

Conclusion

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a powerful and versatile building block for the synthesis of a wide range of complex heterocyclic systems. Its unique combination of functional groups allows for its participation in a variety of classical and modern synthetic transformations, including multicomponent reactions and cycloadditions. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this valuable synthon in the development of novel chemical entities for drug discovery and beyond.

References

  • Ningbo Inno Pharmchem Co., Ltd. Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. Available at: [Link]

  • Campos-Prieto, L., García-Rey, A., Sotelo, E., & Mallo-Abreu, A. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 20, 3151–3173. Available at: [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. CN110734393B.
  • Process for producing 4-arylpiperidine-3-carbinols and related compounds. WO2000026187A1.
  • PubChem. Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. Available at: [Link]

  • 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. CN101525313A.
  • Facile Synthesis of 2-Amino-5,6,7,8-tetrahydro- 5,7-diarylpyrido[4,3-d]pyrimidin-4-ols. ResearchGate. Available at: [Link]

Sources

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride as a building block for novel scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS 72738-09-1) is a high-value heterocyclic building block that bridges the gap between simple piperidines and complex fused bicyclic systems.[1][2] Unlike its regioisomer (4-oxo-3-carboxylate), this scaffold offers unique access to 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines and 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines —privileged structures in kinase inhibition and GPCR modulation.[1] This guide details the handling, stability, and synthetic protocols required to leverage this versatile reagent for drug discovery.

Technical Profile & Handling

PropertySpecification
IUPAC Name Ethyl 3-oxopiperidine-4-carboxylate hydrochloride
CAS Number 72738-09-1 (HCl salt); 39514-19-7 (N-Benzyl precursor)
Molecular Formula C₈H₁₃NO₃[1][3]·HCl
Molecular Weight 207.65 g/mol
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM.[1]
Critical Handling Protocols
  • Stability Warning (The "Free Base" Trap): The free base (ethyl 3-oxopiperidine-4-carboxylate) is thermodynamically unstable.[1] Upon neutralization, it rapidly undergoes self-condensation (aldol-type dimerization) or oxidation.[1]

    • Rule: Never isolate the free base. Always generate it in situ in the presence of the electrophile or nucleophile required for the next step.

  • Hygroscopicity: The HCl salt is hygroscopic. Store under argon at -20°C. Weigh quickly in a dehumidified environment or glovebox to prevent hydrolysis of the beta-keto ester moiety.[1]

  • N-Protection Strategy: For reactions requiring harsh basic conditions (e.g., alkylation), use the N-Benzyl or N-Boc protected analogs.[1] The HCl salt described here is best suited for acidic or buffered cyclocondensations where the nitrogen remains protonated or transiently free.

Core Application: Synthesis of Privileged Scaffolds

This building block serves as a lynchpin for divergent synthesis. We will focus on three distinct scaffolds:

  • Scaffold A: Pyrazolo[4,3-c]pyridines (Kinase Inhibitors).[1]

  • Scaffold B: Pyrido[4,3-d]pyrimidines (Metabolic Targets).[1]

  • Scaffold C: Benzo[b][1,6]naphthyridines (DNA Intercalators).[1]

Visualizing the Synthetic Divergence

G Start Ethyl 3-oxopiperidine-4-carboxylate HCl (Starting Block) Hydrazine R-Hydrazine (NH2NH-R) Start->Hydrazine Cyclocondensation Urea Amidine/Urea (NH2-C(R)=NH) Start->Urea Cyclization Aldehyde 2-Aminobenzaldehyde (Friedländer) Start->Aldehyde Condensation ScaffoldA Scaffold A: Pyrazolo[4,3-c]pyridine Hydrazine->ScaffoldA - 2 H2O - EtOH ScaffoldB Scaffold B: Pyrido[4,3-d]pyrimidine Urea->ScaffoldB Base Cat. Reflux ScaffoldC Scaffold C: Benzo[b][1,6]naphthyridine Aldehyde->ScaffoldC Acid Cat.

Figure 1: Divergent synthesis pathways from the core building block.[1]

Protocol A: Synthesis of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine

This scaffold mimics the adenine ring of ATP, making it a "privileged" structure for kinase inhibitor development.

Mechanism:

  • Neutralization: The HCl salt is buffered to release the reactive ketone.

  • Hydrazone Formation: Nucleophilic attack of hydrazine on the C3 ketone.

  • Intramolecular Cyclization: Attack of the hydrazone nitrogen on the C4 ester, expelling ethanol.

Materials:

  • Ethyl 3-oxopiperidine-4-carboxylate HCl (1.0 eq)[1]

  • Hydrazine hydrate (1.2 eq) or Substituted Hydrazine (R-NH-NH2)[1]

  • Ethanol (Absolute)[1]

  • Sodium Acetate (1.1 eq, buffering agent)[1]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 3-oxopiperidine-4-carboxylate HCl (10 mmol, 2.08 g) in Ethanol (50 mL).

  • Buffering: Add Sodium Acetate (11 mmol, 0.90 g). Stir for 10 minutes at room temperature. Note: This buffers the HCl, preventing degradation of the free base while allowing the reaction to proceed.

  • Addition: Dropwise add Hydrazine Hydrate (12 mmol, 0.60 mL) over 5 minutes.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS.[1][4] The starting material peak (M+H 172 for free base) should disappear, replaced by the pyrazole product (M+H ~138 for unsubstituted).[1]

  • Workup:

    • Cool to room temperature.[1][5]

    • Concentrate the solvent to ~10 mL under reduced pressure.

    • Dilute with cold water (20 mL). The product often precipitates as a white/off-white solid.[1]

    • Filter and wash with cold ether.[1]

  • Purification: If no precipitate forms, extract with n-butanol or DCM/iPrOH (3:1). Recrystallize from Ethanol/Ether.[1]

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm).[1] A new singlet for the pyrazole C-H (if unsubstituted) appears around 7.2–7.5 ppm.[1]

Protocol B: Synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine

This scaffold is isosteric with quinazolines but offers improved solubility and distinct IP space.[1]

Materials:

  • Ethyl 3-oxopiperidine-4-carboxylate HCl (1.0 eq)[1]

  • Acetamidine HCl (1.2 eq) (or Guanidine HCl for 2-amino derivative)[1]

  • Sodium Ethoxide (2.5 eq)[1]

  • Ethanol (Anhydrous)[1]

Step-by-Step Protocol:

  • Base Generation: Prepare a fresh solution of Sodium Ethoxide (25 mmol) in Ethanol (40 mL) by dissolving sodium metal or using a commercial solution.[1]

  • Free Basing In Situ: Add Acetamidine HCl (12 mmol) to the ethoxide solution. Stir for 15 minutes.

  • Addition: Add Ethyl 3-oxopiperidine-4-carboxylate HCl (10 mmol) in one portion. The extra base neutralizes the piperidine salt and catalyzes the condensation.

  • Cyclization: Reflux under Argon for 8–12 hours. The reaction mixture will turn turbid as NaCl precipitates.

  • Quench: Cool to 0°C. Neutralize carefully with Glacial Acetic Acid to pH 7.

  • Isolation: Evaporate ethanol. Resuspend the residue in water.[3] The product (a hydroxypyrimidine tautomer) may precipitate.[1][3] If not, extract with DCM.[1]

  • Note: The product exists in tautomeric equilibrium (pyrimidinone vs. hydroxypyrimidine).[1] NMR may show broad signals due to this exchange.

Advanced Application: Friedländer Synthesis (Scaffold C)

Reaction with 2-aminobenzaldehyde yields 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine .[1]

Protocol Summary:

  • Dissolve Ethyl 3-oxopiperidine-4-carboxylate HCl (1 eq) and 2-aminobenzaldehyde (1 eq) in Ethanol.

  • Add a catalytic amount of Piperidine (0.1 eq) or p-Toluenesulfonic acid (0.1 eq).[1]

  • Reflux for 12 hours.

  • The product is a tricyclic system where the piperidine ring is fused to a quinoline-like system.[1] This scaffold is highly rigid and excellent for DNA intercalation studies.[1]

References

  • Lead Sciences. (n.d.). Ethyl 3-oxopiperidine-4-carboxylate hydrochloride Product Page. Retrieved January 30, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2723880, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. Retrieved January 30, 2026, from [Link][1]

  • Han, T. et al. (2022).[1] Synthesis of tetracyclic tetrahydro-γ-carbolines. ResearchGate. Retrieved January 30, 2026, from [Link][1]

  • Makarov, V. A. et al. (2019).[1] Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. Retrieved January 30, 2026, from [Link]

Sources

NMR Characterization of Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the NMR characterization of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride and its N-substituted derivatives (commonly the N-benzyl analog). These compounds are critical intermediates in the synthesis of pharmaceutical scaffolds, including serotonin receptor agonists and fluoroquinolone antibiotics.

Introduction & Scope

Ethyl 3-oxopiperidine-4-carboxylate derivatives represent a class of cyclic


-keto esters .[1] Their characterization is complicated by three dynamic structural factors:
  • Keto-Enol Tautomerism: The equilibrium between the 3-oxo (keto) and 3-hydroxy-3,4-ene (enol) forms.[1]

  • Salt Formation: The hydrochloride salt protonates the piperidine nitrogen (

    
    ), altering chemical shifts and solubility.
    
  • Stereochemistry: The keto form possesses a chiral center at C4, while the enol form is achiral (planar) at that position, leading to dynamic racemization.

This guide provides a standardized protocol for distinguishing these forms and validating sample purity using 1D and 2D NMR spectroscopy.

Structural Theory & Tautomerism

Understanding the equilibrium is prerequisite to interpreting the spectra.

  • Keto Form (Major in polar solvents): Characterized by a methine proton at C4 and a distinct ketone carbonyl signal in

    
    C NMR.[1]
    
  • Enol Form (Stabilized by H-bonding): Characterized by a vinyl double bond (C3=C4) and a strongly deshielded hydroxyl proton involved in intramolecular hydrogen bonding with the ester carbonyl.[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the dynamic relationship between the salt, free base, and tautomeric forms.

Tautomerism Salt HCl Salt Form (Protonated Amine) FreeBase_Keto Free Base (Keto) C4 Chiral Center Salt->FreeBase_Keto Neutralization (Base) FreeBase_Enol Free Base (Enol) Planar C3=C4 FreeBase_Keto->FreeBase_Enol Tautomerization (Solvent Dependent) FreeBase_Enol->FreeBase_Keto

Figure 1: Equilibrium pathway showing the transition from the stable HCl salt to the dynamic keto-enol free base forms.

Experimental Protocol

Sample Preparation

Solvent Selection is Critical:

  • DMSO-d6 (Recommended for HCl Salts): The high polarity stabilizes the salt form and ensures solubility.[1] It typically favors the keto tautomer but allows observation of exchangeable amine protons.[1]

  • CDCl3 (For Free Base/Derivatives): Use for N-substituted derivatives (e.g., N-benzyl).[1] Lower polarity often increases the proportion of the enol tautomer stabilized by intramolecular H-bonding.[1]

  • D2O (Avoid for Characterization): Causes H/D exchange of the acidic

    
    -protons (C2 and C4) and the amine protons, erasing critical diagnostic signals.
    

Protocol:

  • Mass: Weigh 10–15 mg of the hydrochloride derivative.

  • Dissolution: Add 0.6 mL of DMSO-d6 (containing 0.03% TMS).

  • Neutralization (Optional In-situ): To observe the free base dynamics, add 1-2 equivalents of solid

    
     or a drop of NaOD/D2O directly to the tube (note: this will cause precipitation of KCl).
    
Acquisition Parameters[1]
  • Temperature: 298 K (Standard).[1] Variable Temperature (VT) NMR (up to 350 K) may be required to coalesce broad signals caused by restricted ring inversion or rotamers.[1]

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]

  • Relaxation Delay (D1): Set to

    
     5 seconds to ensure accurate integration of the slow-relaxing enol-OH and quaternary carbons.
    

Data Interpretation & Chemical Shifts

The following table summarizes the diagnostic signals for the N-Benzyl-3-oxopiperidine-4-carboxylate derivative (a standard reference standard).

Table 1: Diagnostic H NMR Shifts (DMSO-d6 vs CDCl3)[1]
MoietyProton TypeKeto Form (

, ppm)
Enol Form (

, ppm)
MultiplicityNotes
Amine

(Salt)
9.5 – 10.5N/ABroad SingletDisappears with D2O shake.[1]
Enol

N/A12.0 – 12.5SingletDiagnostic for Enol; sharp if H-bonded.[1]
C4 Methine (

)
3.6 – 3.9N/Add or mKey differentiator. Absent in Enol form.[1]
C2 Methylene (

)
3.2 – 3.53.8 – 4.0AB SystemDiastereotopic in Keto form due to C4 chirality.[1]
Ester

4.1 (q)4.2 (q)QuartetEnol ester often slightly downfield.[1]
Aromatic Phenyl (if N-Bn)7.3 – 7.57.3 – 7.5MultipletOverlaps for both forms.[1]
Distinguishing Features[1][2]
  • The "Missing" Methine: In the enol form, the C4 proton is lost (it becomes part of the C3=C4 double bond system). If the spectrum lacks a signal at ~3.7 ppm but shows a sharp peak >12 ppm, the sample is predominantly enol.

  • Geminal Coupling at C2: In the keto form, C4 is a chiral center.[1] Consequently, the protons at C2 (between N and C=O) are diastereotopic and often appear as an AB quartet (

    
     Hz). In the enol form, the ring flattens, potentially simplifying this signal.
    
2D NMR Validation Workflow

To rigorously confirm the structure, run the following 2D experiments:

  • HSQC: Correlates the C4 proton (keto) to the C4 carbon (~50-60 ppm).[1] The Enol C4 (quaternary) will show no correlation in HSQC.[1]

  • HMBC: The Enol-OH proton will show long-range coupling to C3 (carbonyl/enol carbon), C2, and C4.[1]

Analytical Workflow Diagram

Workflow Start Sample: Ethyl 3-oxopiperidine-4-carboxylate HCl Solvent Dissolve in DMSO-d6 (Avoids exchange, solubilizes salt) Start->Solvent Acquire Acquire 1H NMR (16 scans) D1 = 5 sec Solvent->Acquire Check Check Region 12.0 - 12.5 ppm Acquire->Check Enol Signal Present: Enol Tautomer Detected Check->Enol Peak Found Keto No Signal: Predominantly Keto Form Check->Keto No Peak Analyze_Enol Confirm Absence of C4-H Check C2-H shift change Enol->Analyze_Enol Analyze_Keto Confirm C4-H Methine (~3.8 ppm, dd) Keto->Analyze_Keto

Figure 2: Decision tree for assigning tautomeric state based on 1H NMR spectral features.

Troubleshooting & Common Issues

  • Broad Signals: If the N-H or C2 signals are broad, it indicates intermediate exchange rates on the NMR time scale.

    • Solution: Run the spectrum at 320-330 K. Sharpening of peaks confirms dynamic exchange.[1]

  • Water Contamination: The HCl salt is hygroscopic.[1] A large H2O peak (3.33 ppm in DMSO) can obscure the C2/C6 ring protons.[1]

    • Solution: Dry the salt under high vacuum over

      
       before dissolution.[1]
      
  • Unexpected Complexity: If the spectrum appears as a "double" spectrum with unequal intensities, the sample exists as a slow-exchange mixture of keto and enol forms.

    • Calculation: Calculate

      
       by integrating the Enol-OH vs. the Keto C4-H.[1]
      

References

  • PubChem. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.[1][2] National Library of Medicine.[1] Available at: [Link]

Sources

LC-MS analysis of reactions involving Ethyl 3-oxopiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance LC-MS Profiling of Ethyl 3-oxopiperidine-4-carboxylate HCl

Abstract

This application note details a robust LC-MS methodology for the analysis of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS: 72738-09-1). As a labile


-keto ester and a secondary amine salt, this compound presents unique analytical challenges including keto-enol tautomerism, potential decarboxylation, and poor retention on standard C18 phases without specific buffering. This guide provides a self-validating protocol using a C18-PFP (Pentafluorophenyl) or high-strength silica C18 column approach, optimized for reaction monitoring in heterocyclic synthesis (e.g., naphthyridine formation).

Introduction & Chemical Context

Ethyl 3-oxopiperidine-4-carboxylate is a critical building block in medicinal chemistry, particularly for synthesizing fused heterocycles like 1,6-naphthyridines and pyridopyrimidines.

The Analytical Challenge: The "Chameleon" Effect

Analysts often encounter "ghost peaks" or poor peak shape with this molecule due to two concurrent equilibria:

  • Keto-Enol Tautomerism: The

    
    -keto ester moiety exists in equilibrium between the keto form and the enol form.[1] On LC timescales, these can partially separate, leading to split peaks or broad "saddles."
    
  • Amine Protonation: The secondary amine (

    
    ) is protonated in the HCl salt form. In neutral mobile phases, the free base may interact strongly with residual silanols, causing tailing.
    

Figure 1: Tautomeric Equilibrium & Ionization (The diagram below illustrates the structural shift and MS ionization points)

Tautomerism Salt HCl Salt Form (Solid State) Keto Keto Tautomer (Major in Acid) Salt->Keto Dissolution (pH < 7) Enol Enol Tautomer (Stabilized by H-bond) Keto->Enol Equilibrium MS_Ion ESI+ Ion [M+H]+ m/z 172.1 Keto->MS_Ion ESI (+) Enol->MS_Ion ESI (+)

Caption: Equilibrium dynamics of Ethyl 3-oxopiperidine-4-carboxylate. Acidic mobile phases drive the equilibrium toward the Keto form, unifying the peak shape.

Method Development Strategy

Column Selection: The Case for C18 vs. PFP

While standard C18 columns are sufficient, Pentafluorophenyl (PFP) phases are superior for this application.

  • Reasoning: PFP phases offer unique selectivity for halogenated species (if Cl- is present) and, more importantly, for polar amines and positional isomers (tautomers). The

    
    -
    
    
    
    interactions help retain the piperidine ring better than hydrophobic interaction alone.
  • Alternative: High-strength silica (HSS) C18 columns (fully end-capped) to resist dewetting in high-aqueous phases.

Mobile Phase Chemistry
  • Buffer: 0.1% Formic Acid is mandatory.

    • Function 1: Protonates the piperidine nitrogen (

      
      ), ensuring high MS sensitivity in ESI+.
      
    • Function 2: Low pH (~2.7) suppresses silanol activity, reducing tailing.

    • Function 3: Acidic pH stabilizes the keto form, minimizing peak splitting caused by tautomerism during the run.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 10 mg of Ethyl 3-oxopiperidine-4-carboxylate HCl in 10 mL of Methanol . (Water is avoided for stock to prevent potential ester hydrolysis over long storage).

  • Working Standard: Dilute Stock 1:100 with Water:Methanol (90:10, v/v) + 0.1% Formic Acid .

    • Note: The high aqueous content in the diluent matches the initial mobile phase, preventing "solvent effect" peak distortion.

LC-MS Conditions
ParameterSettingRationale
System UHPLC coupled with Triple Quad or Q-TOFHigh throughput & mass accuracy.
Column C18-PFP (2.1 x 100 mm, 1.9 µm)Enhanced retention for polar amines.
Mobile Phase A Water + 0.1% Formic AcidProtonation & Tautomer stabilization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution strength.
Flow Rate 0.4 mL/minOptimal for ESI source desolvation.
Col. Temp 40°CImproves kinetics, sharpens peaks.
Injection Vol 2.0 µLPrevent column overload.

Gradient Table:

Time (min) %B Event
0.00 5 Initial Hold (Salt elution)
1.00 5 Begin Gradient
6.00 95 Elute Organics
7.50 95 Wash
7.60 5 Re-equilibrate

| 10.00 | 5 | End |

MS Parameters (Source: ESI+)
  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 300°C

  • Target Mass (m/z):

    • [M+H]+: 172.1 (Base Peak)

    • [M+Na]+: 194.1 (Adduct)

    • Fragment: 126.1 (Loss of Ethanol, characteristic of ethyl esters)

Case Study: Reaction Monitoring (Friedländer Condensation)

Objective: Monitor the condensation of Ethyl 3-oxopiperidine-4-carboxylate (Starting Material, SM) with 2-amino-3-formylpyridine to form a 1,6-naphthyridine scaffold.

Workflow Logic:

  • T0: Injection of SM (m/z 172.1).

  • T+1h: Appearance of Intermediate (Schiff Base).

  • T+4h: Appearance of Cyclized Product (m/z = SM + Reagent - 2H2O).

Figure 2: Reaction Monitoring Workflow

ReactionMonitor Start Reaction Mixture (Aliquot) Quench Quench: Dilute in MeOH + 0.1% FA Start->Quench LC_Sep LC Separation (Gradient 5-95% B) Quench->LC_Sep MS_Det MS Detection (ESI+) LC_Sep->MS_Det Decide Is SM (m/z 172) < 5%? MS_Det->Decide Decide->Start No (Continue) End Harvest Product Decide->End Yes (Workup)

Caption: Iterative LC-MS workflow for monitoring the consumption of Ethyl 3-oxopiperidine-4-carboxylate.

Troubleshooting & Validation (Self-Validating Systems)

To ensure Trustworthiness of the data, apply these checks:

  • The "Blank" Check:

    • Issue: Secondary amines are "sticky" and cause carryover.

    • Validation: Inject a solvent blank (MeOH) after the high standard. If m/z 172.1 signal is >1% of LOQ, increase needle wash time (use 50:50 MeOH:H2O + 0.1% Formic Acid as wash).

  • The "Split Peak" Diagnostic:

    • Symptom:[2][3][4] Two peaks with m/z 172.1.

    • Validation: Run the column at 45°C vs 25°C. If the peaks merge or ratio changes significantly at higher temp, it is tautomerism, not an impurity. (Higher temp speeds up interconversion, averaging the peak).

  • Salt Front Divert:

    • Since the sample is an HCl salt, the early "dead volume" (0-0.8 min) will contain high Cl-. Divert the flow to waste for the first minute to prevent source contamination/suppression.

References

  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites.[3] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 421876: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (Analogous Structure). Retrieved from

  • Allegretti, P. E., et al. (2001). Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. Journal of Chromatography A. Retrieved from

  • BenchChem. (2023). Mass Spectrometry Fragmentation of Piperidine Derivatives.[5] Retrieved from

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis Featuring Ethyl 3-Oxopiperidine-4-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Accelerated Drug Discovery

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] Its unique structure, featuring a cyclic β-keto ester moiety, offers multiple reactive sites for chemical elaboration, making it an ideal starting material for the synthesis of complex polycyclic and spirocyclic compounds.[1] This scaffold is a key intermediate in the synthesis of a variety of bioactive molecules, including analgesics and anti-inflammatory agents.[1]

Traditionally, the synthesis of derivatives from this precursor involves multi-step processes with long reaction times and often harsh conditions.[3][4] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized synthetic chemistry by offering a green, efficient, and rapid alternative to conventional heating methods.[5][6] Microwave irradiation provides uniform and rapid heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles with fewer byproducts.[5][7] This technology is particularly well-suited for multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, thereby enhancing atom economy and procedural simplicity.[5][6]

This application note provides a detailed guide to leveraging MAOS for the synthesis of novel heterocyclic systems derived from ethyl 3-oxopiperidine-4-carboxylate hydrochloride. We will focus on a representative multicomponent reaction, the Gewald reaction, to illustrate the principles and provide a detailed, field-proven protocol.

The Synergy of a Privileged Scaffold and an Enabling Technology

The combination of the versatile ethyl 3-oxopiperidine-4-carboxylate hydrochloride scaffold with the speed and efficiency of microwave-assisted synthesis creates a powerful platform for the rapid generation of diverse chemical libraries for drug discovery. The core principle of microwave heating involves the interaction of polar molecules in the reaction mixture with the electromagnetic field, leading to rapid and uniform heating.[7] This avoids the localized superheating often associated with conventional oil bath heating, leading to cleaner reactions and higher yields.

Multicomponent reactions under microwave irradiation are particularly advantageous.[5] These reactions, where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, benefit significantly from the rapid heating and precise temperature control offered by modern microwave reactors.[5][6] This synergy allows for the efficient construction of complex molecular architectures that would otherwise require lengthy and laborious synthetic sequences.

Featured Application: Microwave-Assisted Gewald Three-Component Reaction

The Gewald reaction is a robust and versatile method for the synthesis of highly substituted 2-aminothiophenes.[8] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[8] The resulting 2-aminothiophene core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.

Here, we present a model protocol for a microwave-assisted Gewald reaction using ethyl 3-oxopiperidine-4-carboxylate hydrochloride as the cyclic ketone component. This reaction will generate a novel fused piperidine-thiophene heterocyclic system, a scaffold with significant potential for biological activity.

Reaction Scheme:

Caption: Proposed Gewald reaction for the synthesis of a fused piperidine-thiophene.

Experimental Workflow:

G start Start: Prepare Reactants step1 1. Add ethyl 3-oxopiperidine-4-carboxylate HCl and base (e.g., triethylamine) to solvent in a microwave vial. Stir to form the free base in situ. start->step1 step2 2. Add malononitrile, elemental sulfur, and a catalytic amount of base (e.g., morpholine). step1->step2 step3 3. Seal the microwave vial and place it in the microwave reactor cavity. step2->step3 step4 4. Irradiate at specified temperature and time. (e.g., 120 °C for 10-20 minutes) step3->step4 step5 5. Cool the reaction vessel to room temperature. step4->step5 step6 6. Filter the reaction mixture to remove any unreacted sulfur and precipitated product. step5->step6 step7 7. Concentrate the filtrate under reduced pressure. step6->step7 step8 8. Purify the crude product by recrystallization or column chromatography. step7->step8 end_node End: Characterize the final product. step8->end_node

Caption: Step-by-step workflow for the microwave-assisted Gewald reaction.

Detailed Protocol

Materials:

  • Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (Purity ≥ 98%)

  • Malononitrile

  • Elemental sulfur

  • Triethylamine (for in situ free base formation)

  • Morpholine (as catalyst)

  • Ethanol (anhydrous)

  • Microwave reactor with sealed vessel capability

Procedure:

  • Preparation of the Free Base (In Situ): To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add ethyl 3-oxopiperidine-4-carboxylate hydrochloride (1.0 mmol, 207.7 mg).

  • Add anhydrous ethanol (3 mL) followed by triethylamine (1.1 mmol, 0.15 mL) to neutralize the hydrochloride and form the free base in situ. Stir the mixture for 5 minutes at room temperature.

  • Addition of Reagents: To the resulting solution, add malononitrile (1.0 mmol, 66 mg), elemental sulfur (1.2 mmol, 38 mg), and morpholine (0.2 mmol, 0.018 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 15 minutes. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. A precipitate may form.

  • Filter the reaction mixture through a pad of celite to remove any insoluble material.

  • Wash the celite pad with a small amount of cold ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel to afford the pure ethyl 2-amino-4,5-dihydro-7H-thieno[2,3-c]pyridine-6-carboxylate.

Safety Precautions:

  • Microwave reactions should be carried out in a dedicated microwave reactor with appropriate pressure and temperature sensors.

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction vessel may be under pressure after irradiation; allow it to cool completely before opening.

Optimization of Reaction Conditions

The efficiency of microwave-assisted reactions can be highly dependent on several parameters. The following table provides a starting point for the optimization of the Gewald reaction.

ParameterRangeRationale
Temperature 80 - 140 °CHigher temperatures generally accelerate the reaction, but may lead to byproduct formation.
Time 5 - 30 minMicrowave reactions are typically very fast; monitor by TLC to determine the optimal time.
Solvent Ethanol, DMF, AcetonitrileThe choice of solvent can significantly impact microwave absorption and reaction outcome.
Base Catalyst Morpholine, Piperidine, TriethylamineThe basicity of the catalyst influences the rate of the initial Knoevenagel condensation.

Conclusion and Future Perspectives

This application note demonstrates the potential of microwave-assisted synthesis, in conjunction with the versatile building block ethyl 3-oxopiperidine-4-carboxylate hydrochloride, for the rapid and efficient generation of novel heterocyclic scaffolds. The presented protocol for the Gewald reaction serves as a template that can be adapted for a wide range of multicomponent reactions, including the Hantzsch, Biginelli, and Ugi reactions.[5] By leveraging the principles of MAOS, researchers can significantly accelerate the drug discovery process, enabling the creation of large and diverse libraries of potential therapeutic agents in a fraction of the time required by conventional methods.

References

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. (2022). National Center for Biotechnology Information. [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). National Center for Biotechnology Information. [Link]

  • Song, L., Cai, L., & Van der Eycken, E. V. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Molecules, 27(10), 3105. [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[8][9] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276.

  • Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. (2023). MDPI. [Link]

  • Song, L., Cai, L., & Van der Eycken, E. V. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. MDPI. [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Cunico, W., et al. (2008). Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its A. [Link]

  • MDPI. (2021). A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. [Link]

  • RASĀYAN Journal of Chemistry. (n.d.). MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. Retrieved from [Link]

  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. (2023). National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (n.d.). Microwave (MW) irradiated Ugi four-component reaction (Ugi-4CR): Expedited synthesis of steroid–amino acid conjugates – A novel class of hybrid compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Microwave Assisted, H3PW12O40 Mediated Green Synthesis, Crystal Structure, in-Vitro Anti-Inflammatory and Anti-Oxidant Investigation of Enaminoketones. [Link]

  • Fiveable. (n.d.). Cyclic β-Ketoester Definition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-Dihydropyridines under Solvent-Free Conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • European Chemicals Agency. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. Retrieved from [Link]

Sources

Advanced Application Note: Multi-Component Transformations of Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS 72738-09-1) represents a "privileged scaffold" in medicinal chemistry. Its structural duality—combining a cyclic


-keto ester with a piperidine core—makes it a potent precursor for synthesizing bicyclic heteroaromatic systems.

Unlike simple acyclic


-keto esters (e.g., ethyl acetoacetate), this cyclic congener imposes rigid stereochemical constraints on the resulting pharmacophores. It is widely utilized in the synthesis of pyrido[4,3-d]pyrimidines , tetrahydropyrazolo[4,3-c]pyridines , and thieno[2,3-c]pyridines —motifs found in kinase inhibitors (e.g., EGFR, Smoothened antagonists) and GPCR ligands.
Chemical Behavior & Handling[1][2]
  • Stability: The hydrochloride salt is the preferred storage form. The free base is prone to oxidative degradation and self-condensation (Claisen-type) upon prolonged exposure to air.

  • Acidity/Basicity: The C4 proton (between the ketone and ester) is highly acidic (

    
    ). The piperidine nitrogen is basic (
    
    
    
    ).
  • Operational Tip: For most Multi-Component Reactions (MCRs), in situ neutralization is recommended. Releasing the free base immediately prior to reaction prevents degradation.

Reaction Landscape Visualization

The following diagram maps the primary synthetic pathways accessible from this scaffold.

ReactionLandscape Scaffold Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride Reagent1 Urea/Amidine + Aldehyde Scaffold->Reagent1 Reagent2 Hydrazine Hydrate Scaffold->Reagent2 Reagent3 S8 + Cyanoacetate (Gewald) Scaffold->Reagent3 Product1 Pyrido[4,3-d]pyrimidines (Biginelli-like) Reagent1->Product1 Acid Cat. Reflux Product2 Pyrazolo[4,3-c]pyridines (Cyclocondensation) Reagent2->Product2 EtOH Base Product3 Thieno[2,3-c]pyridines (Gewald Fused) Reagent3->Product3 Morpholine 60°C

Figure 1: Divergent synthetic pathways for Ethyl 3-oxopiperidine-4-carboxylate HCl.

Protocol A: Synthesis of Hexahydropyrido[4,3-d]pyrimidines (Modified Biginelli)

This protocol leverages the "cyclic Biginelli" reaction. Unlike the classic Biginelli which uses ethyl acetoacetate, using this cyclic ketone yields a fused bicyclic system. The HCl salt of the starting material conveniently provides the acidic catalyst required for the mechanism.

Mechanism
  • Imine Formation: Urea condenses with the aldehyde.[1]

  • Enolization: The

    
    -keto ester tautomerizes to its enol form.
    
  • Michael Addition: The enol attacks the iminium intermediate.

  • Cyclization: Intramolecular dehydration forms the pyrimidine ring.

Materials
  • Ethyl 3-oxopiperidine-4-carboxylate HCl (1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)

  • Urea or Thiourea (1.2 equiv)

  • Ethanol (Absolute)[2]

  • Sodium Acetate (0.5 equiv) – Crucial for buffering the pH to allow nucleophilic attack while maintaining catalytic acidity.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Ethyl 3-oxopiperidine-4-carboxylate HCl (5 mmol, 1.04 g) in Ethanol (15 mL).

  • Buffering: Add Sodium Acetate (2.5 mmol, 205 mg). Stir for 10 minutes at room temperature. Note: This partially neutralizes the salt, preventing the solution from being too acidic which can degrade the aldehyde.

  • Addition: Add the Aromatic Aldehyde (5 mmol) and Urea (6 mmol, 360 mg).

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Often, the product precipitates upon cooling. If so, filter and wash with cold ethanol.[3]

    • If no precipitate forms, concentrate the solvent to 1/3 volume and pour into crushed ice (50 g).

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via column chromatography (Silica gel, DCM:MeOH gradient).

Expected Yield: 65–85% Data Validation: Look for the disappearance of the aldehyde peak (~10 ppm) and the appearance of the NH singlet (~8-9 ppm) in


H NMR.

Protocol B: Synthesis of Tetrahydropyrazolo[4,3-c]pyridines

This reaction is a robust cyclocondensation with hydrazines. It is the primary route to " conformationally constrained" histamine analogs and kinase inhibitors.

Materials
  • Ethyl 3-oxopiperidine-4-carboxylate HCl (1.0 equiv)

  • Hydrazine Hydrate (80% or 64% solution) (2.5 equiv)

  • Ethanol (10 volumes)

Step-by-Step Methodology
  • Dissolution: Dissolve Ethyl 3-oxopiperidine-4-carboxylate HCl (10 mmol, 2.08 g) in Ethanol (20 mL).

  • Reagent Addition: Add Hydrazine Hydrate (25 mmol) dropwise at 0°C.

    • Expert Insight: The first equivalent of hydrazine acts as a base to neutralize the HCl. The excess drives the reaction.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux for 3 hours.

  • Monitoring: The reaction is usually fast. TLC should show a highly polar spot (the pyrazole).

  • Isolation:

    • Evaporate the solvent under reduced pressure.[4]

    • The residue will be the crude pyrazolo-pyridine.

    • Triturate with diethyl ether to remove excess hydrazine salts.

  • Purification: Recrystallization from Ethanol.

Mechanism Visualization:

PyrazoleMech Step1 Neutralization (Free Base Release) Step2 Hydrazone Formation (Attack at C3 Ketone) Step1->Step2 Step3 Intramolecular Cyclization (Attack at C4 Ester) Step2->Step3 Step4 Product: Pyrazolo[4,3-c]pyridine Step3->Step4

Figure 2: Mechanistic flow for pyrazole fusion.

Protocol C: Gewald-Type Synthesis of Thieno[2,3-c]pyridines

This is a sophisticated 3-component reaction converting the piperidone into a fused thiophene system, highly relevant for designing bioisosteres of quinolines.

Materials
  • Ethyl 3-oxopiperidine-4-carboxylate HCl (1.0 equiv)

  • Ethyl Cyanoacetate or Malononitrile (1.0 equiv)

  • Elemental Sulfur (

    
    ) (1.0 equiv)
    
  • Morpholine or Diethylamine (Catalytic/Base, 2.0 equiv)

  • Ethanol[2][3][4]

Step-by-Step Methodology
  • Mixing: In a flask, combine Ethyl 3-oxopiperidine-4-carboxylate HCl (5 mmol), Ethyl Cyanoacetate (5 mmol), and Sulfur (5 mmol) in Ethanol (15 mL).

  • Activation: Add Morpholine (10 mmol) dropwise.

    • Note: The amine neutralizes the HCl and acts as the base catalyst for the Gewald mechanism.

  • Reaction: Heat at 60–70°C for 4–12 hours.

  • Work-up: Cool to room temperature. Pour into water. The solid product (fused thiophene) usually precipitates.

  • Purification: Filtration and recrystallization from DMF/Ethanol.

Comparison of Methodologies

ParameterBiginelli-Like (Protocol A)Pyrazole Synthesis (Protocol B)Gewald Reaction (Protocol C)
Target Core Pyrido[4,3-d]pyrimidinePyrazolo[4,3-c]pyridineThieno[2,3-c]pyridine
Key Reagent Urea + AldehydeHydrazineSulfur + Cyanoacetate
Reaction Time 6–8 Hours2–4 Hours4–12 Hours
Critical Factor pH Control (Acetate buffer)Excess Hydrazine (Base role)Amine Catalyst (Morpholine)
Primary Risk Aldehyde oxidationHydrazine toxicitySulfur solubility

References

  • Synthesis of Pyrido[4,3-d]pyrimidines: Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Chem. Neurosci. 2017.[5]

  • Biginelli Reaction Overview: Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research.[3]

  • Pyrazole Synthesis: Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues.

  • Compound Data: Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (PubChem).

  • Gewald Reaction Context: Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas. Scientific Reports.

Sources

Solid-phase synthesis utilizing Ethyl 3-oxopiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Solid-Phase Synthesis of Tetrahydropyrido[4,3-d]pyrimidines

Introduction & Strategic Overview

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a "privileged scaffold" in medicinal chemistry. Its dual functionality—a secondary amine (position 1) and a


-keto ester moiety (positions 3,4)—makes it an ideal precursor for synthesizing bicyclic heterocycles, specifically 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines . These fused systems are bioisosteres of quinazolines and are critical in kinase inhibitor discovery (e.g., EGFR, CDK inhibitors).

In Solid-Phase Organic Synthesis (SPOS), this molecule presents a unique challenge: it is typically supplied as a hydrochloride salt to prevent self-condensation and oxidation. Successful utilization requires a robust protocol that handles the in situ neutralization of the salt while ensuring efficient immobilization onto the solid support.

This guide details a "Scaffold-First" strategy , where the piperidine core is immobilized on the resin. This approach is superior to solution-phase methods because it allows for the rapid, parallel screening of diverse amidines and guanidines to generate high-diversity libraries without tedious purification steps.

Strategic Planning: Resin & Linker Selection

The success of this protocol hinges on the choice of resin. We utilize 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Why 2-CTC?

    • Steric Protection: The bulky trityl group minimizes diketopiperazine formation and prevents nucleophilic attack at the anchoring site during subsequent cyclization steps.

    • Mild Cleavage: The product can be released using extremely mild acid (1% TFA), preserving acid-sensitive groups on the generated heterocycle.

    • Racemization Suppression: Crucial if chiral variants of the scaffold are used.

Reaction Scheme Overview
  • Immobilization: Anchoring via the secondary amine (N-1).

  • Cyclocondensation: Reaction of the

    
    -keto ester with amidines/guanidines.
    
  • Cleavage: Release of the bicyclic core.

Experimental Protocols

Protocol A: Resin Preparation and Scaffold Immobilization

Objective: To neutralize Ethyl 3-oxopiperidine-4-carboxylate HCl and load it onto 2-CTC resin efficiently.

Materials:

  • 2-Chlorotrityl chloride resin (1.0–1.6 mmol/g loading).

  • Ethyl 3-oxopiperidine-4-carboxylate hydrochloride.[1]

  • Dichloromethane (DCM), anhydrous.[2][3]

  • N,N-Diisopropylethylamine (DIEA).

  • Methanol (MeOH).[2]

Step-by-Step Methodology:

  • Resin Swelling:

    • Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel (fritted syringe or glass reactor).

    • Add 10 mL of anhydrous DCM.

    • Shake gently for 30 minutes. Drain the solvent.[2]

    • Rationale: 2-CTC resin sites are moisture-sensitive; swelling in anhydrous DCM exposes the reactive chloride sites.

  • Salt Neutralization (Critical Step):

    • In a separate vial, dissolve 1.5 equivalents (relative to resin loading) of Ethyl 3-oxopiperidine-4-carboxylate HCl in 8 mL of DCM/DMF (1:1 v/v).

    • Add 4.0 equivalents of DIEA.

    • Observation: The solution may become slightly cloudy due to amine hydrochloride salt formation. This is normal.

    • Mechanism:[1][3][4][5] The excess DIEA ensures the piperidine exists as a free base, which is the required nucleophile for the SN1-like substitution on the trityl cation.

  • Loading Reaction:

    • Immediately transfer the neutralized solution to the swollen resin.

    • Shake at room temperature for 2 hours.

    • Note: Do not prolong beyond 4 hours to avoid hydrolysis of the trityl chloride by ambient moisture.

  • Capping Unreacted Sites:

    • Drain the resin.

    • Add 10 mL of DCM:MeOH:DIEA (17:2:1).[6] Shake for 20 minutes.

    • Rationale: Methanol reacts with any remaining trityl chloride sites to form the inert methyl ether, preventing non-specific binding of subsequent reagents.

  • Washing:

    • Wash resin sequence: 3x DCM, 3x DMF, 3x DCM.

    • Dry under vacuum if storing, or proceed immediately to Protocol B.

Protocol B: Heterocycle Library Generation (Cyclocondensation)

Objective: To react the resin-bound


-keto ester with diverse amidines to form the pyridopyrimidine core.

Reagents:

  • Resin-bound scaffold (from Protocol A).[6]

  • Diverse Amidines or Guanidine HCl salts (R-C(=NH)NH2).

  • Base: Sodium Ethoxide (NaOEt) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent: Ethanol (EtOH) or DMF.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.5 M solution of the Amidine/Guanidine (5.0 equivalents) in anhydrous EtOH (or DMF if solubility is an issue).

    • Add Base (5.0 equivalents). If using Guanidine HCl, use 6.0 equivalents of base to neutralize the salt.

  • Cyclization Reaction:

    • Add the reagent solution to the resin.[2]

    • Condition Option A (Standard): Reflux at 80°C for 12–16 hours.

    • Condition Option B (High-Throughput): Microwave irradiation at 100°C for 30 minutes.

    • Mechanism:[1][3][4][5] The amidine performs a nucleophilic attack on the ketone (condensation), followed by intramolecular attack on the ester (cyclization) to release ethanol.

  • Washing:

    • Drain and wash extensively: 3x DMF, 3x EtOH, 3x DCM.

    • Validation: The resin should turn from a pale yellow (beta-keto ester) to a deeper color depending on the conjugated system formed.

Protocol C: Cleavage and Isolation

Objective: Release the final 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine from the solid support.

  • Cleavage Cocktail: Prepare 1% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Execution:

    • Treat resin with the cleavage cocktail (10 mL per gram resin) for 2 minutes.

    • Filter the solution into a flask containing 1 mL of 10% Pyridine in MeOH (to neutralize the TFA immediately and prevent degradation).

    • Repeat this step 5 times.

  • Work-up:

    • Combine filtrates.

    • Concentrate under reduced pressure (Rotavap).

    • Result: The product is obtained as a free base or trifluoroacetate salt, typically >90% purity, ready for LC-MS analysis.

Data Presentation & Troubleshooting

Table 1: Optimization of Loading Conditions
VariableConditionLoading Efficiency (%)Notes
Base Pyridine45%Too weak to fully neutralize HCl salt rapidly.
Base DIEA (4.0 eq) 92% Optimal. Fast neutralization, steric bulk prevents side reactions.
Solvent Pure DCM70%Salt solubility issues.
Solvent DCM:DMF (1:1) 95% Optimal. Solubilizes both the resin (DCM) and the salt (DMF).
Troubleshooting Guide
  • Issue: Low Yield after Cyclization.

    • Cause: Decarboxylation of the

      
      -keto ester prior to reaction.
      
    • Solution: Ensure the loading step (Protocol A) is kept strictly anhydrous. Do not store the resin-bound

      
      -keto ester for long periods; proceed to cyclization immediately.
      
  • Issue: Incomplete Cleavage.

    • Cause: Re-adsorption of the amine onto the trityl cation.

    • Solution: Ensure the collection flask contains pyridine or methanol to quench the trityl cation immediately upon filtration.

Visualization of Workflows

Figure 1: Solid-Phase Synthesis Workflow

Caption: Logical flow from salt neutralization to final heterocycle release using 2-CTC resin.

SPS_Workflow Start Ethyl 3-oxopiperidine-4-carboxylate (HCl Salt) Neutralization Neutralization (DIEA, DCM/DMF) Start->Neutralization Free-basing Loading Resin Loading (2-CTC Resin, SN1) Neutralization->Loading Immobilization Capping Capping (MeOH/DIEA) Loading->Capping Block unreacted sites Cyclization Cyclocondensation (Amidine + Base, 80°C) Capping->Cyclization Library Gen Cleavage Cleavage (1% TFA in DCM) Cyclization->Cleavage Release Product Tetrahydropyrido[4,3-d]pyrimidine (Final Product) Cleavage->Product Isolation

Figure 2: Mechanistic Pathway (Cyclization)

Caption: Mechanism of pyrimidine ring formation on the solid support.

Mechanism Resin_Scaffold Resin-Bound Beta-Keto Ester Intermediate Intermediate (Enamine/Imine) Resin_Scaffold->Intermediate Knoevenagel-type Condensation (-H2O) Amidine Amidine/Guanidine (Nucleophile) Amidine->Intermediate Cyclized Resin-Bound Pyridopyrimidine Intermediate->Cyclized Intramolecular Cyclization (-EtOH)

References

  • Vidal, M., et al. (2016).[7] Ultrasound-Promoted Synthesis of 4-Arylpyrimidines from Beta-Keto Esters. Synthesis, 48(24), 4246-4252. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 419705, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. [Link]

Sources

Derivatization of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Ethyl 3-oxopiperidine-4-carboxylate HCl for High-Throughput Screening

Executive Summary: The "Privileged" Scaffold

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS 72738-09-1) is not merely a reagent; it is a privileged scaffold in medicinal chemistry. Its structure—a cyclic


-keto ester with a secondary amine—offers three distinct vectors for diversification, making it an ideal starting point for Diversity-Oriented Synthesis (DOS).

This guide details the transformation of this precursor into two high-value bicyclic heterocycles: tetrahydropyrido[4,3-d]pyrimidines (common in covalent KRAS G12C inhibitors) and tetrahydro-2H-pyrazolo[4,3-c]pyridines (kinase inhibitor cores).

Key Technical Insight: The hydrochloride salt form is stable, whereas the free base is prone to rapid self-condensation (dimerization). Successful derivatization requires in situ neutralization protocols described below to prevent yield loss.

Strategic Workflow & Logic

The following decision tree illustrates the synthetic divergence possible from this single precursor.

G Start Ethyl 3-oxopiperidine-4-carboxylate (HCl Salt) Base In Situ Neutralization (Free Base Intermediate) Start->Base Mild Base (Et3N/K2CO3) Prod_A Tetrahydropyrido[4,3-d]pyrimidine (KRAS G12C Scaffold) Base->Prod_A Reflux EtOH Prod_B Tetrahydro-2H-pyrazolo[4,3-c]pyridine (Kinase Scaffold) Base->Prod_B Reflux EtOH Prod_C N-Functionalized Core (ADME Tuning) Base->Prod_C DCM/DMF, RT Reag_A + Amidines/Urea (Cyclocondensation) Reag_B + Hydrazines (Knorr Synthesis) Reag_C + R-X / Reductive Amination

Figure 1: Divergent synthesis pathways. The critical step is the controlled release of the reactive free base.

Critical Handling: The Stability Paradox

The commercial hydrochloride salt is stable at room temperature. However, the free secondary amine is unstable due to intermolecular condensation between the amine and the ketone of a neighboring molecule.

  • Rule 1: Never isolate the free base for storage.

  • Rule 2: Perform neutralization in the presence of the electrophile (for N-alkylation) or the binucleophile (for cyclization).

  • Rule 3: For cyclization reactions, use a base equivalent that matches the HCl stoichiometry (1.0–1.1 eq) to avoid hydrolyzing the ester prematurely.

Protocol A: Synthesis of Tetrahydropyrido[4,3-d]pyrimidines

This scaffold mimics the adenine core and is structurally homologous to recent covalent KRAS G12C inhibitors (e.g., Sotorasib analogues) [1].

Target: 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one derivatives. Mechanism: Condensation of the


-keto ester with a binucleophilic amidine/urea.
Materials
  • Ethyl 3-oxopiperidine-4-carboxylate HCl (1.0 eq)[1]

  • Amidine HCl (e.g., Acetamidine HCl) or Urea (1.2 eq)

  • Base: Sodium Ethoxide (NaOEt) (2.5 eq total: 1 for neutralization, 1.5 for catalysis)

  • Solvent: Anhydrous Ethanol (0.5 M concentration)

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask under

    
    , dissolve NaOEt (2.5 eq) in anhydrous ethanol.
    
  • Activation: Add the Amidine HCl (1.2 eq) and stir for 10 minutes at Room Temperature (RT) to liberate the free amidine.

  • Addition: Add Ethyl 3-oxopiperidine-4-carboxylate HCl (1.0 eq) in a single portion.

    • Why: Adding the piperidine salt last ensures the amidine is ready to intercept the

      
      -keto ester before the piperidine can self-condense.
      
  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting material (

      
      ) should disappear.
      
  • Workup: Cool to RT. Acidify to pH 6 with glacial acetic acid to quench the alkoxide. Concentrate in vacuo.

  • Purification: The product often precipitates upon adding cold water. If not, extract with EtOAc/n-Butanol (9:1).

Self-Validation (NMR):

  • Success: Disappearance of the ethyl ester quartet (

    
     ppm) and triplet (
    
    
    
    ppm). Appearance of a pyrimidine aromatic proton singlet (
    
    
    ppm) if formamidine was used, or the specific R-group signal.

Protocol B: Synthesis of Tetrahydro-2H-pyrazolo[4,3-c]pyridines

This reaction creates a rigid bicyclic system often used to target kinase ATP-binding pockets.

Target: 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-ol (or 3-one). Mechanism: Knorr-type pyrazole synthesis.

Materials
  • Ethyl 3-oxopiperidine-4-carboxylate HCl (1.0 eq)[1]

  • Hydrazine Hydrate (

    
    ) (1.5 eq) or Phenylhydrazine.
    
  • Base: Triethylamine (

    
    ) (1.1 eq)
    
  • Solvent: Ethanol[2][3]

Step-by-Step Methodology
  • Neutralization: Dissolve the piperidine HCl salt (1.0 eq) in Ethanol. Add

    
     (1.1 eq) and stir for 5 minutes.
    
  • Addition: Dropwise add Hydrazine Hydrate (1.5 eq) at

    
    .
    
    • Why: Low temperature prevents uncontrolled exotherms and favors the initial hydrazone formation over polymerization.

  • Reaction: Allow to warm to RT, then reflux for 3 hours.

  • Isolation: Cool to

    
    . The product usually crystallizes out of solution. Filter and wash with cold ethanol.
    

Self-Validation (LCMS):

  • Mass Shift: Calculate the expected mass as:

    
    .
    
  • Example: Core (171.6) + Hydrazine (32) - EtOH (46) - H2O (18)

    
     M+H 140.
    

Protocol C: N-Functionalization (ADME Tuning)

Before or after cyclization, the piperidine nitrogen must often be derivatized to improve lipophilicity or selectivity.

Method: Reductive Amination (preferred over alkylation to avoid over-alkylation).

  • Mix: Piperidine derivative (1.0 eq) + Aldehyde (1.2 eq) in DCM.

  • Catalyst: Add Acetic Acid (cat.) and stir for 30 mins.

  • Reduce: Add Sodium Triacetoxyborohydride (

    
    ) (1.5 eq).
    
  • Time: Stir at RT for 2–12 hours.

  • Quench: Sat.

    
    .
    

QC & Data Interpretation

Use this table to validate reaction outcomes rapidly.

AssayParameterObservation (Success)Observation (Failure/Interference)
1H NMR Ethyl Ester SignalsAbsent (Quartet ~4.2 ppm, Triplet ~1.3 ppm gone)Signals persist (Incomplete cyclization)
1H NMR Enol ProtonAbsent (Broad singlet >10 ppm often seen in starting material)
LCMS Mass Balance[M+H] matches predicted heterocycle[M+H] = 340+ (Dimer formation)
TLC Rf ValueSignificant shift (usually more polar due to H-bonding capability of heterocycle)Smearing (Polymerization)

References

  • Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3018365, Ethyl 3-oxopiperidine-4-carboxylate hydrochloride.

  • Organic Chemistry Portal. (2023). Synthesis of Pyrimidines.

  • Varikuppla, P., et al. (2024).[4] Design, synthesis, characterization... of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives. ResearchGate.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride. Here, we address common challenges and frequently asked questions to help you improve your reaction yield and product purity.

Introduction

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a valuable building block in pharmaceutical synthesis, notable for its role in the development of various therapeutic agents.[1] Its synthesis, most commonly achieved via a Dieckmann condensation of an N-protected bis(ester)amine followed by deprotection, presents several challenges that can impact yield and purity. This guide provides a troubleshooting framework and practical advice to navigate these complexities.

The primary synthetic route involves the cyclization of a precursor like N-benzyl-bis(2-ethoxycarbonylethyl)amine, followed by removal of the protecting group. The core of this transformation is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield After Cyclization

Potential Cause 1: Inactive or Insufficient Base The Dieckmann condensation is base-catalyzed, typically using a strong base like sodium ethoxide or sodium hydride to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.[2][4] If the base is old, has been improperly stored, or is used in insufficient quantity, the reaction will not proceed efficiently.

Solution:

  • Use fresh, high-quality base. Sodium ethoxide is hygroscopic and can decompose upon exposure to moisture. Use a freshly opened bottle or a base that has been stored under an inert atmosphere.

  • Ensure stoichiometric amounts. A full equivalent of base is necessary because the final β-keto ester is acidic and will be deprotonated by the base, driving the reaction to completion.[4]

  • Consider a stronger base. For sterically hindered substrates or less reactive diesters, a stronger base like potassium tert-butoxide may be more effective.[2]

Potential Cause 2: Inappropriate Solvent or Reaction Conditions The choice of solvent is critical. Using a protic solvent like ethanol with a base like sodium hydride can quench the base. The reaction temperature also plays a crucial role in the reaction kinetics.

Solution:

  • Use an appropriate solvent. For bases like sodium hydride, an aprotic solvent such as THF or toluene is essential. When using sodium ethoxide, anhydrous ethanol is the solvent of choice to avoid transesterification side reactions.[2]

  • Optimize reaction temperature. The reaction is often performed at reflux to ensure it goes to completion.[2] However, for some substrates, lower temperatures may be necessary to minimize side reactions.

Potential Cause 3: Poor Quality Starting Material The purity of the starting diester is paramount. Impurities can interfere with the reaction and lead to the formation of side products.

Solution:

  • Purify the starting diester. Ensure your starting N-protected bis(ester)amine is pure before proceeding with the cyclization. Purification by column chromatography or distillation may be necessary.

  • Confirm the structure of the starting material. Use analytical techniques like NMR and IR spectroscopy to confirm the identity and purity of your starting material.

Issue 2: Difficulty in Isolating the Product as the Hydrochloride Salt

Potential Cause 1: Incomplete Precipitation The hydrochloride salt of ethyl 3-oxopiperidine-4-carboxylate is typically isolated by precipitation from an organic solvent after acidification. If the product does not precipitate, it may be due to the choice of solvent or the concentration of the product.

Solution:

  • Use an appropriate solvent for precipitation. A common method is to dissolve the free base in a solvent like diethyl ether or ethyl acetate and then bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol.

  • Concentrate the solution. If the product is too dilute, it may not precipitate. Carefully concentrate the solution under reduced pressure before or after acidification.

  • Triturate with a non-polar solvent. Adding a non-polar solvent like hexane to the concentrated solution can often induce precipitation.

Potential Cause 2: Formation of an Oil Instead of a Crystalline Solid The product may sometimes separate as an oil rather than a solid, which can be difficult to handle and purify.

Solution:

  • Scratch the flask. Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed with a crystal. If you have a small amount of the solid product from a previous batch, adding a tiny crystal to the solution can induce crystallization.

  • Solvent optimization. Experiment with different solvent systems for the precipitation. A mixture of a good solvent and a poor solvent can often promote crystallization.

Issue 3: Product Purity Issues

Potential Cause 1: Incomplete Reaction or Side Reactions If the reaction is not driven to completion, the crude product will be contaminated with starting material. Side reactions, such as intermolecular condensation, can also occur.

Solution:

  • Monitor the reaction. Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of the reaction and ensure all the starting material has been consumed.

  • Optimize reaction conditions. Adjust the reaction time, temperature, and base concentration to minimize side reactions.

Potential Cause 2: Decarboxylation of the β-Keto Ester β-keto esters can be susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions or at elevated temperatures.[5][6]

Solution:

  • Use mild workup conditions. Avoid prolonged exposure to strong acids or bases during the workup. A rapid and mild acidic quench is recommended.

  • Keep the temperature low. Perform the workup and purification at or below room temperature whenever possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 3-oxopiperidine-4-carboxylate hydrochloride?

The most prevalent route involves a three-step process:

  • N-protection: An appropriate amine is reacted with two equivalents of an acrylate ester to form an N-protected bis(ester)amine. The N-benzyl group is commonly used.

  • Dieckmann Condensation: The N-protected bis(ester)amine undergoes an intramolecular cyclization in the presence of a strong base to form the N-protected ethyl 3-oxopiperidine-4-carboxylate.

  • Deprotection and Salt Formation: The protecting group is removed, and the resulting secondary amine is converted to its hydrochloride salt.

Q2: Which base is best for the Dieckmann condensation step?

The choice of base depends on the specific substrate and solvent.

  • Sodium ethoxide (NaOEt) in ethanol: This is a classic and effective choice, especially when the ester is an ethyl ester, as it avoids transesterification.

  • Sodium hydride (NaH) in an aprotic solvent (e.g., THF, Toluene): This is a strong, non-nucleophilic base that is very effective. However, it is highly reactive and requires careful handling under anhydrous conditions.

  • Potassium tert-butoxide (t-BuOK): A stronger base than sodium ethoxide, which can be useful for less reactive substrates.

Q3: How can I monitor the progress of the Dieckmann condensation?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting diester. The product, being a β-keto ester, will likely have a different Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the formation of the product and the disappearance of the starting material by their respective mass-to-charge ratios.

Q4: What are the key safety precautions for this synthesis?

  • Strong bases: Sodium hydride and sodium ethoxide are corrosive and react violently with water. Handle them in a fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Flammable solvents: Diethyl ether, THF, and ethanol are highly flammable. Work in a well-ventilated area and avoid ignition sources.

  • HCl gas: If using HCl gas for salt formation, it is highly corrosive and toxic. This should only be done in a well-maintained fume hood with appropriate safety measures in place.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

This protocol is adapted from a patented procedure with high reported yields.[7]

Materials:

  • N-benzyl-bis(2-ethoxycarbonylethyl)amine

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-benzyl-bis(2-ethoxycarbonylethyl)amine in anhydrous ethanol.

  • Add sodium ethoxide portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then quench by carefully adding it to a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection and Hydrochloride Salt Formation

Materials:

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • HCl in isopropanol

Procedure:

  • Dissolve the N-benzyl protected product in methanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% Pd/C.

  • Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen or a Parr hydrogenator) at room temperature until the debenzylation is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude free amine.

  • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of HCl in isopropanol with stirring.

  • The hydrochloride salt should precipitate. If it does not, try cooling the solution in an ice bath or adding a co-solvent like hexane.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

BaseSolventTemperature (°C)Typical Yield (%)Reference
Sodium EthoxideEthanolReflux (approx. 78)70-90[2]
Sodium HydrideTolueneReflux (approx. 110)High[8]
Potassium tert-ButoxideTHFRoom TemperatureVariable[2]

Visualizations

Troubleshooting Workflow for Low Yield in Dieckmann Condensation

LowYieldTroubleshooting start Low or No Product Yield check_base Check Base Activity and Stoichiometry start->check_base base_ok Base is Active and Stoichiometric check_base->base_ok check_conditions Review Reaction Conditions base_ok->check_conditions Yes re_optimize Re-optimize Reaction (Temperature, Time) base_ok->re_optimize No replace_base Use Fresh/New Base Ensure 1 Equivalent base_ok->replace_base No conditions_ok Conditions are Appropriate check_conditions->conditions_ok check_sm Verify Starting Material Purity conditions_ok->check_sm Yes conditions_ok->re_optimize No adjust_conditions Use Anhydrous Solvent Optimize Temperature conditions_ok->adjust_conditions No sm_ok Starting Material is Pure check_sm->sm_ok sm_ok->re_optimize Yes sm_ok->re_optimize No purify_sm Purify Starting Material (Column/Distillation) sm_ok->purify_sm No success Improved Yield re_optimize->success replace_base->re_optimize adjust_conditions->re_optimize purify_sm->re_optimize

Caption: A decision tree for troubleshooting low yield in the Dieckmann condensation step.

References

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). Fiveable. Retrieved January 29, 2026, from [Link]

  • Dieckmann condensation. (n.d.). Grokipedia. Retrieved January 29, 2026, from [Link]

  • 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2023, January 14). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Dieckmann Condensation. (2023, January 22). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved January 29, 2026, from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023, September 22). MDPI. Retrieved January 29, 2026, from [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

  • Have you experienced that your piperidine crystallizes when not in use? (2021, July 6). ResearchGate. Retrieved January 29, 2026, from [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. (n.d.). Google Patents.
  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021, February 5). ACS Publications. Retrieved January 29, 2026, from [Link]

  • Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. (2021, February 9). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved January 29, 2026, from [Link]

  • Challenges in Translational Development of Pharmaceutical Cocrystals. (2025, August 7). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 29, 2026, from [Link]

  • Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

Sources

Common side reactions in the synthesis of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS 72738-09-1). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable piperidine derivative, which serves as a key building block in pharmaceutical research.[1] This guide provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to enhance yield, purity, and reproducibility.

Overview of the Core Synthesis: The Dieckmann Condensation

The most prevalent synthetic route to the Ethyl 3-oxopiperidine-4-carboxylate core structure is the intramolecular Dieckmann condensation of a suitable acyclic diester, such as diethyl N-substituted-4-aza-1,7-heptanedioate. The reaction is a base-catalyzed intramolecular cyclization that forms the six-membered piperidine ring and the requisite β-keto ester functionality.[2]

The overall process typically involves three key stages:

  • Precursor Synthesis : Formation of the linear diester precursor.

  • Dieckmann Condensation : Base-mediated cyclization to form the N-protected piperidinone ring.

  • Deprotection & Salt Formation : Removal of the nitrogen protecting group (if present) and conversion to the stable hydrochloride salt.

This guide will focus primarily on the common issues arising from the Dieckmann condensation and subsequent workup and purification steps.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Final Product A N-Protected Glycine Ester C Diethyl N-Protected-4-aza- 1,7-heptanedioate (Diester) A->C Alkylation B Ethyl 4-halobutyrate B->C D N-Protected Ethyl 3-oxopiperidine-4-carboxylate C->D Dieckmann Condensation (e.g., NaOEt, t-BuOK) E Ethyl 3-oxopiperidine- 4-carboxylate D->E N-Deprotection (e.g., Hydrogenolysis) F Ethyl 3-oxopiperidine-4-carboxylate hydrochloride E->F HCl addition

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My yield from the Dieckmann condensation is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields in a Dieckmann condensation are most often traced back to the equilibrium nature of the reaction and improper reaction conditions.

Causality & Expert Insights:

The Dieckmann condensation is a reversible reaction, mechanistically similar to the Claisen condensation.[2] The equilibrium favors the starting diester unless the product, a β-keto ester, can be deprotonated by the base to form a stabilized enolate. This deprotonation is the thermodynamic driving force of the reaction. If the product is not sequestered as its enolate, the reverse reaction (ring-opening) can readily occur, leading to low yields.[2]

Common Pitfalls & Troubleshooting Steps:

  • Insufficient or Inappropriate Base:

    • Problem: Using a catalytic amount of base is insufficient to both promote the reaction and hold the product as an enolate. Using a nucleophilic base like hydroxide can lead to competing saponification (ester hydrolysis).

    • Solution: Employ at least one full equivalent of a strong, non-nucleophilic alkoxide base corresponding to the ester alcohol (e.g., sodium ethoxide for ethyl esters) to prevent transesterification. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are also highly effective.[3]

    • Protocol: Ensure the base is fresh and added under strictly anhydrous conditions to a solution of the diester in an inert, dry solvent like toluene or THF.

  • Presence of Water:

    • Problem: Water will quench the base and can hydrolyze the ester groups, leading to undesired carboxylic acid byproducts and halting the condensation.

    • Solution: Use rigorously dried solvents and glassware. Handle hygroscopic bases (like NaH) in a glovebox or under a positive pressure of an inert gas (e.g., Argon).

  • Improper Workup:

    • Problem: Prematurely neutralizing the reaction mixture before the enolate is fully formed or during the reaction can shift the equilibrium back to the starting material.

    • Solution: The reaction should be quenched by carefully adding a proton source (like aqueous acid) only after the reaction is deemed complete by TLC or LC-MS analysis. The acidic quench protonates the enolate to give the desired β-keto ester product.

ParameterSub-optimal ConditionRecommended OptimizationRationale
Base Stoichiometry < 1.0 equivalent1.0 - 1.5 equivalents[3]Drives the equilibrium by forming the product enolate.
Base Type NaOH, KOHNaOEt, KOtBu, NaH[3]Avoids saponification; strong enough for deprotonation.
Solvent Protic (e.g., Ethanol)Aprotic (e.g., Toluene, THF)[3]Prevents quenching of the base and enolate intermediates.
Atmosphere AirInert (Argon, Nitrogen)Excludes moisture which decomposes the base.
Question 2: My final product is contaminated with an acidic impurity that complicates purification. What is it and how do I prevent it?

Answer: The most likely acidic impurity is the free carboxylic acid, resulting from the hydrolysis of the ethyl ester.

Causality & Expert Insights:

β-keto esters are particularly susceptible to hydrolysis, which can be followed by rapid decarboxylation under certain conditions. Hydrolysis can occur during an aqueous acidic or basic workup, or even during purification on silica gel if acidic conditions are not carefully controlled.

A Ethyl 3-oxopiperidine-4-carboxylate (Product) B 3-Oxopiperidine-4-carboxylic acid (Hydrolysis Product) A->B Hydrolysis (H₂O, H⁺ or OH⁻) C 3-Oxopiperidinone (Decarboxylation Product) B->C Decarboxylation (Heat, H⁺)

Caption: Pathway of hydrolysis and subsequent decarboxylation.

Preventative Measures:

  • Workup Conditions: When quenching the Dieckmann reaction, use a carefully calculated amount of acid and keep the temperature low (e.g., 0 °C) to minimize ester hydrolysis. Avoid prolonged exposure to strong acids or bases.

  • Extraction: After neutralization, promptly extract the product into an organic solvent. Wash the organic layer with brine to remove water and residual acid/base, then dry thoroughly with a drying agent like Na₂SO₄ or MgSO₄.

  • Purification: If column chromatography is necessary, consider using a neutral or deactivated silica gel. Pre-treating the silica with a small amount of a non-nucleophilic base (like triethylamine) in the eluent can prevent on-column degradation. Alternatively, purification via crystallization of the hydrochloride salt is often a more effective method for removing acidic impurities.

Question 3: I am observing a byproduct with a mass corresponding to the loss of the carboethoxy group. What is happening?

Answer: You are likely observing decarboxylation, which results in the formation of an N-substituted-3-piperidone.

Causality & Expert Insights:

This side reaction is a classic consequence of β-keto ester chemistry. If any hydrolysis of the ester to the β-keto acid occurs (see Question 2), this intermediate is highly prone to losing CO₂ upon gentle heating or under acidic conditions. The resulting enol quickly tautomerizes to the more stable ketone, 3-piperidone.

Troubleshooting Steps:

  • Thermal Stress: Avoid high temperatures during solvent removal and purification. Use a rotary evaporator at moderate temperatures (<40-50 °C). If distillation is required, perform it under high vacuum to lower the boiling point.

  • pH Control: As mentioned, decarboxylation is often acid-catalyzed. Maintaining neutral or slightly basic conditions during workup and purification is critical until the stable hydrochloride salt is formed.

  • Immediate Conversion: Once the free base of the product is isolated and reasonably pure, convert it immediately to the hydrochloride salt. The salt is significantly more stable and less prone to decomposition or side reactions.

Question 4: My LC-MS shows peaks at higher m/z values, suggesting dimerization or oligomerization. What is the cause?

Answer: The product, being a secondary amine with a ketone, can undergo self-condensation via enamine formation.

Causality & Expert Insights:

Secondary amines react with ketones to form enamines.[4][5][6] In this case, the secondary amine of one product molecule can react with the C3-ketone of another molecule. This forms a dimer linked by an enamine C=C bond, which can then potentially react further. This side reaction is more prevalent in concentrated solutions and at elevated temperatures.

Preventative Measures:

  • Concentration: Perform the final deprotection and isolation steps in dilute solutions to minimize intermolecular reactions.

  • Prompt Salt Formation: The protonated nitrogen in the hydrochloride salt is no longer nucleophilic, completely shutting down the enamine formation pathway. This is another strong reason to convert the purified free base to its hydrochloride salt for storage without delay.

Experimental Protocols

Protocol 1: Optimized Dieckmann Condensation

This protocol is a representative example for the cyclization of an N-benzyl protected diester.

  • Setup: Under an argon atmosphere, add dry toluene (e.g., 10 mL per 1 g of diester) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Base Addition: Add sodium ethoxide (1.1 equivalents) to the flask.

  • Substrate Addition: Dissolve diethyl N-benzyl-4-aza-1,7-heptanedioate (1.0 equivalent) in dry toluene and add it dropwise to the stirred base suspension at room temperature over 30 minutes.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 1 M aqueous HCl dropwise to neutralize the mixture to a pH of ~7.

  • Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-benzyl protected β-keto ester.

Protocol 2: Deprotection and Hydrochloride Salt Formation

This protocol assumes an N-benzyl protecting group.

  • Hydrogenolysis: Dissolve the crude N-benzyl product in ethanol. Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol%).

  • Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC/LC-MS, watching for the disappearance of the starting material).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil (the free base) in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. Add a solution of HCl in ether or isopropanol (1.1 equivalents) dropwise with stirring.

  • Isolation: The hydrochloride salt will typically precipitate as a white or off-white solid.[7] Cool the mixture to maximize precipitation, then collect the solid by vacuum filtration, wash with cold ether, and dry under vacuum.

References

  • Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723880, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. Retrieved from [Link]

  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Enamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Retrieved from [Link]

  • ECHA. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride - Substance Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • YouTube. (2019). synthesis of enamines from secondary amines and carbonyl compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]

Sources

Purification of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS: 4644-61-5). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic endeavors.[1] As a key intermediate in the synthesis of various pharmaceutical agents, achieving high purity is paramount for the success of subsequent reactions and the integrity of the final products.[2]

This document moves beyond standard protocols to provide a deeper understanding of the purification process, grounded in the principles of organic chemistry. We will explore the "why" behind each step, helping you troubleshoot common issues and adapt procedures to your specific experimental context.

Purification Strategy Overview

The purification of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride from a crude reaction mixture, typically originating from a Dieckmann condensation, involves separating the desired product from unreacted starting materials, reaction by-products, and residual catalysts. The primary challenges stem from the compound's dual functionality—a β-keto ester and a secondary amine hydrochloride salt—which dictates its solubility and stability.

The general workflow involves an initial workup to remove inorganic salts and highly polar impurities, followed by one or more chromatographic or crystallization steps to achieve high purity.

crude Crude Reaction Mixture workup Aqueous Workup / Extraction (pH adjustment) crude->workup extract Crude Solid / Oil workup->extract decision Assess Purity & Impurity Profile (TLC, NMR) extract->decision recryst Recrystallization decision->recryst High crude purity Crystalline solid chrom Column Chromatography decision->chrom Oily product Complex mixture final Pure Ethyl 3-oxopiperidine-4- carboxylate hydrochloride recryst->final chrom->final

Caption: General purification workflow decision tree.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process in a practical question-and-answer format.

Question 1: My crude product is a dark brown or reddish oil instead of a solid. What happened and how can I purify it?

Answer:

The appearance of a dark, oily crude product is a common issue and can be attributed to several factors:

  • Incomplete Reaction or Side Reactions: The Dieckmann condensation, while powerful, can be sensitive to reaction conditions. Improper temperature control or stoichiometry can lead to the formation of polymeric by-products or other colored impurities.

  • Residual Base: If the basic catalyst (e.g., sodium ethoxide) is not fully quenched and neutralized during the workup, the free base form of the product may be present. The free amine is an oil at room temperature and is more prone to air oxidation, which can cause discoloration.

  • Solvent Trapping: High-boiling point solvents used in the reaction (e.g., toluene) can be difficult to remove completely and may result in an oily residue.

Causality-Driven Solution:

Your primary goal is to convert the oily free base to the stable hydrochloride salt and remove non-basic, colored impurities. Column chromatography is the most effective method for purifying an oily product.

dot

start Dark Oily Crude dissolve Dissolve in minimal Dichloromethane (DCM) start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb column Load onto Silica Gel Column adsorb->column elute Elute with Gradient (e.g., Hexane -> Ethyl Acetate -> MeOH/DCM) column->elute fractions Collect & Analyze Fractions (TLC) elute->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate precipitate Dissolve in Ether, add Ethanolic HCl evaporate->precipitate end Pure Crystalline HCl Salt precipitate->end

Caption: Workflow for purifying an oily crude product.

Step-by-Step Protocol: Column Chromatography

  • Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or 10% ethyl acetate in hexane). Pack a column of appropriate size.

  • Loading: Dissolve your crude oil in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This dry-loading method prevents band broadening.

  • Elution: Place the dry-loaded silica onto the top of your packed column. Begin eluting with a non-polar mobile phase (e.g., 20-30% ethyl acetate in hexane) to wash out non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. The free base of your product is moderately polar and will elute as you increase the ethyl acetate concentration. For more polar impurities, a final flush with a solvent system like 5-10% methanol in dichloromethane may be necessary.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC), staining with potassium permanganate or ninhydrin to visualize the amine-containing product.

  • Isolation: Combine the pure fractions containing your product (the free base), and remove the solvent under reduced pressure.

  • Salt Formation: Dissolve the resulting purified oil in a minimal amount of a solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ethanol or isopropanol dropwise until precipitation is complete.

  • Final Filtration: Collect the white crystalline hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

ParameterRecommended Conditions
Stationary Phase Silica Gel (60-120 or 100-200 mesh)[3]
Mobile Phase (Gradient) Start: 20% Ethyl Acetate / Hexane
End: 100% Ethyl Acetate, then 5% Methanol / DCM
TLC Visualization UV (if applicable), KMnO₄ stain, Ninhydrin stain

Question 2: I performed a recrystallization, but my product "oiled out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute is ejected from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is often caused by:

  • Solution is too concentrated: The product comes out of solution too quickly at a high temperature.[4]

  • Inappropriate solvent system: The solvent polarity may be too high or too low, causing poor solubility characteristics across the temperature range.

  • Presence of impurities: Impurities can depress the melting point of the product, making it more likely to separate as an oil.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the flask containing the oil and solvent back to boiling. Add more of the primary (good) solvent dropwise until the oil completely redissolves.[4] This lowers the saturation point, allowing the solution to cool to a lower temperature before precipitation begins.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Re-evaluate Your Solvent System: If the problem persists, the solvent system may be unsuitable. For hydrochloride salts, polar protic solvents or mixtures are often effective. Good starting points include isopropanol, ethanol, or a mixture of ethanol and diethyl ether.[5]

Question 3: My final product is an off-white or slightly pink powder. How can I remove the color?

Answer:

A persistent color often indicates the presence of trace, highly conjugated impurities or oxidation products.

Solution 1: Activated Charcoal Treatment

If the colored impurity is present in small amounts, it can often be removed by treating a solution of the crude product with activated charcoal.

  • Dissolve the crude solid in the minimum amount of hot recrystallization solvent (e.g., isopropanol).

  • Remove the flask from the heat source and add a very small amount (1-2% by weight) of activated charcoal.

  • Swirl the mixture for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

CAUTION: Never add charcoal to a boiling solution, as it can cause violent bumping.

Solution 2: A Second Recrystallization

If the product is significantly colored, a single charcoal treatment may not be sufficient. A second recrystallization from a different solvent system can be effective at removing impurities with different solubility profiles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude Ethyl 3-oxopiperidine-4-carboxylate hydrochloride?

The impurity profile depends heavily on the synthetic route, but for a Dieckmann condensation of a diester precursor, you should anticipate:

  • Unreacted Starting Diester: The acyclic precursor to your product.

  • By-products of Intermolecular Condensation: Instead of cyclizing, two molecules of the starting material may react with each other.

  • Hydrolyzed Starting Material: If water is present, the ester groups can hydrolyze to carboxylic acids.

  • Decarboxylated Product: The β-keto ester functionality is susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions during workup, leading to 3-oxopiperidine.[6][7][8]

Q2: What is the best way to store the purified compound?

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. As a hydrochloride salt, it is hygroscopic and can absorb atmospheric moisture. The β-keto ester moiety is also sensitive to prolonged exposure to strong acids or bases, which can catalyze hydrolysis or other degradation pathways.[9]

Q3: Can I purify the free base form of this compound instead of the hydrochloride salt?

Yes, it is possible to purify the free base using column chromatography as described in the troubleshooting guide. The free base is an oil or low-melting solid. However, it is generally less stable than the hydrochloride salt. Amines are susceptible to air oxidation, which can lead to discoloration and the formation of impurities over time. For long-term storage and ease of handling as a solid, conversion to the hydrochloride salt is highly recommended.[10]

Q4: What analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for a comprehensive assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the product peaks.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity by separating the main component from trace impurities. A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% TFA or formic acid) and acetonitrile is a common starting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. Available at: [Link]

  • Luo, M. (2020). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents. CN110734393B.
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6753.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Available at: [Link]

  • Gawas, S., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports, 12(1), 13328.
  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • Luo, M. (2016). Synthetic method of piperidine hydrochloride. Google Patents. CN105924408A.
  • ECHA. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride - Substance Information. Available at: [Link]

  • Kim, D. Y., et al. (2003). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 5(11), 1931-1933.
  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24969-24985.
  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Available at: [Link]

Sources

Overcoming stability issues of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Stability & Handling Challenges

Case ID: #BKE-PIP-04 Status: Active Lead Scientist: Senior Application Specialist, Chemical Stability Unit

Executive Summary: The "Beta-Keto Paradox"

You are likely reading this because your white crystalline solid has turned into a yellow, sticky gum, or your reaction yields are inexplicably low.

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride represents a classic "Beta-Keto Paradox." It is an incredibly versatile building block for piperidine-based therapeutics, yet it possesses a "self-destruct" mechanism built into its structure. The


-keto ester motif is thermodynamically prone to decarboxylation, and the piperidine ring adds basicity that can catalyze self-condensation.

This guide moves beyond generic MSDS advice. It provides the mechanistic "Why" and the operational "How" to stabilize this molecule during storage and synthesis.

Module 1: The "Goo" Factor (Storage & Hygroscopicity)

User Question: "My compound arrived as a white powder but turned into a yellow paste after two weeks in the fridge. Is it still usable?"

Technical Diagnosis: The transformation from powder to paste is caused by hygroscopic hydrolysis , often followed by acid-catalyzed decarboxylation .

  • Hygroscopicity: The hydrochloride salt (HCl) is highly hygroscopic. It pulls moisture from the air.

  • Hydrolysis: Water attacks the ethyl ester. The presence of the HCl salt creates an acidic micro-environment (

    
    ) within the crystal lattice, rapidly catalyzing this hydrolysis.
    
  • Liquefaction: The resulting

    
    -keto acid is unstable and breaks down into CO
    
    
    
    and the ketone (3-oxopiperidine), which is a liquid/oil at room temperature. The "goo" is a mixture of degraded ketone, water, and residual salts.

Status: Unusable. Once it turns to paste, the stoichiometry is lost.

Corrective Protocol: The "Dry-Ice" Storage Standard

  • Primary Barrier: Store under Argon or Nitrogen atmosphere.

  • Secondary Barrier: Parafilm is insufficient. Use a desiccator within a freezer (-20°C).

  • Handling: Allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly onto the salt, triggering degradation.

Module 2: Chemical Stability (The Decarboxylation Trap)

User Question: "I am seeing gas evolution during my reaction, and the product is missing the ester group. Why?"

Technical Insight: You are witnessing thermal decarboxylation . This molecule does not require harsh conditions to lose CO


; it only requires a 6-membered cyclic transition state.
Mechanism of Failure

The


-keto ester moiety allows the carbonyl oxygen to abstract the acidic proton from the carboxylic acid (formed via hydrolysis), creating a cyclic transition state. This releases CO

and forms an enol, which tautomerizes to the ketone.[1]

Key Risk Factor: This process is autocatalytic in the presence of moisture and heat.

Decarboxylation cluster_0 Phase 1: Hydrolysis cluster_1 Phase 2: Decarboxylation Start Ethyl 3-oxo... HCl (Solid) Acid Beta-Keto Acid Intermediate Start->Acid Acid Hydrolysis Moisture + H2O / H+ Moisture->Acid TS 6-Membered Transition State Acid->TS Heat (>40°C) End 3-Oxopiperidine (Liquid/Oil) + CO2 TS->End -CO2

Figure 1: The autocatalytic degradation pathway triggered by moisture and heat.

Module 3: Operational Protocols (Troubleshooting Synthesis)

User Question: "I need to use the free base for a reaction, but it degrades when I neutralize the HCl salt. How do I handle this?"

Technical Insight: The HCl salt protects the amine. Once you neutralize it to the free base, the secondary amine (piperidine nitrogen) becomes nucleophilic. It can attack the ketone of another molecule, leading to dimerization or polymerization (Schiff base formation).

The Solution: Perform In-Situ Neutralization at cryogenic temperatures. Never isolate the free base if possible.

Protocol A: The "Cold-Neutralization" Technique

Use this when the reaction requires a non-acidic environment (e.g., reductive amination).

  • Preparation: Suspend the HCl salt in your anhydrous solvent (DCM or THF) at -10°C to 0°C .

  • Base Selection: Do not use aqueous NaOH (induces hydrolysis). Use a non-nucleophilic organic base like Triethylamine (TEA) or DIPEA .

  • Addition: Add the base dropwise. The mixture will clear as the free base dissolves, or TEA·HCl salts will precipitate (depending on solvent).

  • Immediate Use: Add your electrophile/reactant immediately. Do not store the free base solution for >1 hour.

Protocol B: The "Buffered Extraction" (If isolation is mandatory)

If you must isolate the free base:

  • Chill: Cool the reaction mixture to 0°C.

  • Rapid Wash: Wash quickly with cold saturated NaHCO

    
     (pH ~8). Avoid strong bases (pH > 11) which hydrolyze the ester.
    
  • Dry & Use: Dry over MgSO

    
     (keep cold) and concentrate only if necessary, keeping the water bath < 30°C. Use immediately.
    
Module 4: Quality Control & Data

User Question: "How do I verify the purity? My NMR looks messy."

Technical Insight:


-keto esters exist in a dynamic equilibrium between Keto  and Enol  forms. This causes "messy" NMR spectra with split peaks or broad signals, often mistaken for impurities.

Table 1: Stability & Analysis Data

ParameterSpecification/BehaviorTroubleshooting Note
Appearance White to off-white crystalline solidYellow/Orange = Oxidation or Polymerization.
Storage -20°C, Inert Gas, DesiccatedCritical: Warm to RT before opening.
1H NMR Keto/Enol tautomers visibleEnol -OH often visible > 11 ppm. Methylene protons between carbonyls may appear as two sets of signals.
Solubility Soluble in Water, DMSO, MethanolDissolving in water accelerates hydrolysis. Use DMSO-d6 for analysis.
Melting Point ~160-185°C (dec.)"Dec." implies decomposition. Do not use MP as the sole purity check.
Workflow Visualization: Safe Handling

Workflow Storage Storage: -20°C Under Argon Weighing Weighing: Rapid, Low Humidity Storage->Weighing Decision Reaction Type? Weighing->Decision PathA Acidic/Neutral (e.g., Fischer Indole) Decision->PathA PathB Basic/Nucleophilic (e.g., Alkylation) Decision->PathB ActionA Use as HCl Salt (Most Stable) PathA->ActionA ActionB In-Situ Neutralization (Temp < 0°C) PathB->ActionB

Figure 2: Decision matrix for handling the HCl salt based on reaction requirements.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 26: Acylation of Enolates).

    • Cited for: Mechanism of decarboxylation via cyclic transition states.[1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2723880, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. [Link]

    • Cited for: Physical properties and GHS safety data.[3][4]

  • Kuehne, M. E. (1962). The Application of Enamines to Syntheses of Isoquinoline Derivatives. Journal of the American Chemical Society, 84(5), 837–847. [Link]

    • Cited for: Reactivity of piperidine beta-keto esters and enamine form
  • Organic Syntheses. (1984). Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride. Org. Synth. 1984, 62, 191. [Link]

    • Cited for: Handling protocols for isomeric piperidine beta-keto esters and salt form

Sources

Technical Support Center: Dieckmann Condensation for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Dieckmann condensation, tailored for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we understand that synthesizing complex heterocyclic scaffolds like piperidines can be challenging. This guide is structured to provide in-depth, field-proven insights into troubleshooting the intramolecular cyclization of N-substituted diesters to form the core piperidine keto-ester intermediate.

Core Concepts: The Aza-Dieckmann Condensation

The Dieckmann condensation is a robust C-C bond-forming reaction that utilizes an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] When applied to the synthesis of N-heterocycles like piperidines, the starting material is typically an N-substituted amino diester. This variant is often referred to as an Aza-Dieckmann condensation. The reaction is base-catalyzed and proceeds through the formation of an enolate, which then attacks the second ester group to form the six-membered ring.[3][4]

The overall transformation is a powerful strategy for building the piperidine core, a privileged scaffold in medicinal chemistry.[5] However, its success is highly dependent on carefully controlled reaction parameters.

Dieckmann_Mechanism Start N-Substituted Amino Diester Enolate Ester Enolate (Nucleophile) Start->Enolate Deprotonation Base Base (e.g., NaH, KOtBu) Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Tetrahedral Tetrahedral Intermediate Cyclization->Tetrahedral Elimination Elimination of Alkoxide (RO⁻) Tetrahedral->Elimination Product_Enolate β-Keto Ester Enolate (Thermodynamic Sink) Elimination->Product_Enolate Irreversible Deprotonation FinalProduct Cyclic β-Keto Ester (Piperidone Precursor) Product_Enolate->FinalProduct Protonation Workup Acidic Workup (e.g., H₃O⁺)

Caption: General mechanism of the Aza-Dieckmann condensation.

Frequently Asked Questions (FAQs)

Q1: Why is a full equivalent of base required for the Dieckmann condensation?

The Dieckmann condensation, like the intermolecular Claisen condensation, involves a series of equilibrium steps.[6] The final product, a β-keto ester, contains an α-hydrogen that is significantly more acidic (pKa ≈ 11) than the α-hydrogens of the starting diester (pKa ≈ 25).[7][8] The alkoxide base generated during the reaction will readily and irreversibly deprotonate this acidic product to form a resonance-stabilized enolate.[7] This final acid-base step is the thermodynamic driving force of the reaction, pulling the entire equilibrium toward the product side.[6][9] Without a stoichiometric amount of base to facilitate this final deprotonation, the reaction will not proceed to completion.

Q2: How do I choose the right base for my reaction?

The choice of base is critical and depends on your substrate and solvent. The base must be strong enough to deprotonate the α-carbon of the ester, but its nucleophilicity must be managed.

BaseCommon SolventsKey Considerations
Sodium Hydride (NaH) Toluene, THF, DioxaneA strong, non-nucleophilic base. Often used for clean reactions. Requires anhydrous conditions as it reacts violently with water. The mineral oil dispersion should be washed off with dry hexanes before use.[10]
Potassium tert-butoxide (KOtBu) t-BuOH, THF, TolueneA strong, sterically hindered base. Good for minimizing side reactions. Can be nucleophilic at higher temperatures. Ensure it is freshly sublimed or from a recently opened bottle as it can be partially hydrolyzed.[11][12]
Sodium Ethoxide (NaOEt) or Methoxide (NaOMe) Ethanol or MethanolThe "classic" Dieckmann base.[11] Crucially, the alkoxide must match the ester group (e.g., NaOEt for ethyl esters) to prevent transesterification, which would lead to a mixture of products.[12]
Lithium Diisopropylamide (LDA) or LHMDS THF, EtherVery strong, non-nucleophilic, sterically hindered bases.[11] Ideal for substrates with multiple enolizable protons where regioselectivity is a concern, as they allow for kinetic control at low temperatures (e.g., -78 °C).
Q3: What is the difference between the Dieckmann and Thorpe-Ziegler reactions?

Both are base-catalyzed intramolecular cyclization reactions used to form rings. The key difference lies in the functional groups involved:

  • Dieckmann Condensation: An intramolecular reaction of a diester to form a cyclic β-keto ester.[2][13]

  • Thorpe-Ziegler Reaction: An intramolecular reaction of a dinitrile to form a cyclic α-cyanoenamine, which is then typically hydrolyzed to a cyclic ketone.[13][14][15]

Conceptually, they are related as both rely on the formation of a carbanion alpha to an electron-withdrawing group, which then acts as an intramolecular nucleophile.[15]

Troubleshooting Guide: Common Issues & Solutions

Troubleshooting_Flowchart Start Experiment Outcome NoReaction No Reaction / Low Conversion Start->NoReaction LowYield Low Yield / Complex Mixture Start->LowYield Cleavage Product Cleavage Start->Cleavage CheckBase 1. Verify Base Activity - Is it old? Hydrolyzed? - Use freshly sublimed KOtBu or wash NaH. NoReaction->CheckBase Possible Cause CheckDilution 4. Check Concentration - High concentration can favor intermolecular side reactions. - Try higher dilution. LowYield->CheckDilution Possible Cause CheckWorkup 5. Review Workup Procedure - Was acidic quench performed correctly? - Avoid prolonged exposure to strong base/acid. Cleavage->CheckWorkup Possible Cause CheckAnhydrous 2. Ensure Anhydrous Conditions - Dry solvents and glassware thoroughly. - Run under inert gas (Ar/N₂). CheckBase->CheckAnhydrous CheckAnhydrous->CheckBase CheckTemp 3. Optimize Temperature - Some reactions require reflux. - Consider low temp (-78°C) with LDA for kinetic control. CheckAnhydrous->CheckTemp CheckDilution->CheckAnhydrous CheckWorkup->CheckAnhydrous

Caption: Troubleshooting decision tree for the Dieckmann condensation.

Problem 1: No reaction or recovery of starting material.

Cause A: Inactive Base. Bases like sodium hydride and potassium tert-butoxide are highly reactive and can degrade upon exposure to atmospheric moisture.[12] If the NaH is old or the KOtBu has been opened multiple times, it may be partially hydrolyzed and inactive.

  • Solution: Use fresh reagents. For NaH, wash the mineral oil dispersion with anhydrous hexanes under an inert atmosphere before use. For KOtBu, use freshly sublimed material or from a newly sealed bottle.[12][16]

Cause B: Insufficiently Anhydrous Conditions. Trace amounts of water will quench the strong base and inhibit the formation of the necessary enolate.

  • Solution: Ensure all glassware is oven- or flame-dried before use. Use freshly distilled, anhydrous solvents.[12] Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.

Cause C: Reaction Temperature is Too Low. While some bases like LDA work at low temperatures, traditional bases like NaH or NaOEt often require heating to initiate the reaction.

  • Solution: Try heating the reaction mixture to reflux in a suitable solvent like toluene or THF.[10] Monitor the reaction by TLC or LC-MS to track the consumption of starting material.

Problem 2: Low yield of the desired β-keto ester with many side products.

Cause A: Intermolecular Condensation. If the reaction concentration is too high, the enolate from one molecule can react with the ester of another molecule, leading to dimers and oligomers instead of the desired intramolecular cyclization.[11][16]

  • Solution: Perform the reaction under higher dilution conditions. This can be achieved by simply using a larger volume of solvent or by using a syringe pump to slowly add the diester to a solution of the base, keeping the instantaneous concentration of the starting material low.

Cause B: Hydrolysis of the Ester or Product. If using an alkoxide base, any contaminating hydroxide (from hydrolysis of the alkoxide) can saponify (hydrolyze) the ester groups of the starting material or the β-keto ester product.[12]

  • Solution: Use a non-nucleophilic base like NaH or LDA. If using an alkoxide, ensure it is completely anhydrous.[11][12]

Cause C: Incorrect Regioselectivity. For unsymmetrical diesters, deprotonation can occur at two different α-positions, potentially leading to a mixture of products (e.g., five- vs. seven-membered rings, or different piperidone isomers).[17][18]

  • Solution: To favor the thermodynamically more stable product, use a protic solvent and an alkoxide base at elevated temperatures. To favor the kinetically preferred product (deprotonation of the least sterically hindered or most acidic proton), use a strong, hindered base like LDA at low temperature (-78 °C).[11][17]

Problem 3: The desired product forms but then disappears (retro-Dieckmann/cleavage).

Cause A: Reversible Reaction Equilibrium. The formation of the β-keto ester before the final deprotonation step is reversible. If the product is not "trapped" as its enolate, it can undergo cleavage, especially if the workup is basic or if less than one equivalent of base was used.[1][7]

  • Solution: Ensure at least one full equivalent of a strong base is used to drive the reaction to the enolate of the product.[9] The reaction should be quenched by pouring it into a cold, acidic solution (e.g., dilute HCl or NH₄Cl(aq)) to protonate the enolate and isolate the neutral β-keto ester.[10][19]

Cause B: Premature Decarboxylation or Hydrolysis during Workup. The β-keto ester product is susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions at elevated temperatures.[19][20]

  • Solution: Perform the acidic workup at low temperatures (e.g., 0 °C). Extract the product promptly into an organic solvent. Avoid prolonged exposure to strong acids or bases during purification. If decarboxylation is the desired next step, the crude product can often be carried forward directly.[9][21]

Reference Experimental Protocol: Synthesis of N-Benzyl-3-ethoxycarbonyl-4-piperidone

This protocol describes a typical Aza-Dieckmann cyclization using sodium hydride in toluene.

Materials:

  • Diethyl N-benzyl-3,3'-iminodipropionate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Allow the flask to cool to room temperature under a positive pressure of nitrogen.

  • Base Addition: To the flask, add anhydrous toluene. Carefully add the sodium hydride (60% dispersion). Stir the suspension for 10-15 minutes to disperse the NaH. Optional but recommended: Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil before adding toluene.

  • Substrate Addition: Dissolve the diethyl N-benzyl-3,3'-iminodipropionate in anhydrous toluene. Add this solution dropwise to the stirred NaH suspension at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C). Hydrogen gas evolution should be observed. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the target N-benzyl-3-ethoxycarbonyl-4-piperidone.

References

  • Wikipedia. (2023). Thorpe reaction. Retrieved from [Link][13]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link][14]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link][6]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link][1]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link][3]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link][17]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link][2]

  • Karbasi, A. B. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? ResearchGate. Retrieved from [Link][12]

  • Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link][4]

  • Glasp. (2018). Dieckmann Condensation Reaction Mechanism | Video Summary and Q&A. Retrieved from [Link][19]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link][7]

  • The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. Retrieved from [Link][8]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link][10]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link][20]

  • Reddit. (2021). Experimental Help for Dieckmann Condensation. r/chemhelp. Retrieved from [Link][16]

  • Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link][9]

  • University of Wisconsin-Madison. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link][21]

  • Parsons, A. (2013). The Dieckmann reaction. YouTube. Retrieved from [Link][18]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Retrieved from [Link][5]

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS: 52763-21-0). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting solutions, and validated protocols for this critical pharmaceutical intermediate.[1] The synthesis, while well-established, presents several challenges where precise control of reaction parameters is paramount for achieving high yield and purity.

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic outcome.

Synthetic Overview: The Dieckmann Condensation Pathway

The most prevalent and efficient route to the core piperidine structure of this molecule is the Dieckmann Condensation . This is an intramolecular Claisen condensation of a suitable acyclic diester, which forms the cyclic β-keto ester.[2] The reaction is driven by the formation of a stable enolate upon cyclization.

The general synthetic scheme is outlined below:

G cluster_0 Step 1: Acyclic Diester Synthesis cluster_1 Step 2: Dieckmann Condensation (Cyclization) cluster_2 Step 3: Salt Formation & Purification A N-benzyl glycine ethyl ester + 4-halobutyrate B Acyclic Diester Intermediate (e.g., 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate) A->B C Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (β-Keto Ester) B->C Strong Base (e.g., NaOEt) Heat B->C D Crude β-Keto Ester C->D E Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (Final Product) D->E 1. Adjust pH to 1-2 with HCl 2. Crystallization D->E

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism for forming the piperidine ring in this synthesis? The piperidine ring is formed via a Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[2] The reaction involves the deprotonation of an α-carbon of one ester group to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule to form a five- or six-membered ring. In this case, a six-membered piperidine ring is the desired product.[3]

Q2: Why is a strong base in stoichiometric amounts required for the Dieckmann condensation? The Dieckmann condensation is an equilibrium-controlled process. While a catalytic amount of base can initiate the reaction, the final product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the alcohol byproduct (pKa ≈ 16-18) or the starting ester (pKa ≈ 25).[2] Therefore, a full equivalent of a strong base (like an alkoxide) is required to deprotonate the newly formed β-keto ester. This final, essentially irreversible acid-base reaction shifts the entire equilibrium towards the desired cyclic product, driving the reaction to completion.[2]

Q3: What is the purpose of converting the final product to its hydrochloride salt? There are three primary advantages to isolating the product as a hydrochloride salt:

  • Enhanced Stability: The salt form is generally more crystalline and stable than the free base, which may be an oil and more susceptible to degradation.[4]

  • Ease of Handling: Crystalline solids are easier to handle, weigh, and store compared to oils or amorphous materials.

  • Purification: The process of forming the salt and inducing crystallization is a powerful purification step. Adjusting the pH to 1-2 with hydrochloric acid causes the salt to precipitate from the organic solvent, leaving many impurities behind in the solution.[5]

Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[6] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting diester and the product. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate the reaction is proceeding. For quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is recommended.[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

G start Problem: Low or No Product Yield cause1 Cause Inactive or Insufficient Base start->cause1 Check Base cause2 Cause Presence of Water start->cause2 Check Conditions cause3 Cause Sub-optimal Temperature start->cause3 Check Reaction Parameters cause4 Cause Inefficient Work-up start->cause4 Check Isolation Procedure sol1 Solution Use fresh, anhydrous base (e.g., NaH, NaOEt, KOtBu). Ensure at least 1 full molar equivalent is used. cause1->sol1 sol2 Solution Use anhydrous solvents (e.g., dry toluene, THF). Flame-dry glassware under vacuum or nitrogen. cause2->sol2 sol3 Solution Reaction often requires heating to reflux to overcome activation energy. Monitor internal temperature; ensure consistent heating. cause3->sol3 sol4 Solution Ensure pH is correctly adjusted to 1-2 for salt precipitation. Perform extractions efficiently to recover all product from the aqueous layer. cause4->sol4

Caption: Troubleshooting flowchart for low product yield.

Problem: My reaction yield is very low or I've isolated no product.

  • Possible Cause: The base used for the condensation was inactive or insufficient. Alkoxide and hydride bases are highly reactive and can be deactivated by moisture and air.

    • Solution & Rationale: Always use a fresh bottle of the base or titrate older bases to determine their activity. For the Dieckmann condensation, it is critical to use at least one stoichiometric equivalent of a strong base like sodium ethoxide (NaOEt), sodium methoxide (NaOMe), or potassium tert-butoxide (KOtBu) to drive the reaction equilibrium to the product side.[2][5]

  • Possible Cause: The presence of water in the reaction vessel or solvent.

    • Solution & Rationale: Water will quench the strong base and the enolate intermediate, halting the reaction. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (N₂ or Ar). Solvents must be anhydrous grade.

Problem: TLC analysis shows multiple product spots and the final product is impure.

  • Possible Cause: Decarboxylation of the β-keto ester product.

    • Solution & Rationale: The β-keto ester can undergo hydrolysis and subsequent decarboxylation, especially if exposed to harsh acidic or basic conditions at elevated temperatures for extended periods. A known procedure deliberately uses concentrated HCl at 80-100°C to achieve this, highlighting the risk.[7] During workup, perform the acidification step at a lower temperature (e.g., 0-5°C) and avoid prolonged heating after the cyclization is complete.[6]

  • Possible Cause: Impure starting materials.

    • Solution & Rationale: The purity of the starting acyclic diester is crucial. Impurities can lead to side reactions. Verify the purity of your starting material by ¹H-NMR and/or GC-MS before beginning the cyclization step.

Problem: The product oils out and will not crystallize.

  • Possible Cause: Incomplete conversion to the hydrochloride salt or incorrect solvent system.

    • Solution & Rationale: The free base of the product is often an oil, while the hydrochloride salt is a crystalline solid.[5][6] Ensure the pH of the solution has been properly adjusted to 1-2 with HCl. If the product remains oily, it may be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like cold diethyl ether or hexane to remove impurities and induce crystallization.[8] If crystallization from a single solvent fails, a binary solvent system (e.g., ethanol/water or ethyl acetate/petroleum ether) may be required to achieve the right polarity for crystal formation.[6][7]

Key Reaction Parameter Optimization

Effective optimization requires careful selection of the base, solvent, and temperature.

ParameterOptionsConsiderations & Rationale
Base Sodium Ethoxide (NaOEt), Sodium Methoxide (NaOMe), Potassium tert-Butoxide (KOtBu), Sodium Hydride (NaH)Alkoxides (NaOEt, KOtBu): Commonly used and effective. The choice of alkoxide should ideally match the ester group to prevent transesterification, though this is less of a concern in a symmetric diester. KOtBu is a stronger, more sterically hindered base that can sometimes offer better yields.[5] Sodium Hydride (NaH): A very strong, non-nucleophilic base that works well. It produces H₂ gas upon reaction, which must be safely vented.[9]
Solvent Toluene, Tetrahydrofuran (THF), Ethyl Acetate, EthanolAprotic Solvents (Toluene, THF, Ethyl Acetate): Generally preferred as they do not interfere with the base. Toluene is excellent for reactions requiring higher temperatures (reflux).[5][7] Protic Solvents (Ethanol): Can only be used if the corresponding alkoxide base is employed (e.g., NaOEt in EtOH) to avoid protonating the enolate.
Temperature Room Temperature to RefluxThe Dieckmann condensation typically requires heating to overcome the activation energy for cyclization. Refluxing in a solvent like ethyl acetate or toluene for several hours is a common condition.[5] Monitor the reaction by TLC to avoid prolonged heating that could lead to side products like decarboxylation.[7]
Optimized Experimental Protocol

This protocol is synthesized from best practices described in the chemical literature.[5]

Step 1: Dieckmann Condensation

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add the acyclic diester intermediate (1.0 eq).

  • Add anhydrous toluene (approx. 5-10 mL per gram of diester).

  • Begin stirring and add sodium ethoxide (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Step 2: Work-up and Hydrochloride Salt Formation

  • Carefully quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and cool in an ice-water bath to 0-5°C.

  • While stirring vigorously, slowly add a solution of hydrochloric acid (e.g., 6M HCl) dropwise until the pH of the aqueous phase is between 1 and 2.

  • A white precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethyl acetate or diethyl ether to remove residual impurities.

  • Dry the product under vacuum to a constant weight. The expected yield is typically high (>90%) with a purity of >99% by HPLC.[5]

References
  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. - ResearchGate. [Link]

  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester - Organic Syntheses Procedure. [Link]

  • Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride - PubChem. [Link]

  • Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, 97%, tech. - Acros Organics. [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [Link]

  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations - ResearchGate. [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - ACS Publications. [Link]

  • Dieckmann Condensation Reaction Mechanism - YouTube. [Link]

Sources

Scaling up Ethyl 3-oxopiperidine-4-carboxylate hydrochloride production challenges

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-PIP-04 Subject: Process Guide for Scale-Up & Troubleshooting Assigned Specialist: Senior Process Chemist, Heterocycle Division

Executive Summary & Chemical Context

You are likely encountering difficulties scaling the production of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride .

The Core Problem: This molecule combines a beta-keto ester with an amine .

  • Instability: In its free base form, the secondary amine (N-H) can attack the ketone of a neighboring molecule (intermolecular condensation), leading to polymerization or "tar" formation.

  • Decarboxylation: The beta-keto ester moiety is thermodynamically prone to losing CO₂ if exposed to heat under acidic aqueous conditions.[1]

  • Hygroscopicity: The hydrochloride salt is stable but highly hygroscopic. Moisture uptake accelerates hydrolysis and subsequent decarboxylation.

Standard Industrial Route: Most scalable processes do not build the N-H ring directly. Instead, they synthesize the N-Benzyl protected intermediate (Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate), isolate it as the HCl salt, and perform a controlled hydrogenation (deprotection) as the final step.

This guide covers the full workflow, focusing on the Dieckmann Condensation (ring formation) and the Deprotection/Isolation (final salt).

Critical Process Modules

Module A: The Dieckmann Cyclization (Ring Formation)

Target: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (Intermediate)[2]

The Reaction: Intramolecular condensation of ethyl N-benzyl-N-(3-ethoxy-3-oxopropyl)-glycinate (or similar diester) using a strong base (NaOEt or NaH).

Scale-Up Challenges & Solutions:

ParameterScale-Up RiskTechnical Solution
Base Selection Sodium Hydride (NaH): Generates H₂ gas. On >100g scale, this creates massive foaming and pressurization hazards.Switch to Sodium Ethoxide (NaOEt): Use 21% wt solution in ethanol. It generates ethanol instead of H₂, eliminating the foaming risk. If NaH is mandatory, use a "dosing" strategy (add solid NaH in portions) rather than all-at-once.
Exotherm The cyclization is exothermic. Runaway temps (>60°C) cause tar formation.Controlled Addition: Add the diester substrate slowly to the base solution at 0–5°C. Do not reverse this addition (base to substrate) as it creates localized hot spots.
Stirring The reaction mixture becomes a thick slurry (enolate salt precipitates). Poor mixing stops the reaction.Solvent Volume: Maintain at least 10-12 volumes (L/kg) of Toluene or Ethanol. Ensure high-torque overhead stirring (impeller), not magnetic stirring.

Protocol Recommendation (NaOEt Route):

  • Charge Toluene (10 vol) and NaOEt (1.5 eq) to the reactor.

  • Cool to 0–5°C.

  • Add Diester Precursor (1.0 eq) dropwise over 2 hours, maintaining T < 10°C.

  • Allow to warm to 20°C. Monitor by HPLC/TLC.

  • Quench: Pour mixture into ice-cold water containing acetic acid (to neutralize).

Module B: Isolation & Salt Formation (The "Pink Product" Issue)

The Issue: The free base beta-keto ester oxidizes rapidly in air, turning from yellow to pink/brown. The Fix: Isolate immediately as the HCl salt.

Troubleshooting the "Crash Out":

  • Scenario: You added HCl, but no solid formed (Oiling out).

    • Cause: Too much water or ethanol in the system.

    • Fix: Use anhydrous HCl in Dioxane or HCl gas bubbled into Ethyl Acetate/Ether. Avoid aqueous HCl if possible.

  • Scenario: Product is sticky/gummy.

    • Cause: Residual solvent or impurities.

    • Fix: Triturate the gum with cold diethyl ether or MTBE. Vigorously stir until it transforms into a white powder.

Module C: Deprotection (Hydrogenation to Final Product)

Target: Ethyl 3-oxopiperidine-4-carboxylate HCl (Final)

The Reaction: Hydrogenolysis of the Benzyl group using Pd/C catalyst.

Critical Control Point: Over-Reduction The ketone (C=O) is also susceptible to reduction to an alcohol (C-OH) under hydrogenation conditions.

  • Catalyst: Use 10% Pd/C (50% water wet).

  • Solvent: Ethanol or Methanol.

  • Acid: The reaction must be acidic (add 1 eq HCl) to prevent the secondary amine product from poisoning the catalyst or self-condensing.

  • Pressure: Keep H₂ pressure low (1–2 atm / 15–30 psi). High pressure favors ketone reduction.

  • Monitoring: Stop immediately upon consumption of starting material. Extended stir times lead to the alcohol impurity.

Visual Workflows

Figure 1: Reaction Logic & Failure Points

G cluster_risk High Risk Zone: Decarboxylation Start Diester Precursor Base Base Treatment (NaOEt/Toluene) Start->Base Slow Addition Enolate Enolate Intermediate (Thick Slurry) Base->Enolate Cyclization Quench Acidic Quench (pH Control Critical) Enolate->Quench < 10°C FreeBase N-Benzyl Free Base (Unstable Oil) Quench->FreeBase Extraction SaltForm HCl Salt Formation (Anhydrous) FreeBase->SaltForm Immediate Hydrogenation Pd/C Hydrogenation (Deprotection) SaltForm->Hydrogenation Optional Step Final Final Product HCl (Hygroscopic Solid) Hydrogenation->Final Filter & Dry

Caption: Process flow for the synthesis of the piperidine scaffold, highlighting the instability zone of the free base.

Figure 2: Troubleshooting The "Goo" (Oiling Out)

G Problem Product is an Oil/Gum Instead of Solid CheckWater Check Water Content Problem->CheckWater Dry Azeotrope with Toluene Re-dissolve in EtOAc CheckWater->Dry Wet? CheckSolvent Check Solvent Polarity CheckWater->CheckSolvent Dry? Triturate Triturate with MTBE or Et2O CheckSolvent->Triturate Too Polar? Seed Add Seed Crystal Cool to -20°C Triturate->Seed Still Oily?

Caption: Decision tree for resolving crystallization failures during the HCl salt formation step.

Frequently Asked Questions (FAQs)

Q: Why is my final product pink or brown? A: This indicates oxidation of the enol form, likely due to trace metal contamination or exposure of the free base to air for too long before salt formation.

  • Fix: Recrystallize from Ethanol/Ether. Ensure the "Free Base" stage is kept under Nitrogen and limited to <1 hour duration.

Q: Can I dry the HCl salt in an oven? A: Caution. Do not exceed 40°C. Beta-keto esters are thermally sensitive. Use a vacuum oven at room temperature (25°C) with a P₂O₅ desiccant trap. High heat will cause decarboxylation (loss of CO₂), resulting in ethyl 3-oxopiperidine (impurity).

Q: My yield dropped significantly on the 1kg scale compared to 50g. Why? A: Likely due to hydrogen gas retention (if using NaH) or poor heat transfer during the quench. On a large scale, the quench exotherm is harder to control. If the quench gets hot (>20°C) and acidic, decarboxylation begins immediately.

  • Fix: Use a jacketed reactor for the quench and ensure internal temp stays <5°C.

Q: The NMR shows a mixture of enol and keto forms. Is it pure? A: Yes. Beta-keto esters exist in equilibrium between Keto (C=O) and Enol (C-OH=C) forms. In CDCl₃, you will see two sets of peaks. This is normal and not an impurity.

References

  • Preparation of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Patent CN110734393B. Google Patents.
  • Dieckmann Condensation Mechanism & Scale-Up. Organic Chemistry Portal. Available at: [Link]

  • Decarboxylation of Beta-Keto Acids. Master Organic Chemistry. Available at: [Link]

Sources

Characterization of unexpected products in Ethyl 3-oxopiperidine-4-carboxylate hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Unexpected Products & Troubleshooting Guide Doc ID: TS-E3OPC-2024 Status: Active

Executive Summary

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS: 72738-09-1) is a versatile but volatile heterocyclic building block. While the hydrochloride salt is stable, the generated free base is a "chemical chameleon." It possesses three mutually reactive sites: a nucleophilic secondary amine, an electrophilic ketone, and an acidic


-proton (beta-keto ester).

This guide addresses the three most common "phantom" products reported by researchers: Decarboxylated species , Oxidized aromatics , and Self-condensation dimers .

Module 1: The "Disappearing" Ester (Decarboxylation)

User Query:

"My mass spec shows a major peak at M-72, and the ethyl signals in my NMR have vanished. What happened to my ester?"

Technical Diagnosis:

You have triggered Acid-Catalyzed Decarboxylation . Beta-keto esters are thermodynamically unstable relative to their decarboxylated ketone counterparts. If the reaction environment contains water and heat, or if the pH drifts too low (acidic hydrolysis) or too high (saponification), the ester hydrolyzes to the


-keto acid. This intermediate is unstable and spontaneously ejects CO

.
The Mechanism

The reaction proceeds through a 6-membered cyclic transition state, facilitating the loss of carbon dioxide.

Decarboxylation Start Ethyl 3-oxopiperidine-4-carboxylate (Beta-Keto Ester) Hydrolysis Hydrolysis (+ H2O / Heat) Start->Hydrolysis Ester Cleavage Inter Beta-Keto Acid (Transient Intermediate) Hydrolysis->Inter TS 6-Membered Cyclic Transition State Inter->TS Intramolecular H-Bond Product 3-Piperidinone (Decarboxylated Product) TS->Product -CO2 CO2 CO2 (Gas) TS->CO2

Figure 1: The decarboxylation pathway is driven by the formation of a stable ketone and gaseous CO2 entropy.[1]

Troubleshooting Protocol
  • Temperature Limit: Do not heat the free base above 60°C in aqueous or protic solvents.

  • pH Buffer: When neutralizing the HCl salt, use a mild base (NaHCO

    
    ) rather than strong hydroxides (NaOH), which accelerate ester hydrolysis.
    
  • Anhydrous Conditions: Perform reactions in anhydrous solvents (DCM, THF) with molecular sieves if high temperatures are required.

Module 2: The "Polymer" Sludge (Self-Condensation)

User Query:

"I neutralized the HCl salt to get the free base, but after 1 hour on the bench, the oil turned into a thick, insoluble gum. NMR is messy."

Technical Diagnosis:

You are witnessing Intermolecular Mannich/Schiff Base Condensation . Unlike N-protected variants (e.g., N-Benzyl), this compound has a free secondary amine (nucleophile) and a ketone (electrophile). Once the HCl "safety cap" is removed, Molecule A's amine attacks Molecule B's ketone, leading to dimerization and eventual polymerization.

Data Comparison: Salt vs. Free Base
FeatureHCl Salt FormFree Base Form
Stability High (Solid, Shelf-stable)Low (Oil, Kinetic instability)
Reactivity LatentImmediate
Storage Room Temp / 4°CDo Not Store (Use immediately)
Dominant Failure HygroscopicitySelf-Condensation / Dimerization
Prevention Strategy
  • In-Situ Neutralization: Do not isolate the free base. Add the HCl salt directly to your reaction mixture along with a stoichiometric amount of base (e.g., TEA, DIPEA) so the free amine reacts with your desired electrophile faster than it reacts with itself.

  • Dilution: High concentrations favor intermolecular condensation. Run reactions at <0.1 M concentration.

Module 3: The "Ghost" Signals (Tautomerism)

User Query:

"The NMR is confusing. I see split peaks, the integration is off, and the ketone carbonyl signal is weak or missing."

Technical Diagnosis:

This is Keto-Enol Tautomerism , not an impurity. In solution, the compound exists in equilibrium between the keto form (dicarbonyl) and the enol form (stabilized by intramolecular hydrogen bonding). The ratio depends heavily on the solvent.[2][3]

  • Keto Form: Favored in polar aprotic solvents (DMSO).

  • Enol Form: Favored in non-polar solvents (CDCl

    
    , Benzene) due to internal H-bonding stabilization.
    

Tautomerism Keto Keto Form (dicarbonyl) Enol Enol Form (Internal H-bond) Keto->Enol Equilibrium Solvent1 Polar Solvents (DMSO) Stabilize Dipole Solvent1->Keto Solvent2 Non-Polar Solvents (CDCl3) Stabilize H-Bond Solvent2->Enol

Figure 2: Solvent polarity shifts the equilibrium.[3] In CDCl3, the enol form can constitute >30% of the species.

Verification Step

To confirm the purity despite the messy NMR:

  • Run a Ferric Chloride Test: Dissolve a small sample in ethanol and add a drop of FeCl

    
    . A deep violet/red color confirms the presence of the enol (beta-keto ester).
    
  • Change Solvent: Re-run NMR in DMSO-d

    
    . The equilibrium usually shifts almost entirely to the keto form, simplifying the spectrum.
    

Module 4: The "Aromatic" Impurity (Oxidation)[4]

User Query:

"I isolated a product that looks like my starting material but has aromatic protons in the 7.0-8.5 ppm range."

Technical Diagnosis:

Your piperidine ring has undergone Oxidative Dehydrogenation to a Pyridine . The 3-oxopiperidine core is structurally related to dihydropyridines. In the presence of base and air (oxygen), or trace metal contaminants, the ring can aromatize to form Ethyl 3-hydroxypyridine-4-carboxylate .

Mechanism
  • Enolization: Base generates the enolate.

  • Oxidation: Oxygen or radical species abstract hydrogens.

  • Aromatization: The driving force is the formation of the stable aromatic pyridine ring.

Prevention
  • Degas Solvents: Sparge reaction solvents with Nitrogen or Argon for 15 minutes before use.

  • Antioxidants: If the reaction is long (>12h), consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if compatible with your chemistry.

Standard Operating Procedure (SOP): Safe Handling

Objective: To utilize Ethyl 3-oxopiperidine-4-carboxylate HCl without generating side products.

  • Preparation:

    • Weigh the HCl salt quickly (hygroscopic).

    • Dry the glassware thoroughly (flame dry or oven dry).

  • Solvent Choice:

    • Recommended: Dichloromethane (DCM), DMF, or Ethanol (anhydrous).

    • Avoid: Aqueous bases or unbuffered water.

  • Neutralization (The "Free Base" Release):

    • Do NOT pre-neutralize and store.

    • Suspend the HCl salt in the solvent.

    • Add the electrophile (aldehyde, alkyl halide, etc.) first.

    • Add the organic base (TEA, DIPEA) last and dropwise at 0°C. This ensures the free amine reacts with the electrophile immediately upon generation, preventing self-condensation.

References

  • Ningbo Inno Pharmchem Co. (2024). Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. Retrieved from

  • PubChem. (2025).[1] Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

  • Garland, C. W., Shoemaker, D. P., & Nibler, J. W. (2025). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. Retrieved from

  • Google Patents. (2020). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride (CN110734393B).[4] Retrieved from

  • Donahue, T. J., et al. (2011).[5] Pyridine synthesis via olefin cross-metathesis and oxidation. Organic Letters. Retrieved from

Sources

Technical Support Center: pH Control in Reactions with Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-oxopiperidine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use. As a versatile building block in pharmaceutical and organic synthesis, precise control of pH is paramount to achieving high yields, purity, and reproducibility.[1] This document provides field-proven insights and protocols to help you navigate the complexities of working with this valuable intermediate.

Understanding the Chemistry of Ethyl 3-oxopiperidine-4-carboxylate

Ethyl 3-oxopiperidine-4-carboxylate is a bifunctional molecule, possessing a secondary amine within a piperidine ring and a β-keto ester moiety. Its hydrochloride salt form ensures stability and enhances shelf-life. However, for most synthetic transformations, the secondary amine must be deprotonated to its free base form to act as a nucleophile. This fundamental acid-base chemistry is the cornerstone of pH control in reactions involving this substrate.

The molecule has two key acidic protons: the proton on the piperidine nitrogen and the α-proton between the two carbonyl groups. Understanding their respective pKa values is critical for selecting the appropriate base and reaction conditions.

ProtonStructure LocationEstimated pKaSignificance
Piperidine N-HSecondary amine~11.1[2]The basicity of the piperidine nitrogen. A base with a conjugate acid pKa > 11 is required for complete deprotonation.
α-Carbon C-HBetween ketone and ester~11[3]The acidity of the α-proton. Strong bases can deprotonate this position, leading to enolate formation and potential side reactions.

This dual acidity means that while a moderately strong base is needed to liberate the free amine, an overly strong base or harsh conditions can lead to undesired side reactions involving the β-keto ester functionality.

Frequently Asked Questions (FAQs)

Q1: Why is Ethyl 3-oxopiperidine-4-carboxylate supplied as a hydrochloride salt?

A1: The hydrochloride salt form offers several advantages. It is typically a stable, crystalline solid that is easier to handle and weigh accurately compared to the often oily or less stable free base. The protonated amine is also protected from participating in undesired side reactions during storage.

Q2: How do I convert the hydrochloride salt to the free base before my reaction?

A2: The free base is typically generated in situ or extracted into an organic solvent. A common method involves dissolving the hydrochloride salt in a suitable solvent and adding a base to neutralize the HCl. The choice of base is critical and depends on the subsequent reaction conditions (see Troubleshooting section for more details). For reactions where the presence of water and inorganic salts is undesirable, an extractive workup is recommended.

Q3: What are the most common reactions involving this molecule?

A3: Ethyl 3-oxopiperidine-4-carboxylate is a versatile intermediate used in a variety of reactions, including:

  • N-Alkylation: The nucleophilic secondary amine can be alkylated with various electrophiles.

  • Reductive Amination: The ketone can be reacted with a primary amine, followed by reduction of the resulting enamine/iminium ion to form a 3-amino-piperidine derivative.[4]

  • Acylation: The secondary amine can be acylated to form amides.

  • Dieckmann Condensation and related cyclizations: As a β-keto ester, it can participate in various condensation reactions.[5][6]

Q4: Can I use a strong base like sodium hydroxide to neutralize the hydrochloride salt?

A4: While strong inorganic bases like NaOH or KOH can be used, they are often added as aqueous solutions, which may not be suitable for all reaction types.[7] Additionally, strong bases can promote side reactions of the β-keto ester moiety, such as hydrolysis or retro-Dieckmann condensation, especially at elevated temperatures. Weaker inorganic bases like sodium carbonate or bicarbonate are often preferred for simple neutralization and extraction.

Troubleshooting Guide

Problem 1: Low Yield in N-Alkylation Reaction

Symptoms:

  • Incomplete consumption of starting material.

  • Formation of multiple unidentified byproducts.

Possible Causes & Solutions:

  • Incomplete Neutralization of HCl Salt: The most common cause of low yield in reactions targeting the piperidine nitrogen is incomplete deprotonation. If the amine is still protonated, it is not nucleophilic and will not react with the electrophile.

    • Solution: Ensure at least one full equivalent of base is used. For reactions sensitive to base, a slight excess (1.1 equivalents) of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended. The choice of base should be guided by the pKa of its conjugate acid, which should be higher than the pKa of the piperidine nitrogen (~11).

  • Incorrect Choice of Base: Using a sterically hindered base might not be effective. Conversely, a nucleophilic base could compete with the piperidine nitrogen in reacting with the electrophile.

    • Solution: For standard N-alkylations, TEA is a good first choice. If side reactions with the base are a concern, consider using an inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile, although this may require higher temperatures.

  • Side Reactions at the α-Carbon: Strong bases like alkoxides (e.g., sodium ethoxide) can deprotonate the α-carbon, leading to enolate formation and subsequent side reactions.

    • Solution: Avoid overly strong bases if the reaction conditions (e.g., high temperature) might promote enolate-mediated side reactions. If a strong base is required for another reason, conduct the reaction at low temperatures.

Workflow for Optimizing N-Alkylation

start Start: N-Alkylation Reaction Setup check_base Choose Base: Is the reaction water-tolerant? start->check_base base_inorganic Use K₂CO₃ or NaHCO₃ in organic solvent check_base->base_inorganic Yes base_organic Use TEA or DIPEA (1.1 eq) in anhydrous solvent check_base->base_organic No add_reagents Add Ethyl 3-oxopiperidine-4-carboxylate HCl and electrophile base_inorganic->add_reagents base_organic->add_reagents monitor Monitor reaction by TLC/LC-MS add_reagents->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup complete->workup Yes troubleshoot Troubleshoot: Incomplete reaction or byproducts complete->troubleshoot No end Purified Product workup->end troubleshoot->start Re-evaluate base/conditions

Caption: Decision workflow for N-alkylation reactions.

Problem 2: Product Decomposition or Decarboxylation

Symptoms:

  • Gas evolution (CO₂) during the reaction or workup.

  • Formation of a product lacking the ester group.

Possible Causes & Solutions:

  • Hydrolysis and Decarboxylation under Harsh pH and Heat: β-keto esters can be hydrolyzed to the corresponding β-keto acid under either acidic or basic conditions, especially with heating. The resulting β-keto acid is often unstable and can readily undergo decarboxylation.[8][9][10]

    • Solution: Avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures. If an acidic or basic workup is necessary, perform it at low temperatures (0-5°C) and for the minimum time required. Neutralize the reaction mixture as soon as possible.

Mechanism of Decarboxylation

cluster_0 1. Hydrolysis (Acidic/Basic) cluster_1 2. Decarboxylation A β-Keto Ester B β-Keto Acid A->B H₃O⁺ or OH⁻, Δ C β-Keto Acid D Enol Intermediate C->D Heat (Δ) E Ketone Product + CO₂ D->E Tautomerization

Caption: Pathway of hydrolysis and decarboxylation.

Problem 3: Difficulty in Isolating the Free Base Product

Symptoms:

  • Formation of an emulsion during aqueous workup.

  • Product remains in the aqueous layer after extraction.

  • The isolated free base is an oil and difficult to handle.

Possible Causes & Solutions:

  • Incomplete Neutralization: If the pH of the aqueous layer is not sufficiently basic, a significant portion of the product will remain as the protonated, water-soluble ammonium salt.

    • Solution: When extracting the free base, ensure the aqueous layer's pH is at least 1-2 units above the pKa of the piperidine nitrogen. A pH of 12 or higher is generally safe. Use a pH meter or pH paper to verify.

  • Emulsion Formation: The amphiphilic nature of the piperidine derivative can lead to emulsions during extraction with organic solvents.

    • Solution: To break emulsions, add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase and forces the organic compound into the organic layer. Gentle swirling instead of vigorous shaking during extraction can also help prevent emulsion formation.

Problem 4: Multiple Peaks in HPLC Analysis of the Free Base

Symptoms:

  • A pure sample (by NMR) shows two or more peaks in reversed-phase HPLC.

Possible Causes & Solutions:

  • Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of the keto and enol tautomers. These tautomers can sometimes be separated under specific HPLC conditions, leading to peak splitting.

    • Solution: Modify the mobile phase to accelerate the interconversion of tautomers. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can often coalesce the peaks into a single, sharp peak.

  • On-Column Ionization Effects: If the mobile phase pH is close to the pKa of the piperidine nitrogen, a mixture of the protonated and neutral forms of the amine can exist, leading to peak tailing or splitting.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the amine. For basic compounds like piperidines, a low pH mobile phase (e.g., pH 2-3) ensures the compound is fully protonated and elutes as a single species.

Experimental Protocols

Protocol 1: Generation and Extraction of the Free Base

This protocol describes the liberation of the free base from the hydrochloride salt for use in subsequent reactions.

  • Dissolution: Dissolve Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (1.0 eq) in deionized water (10 mL per gram of salt).

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Basification: While stirring, slowly add a 2M solution of sodium carbonate (Na₂CO₃) or a 10% solution of potassium carbonate (K₂CO₃) until the pH of the aqueous layer is ≥ 10.[7] Check the pH with pH paper or a calibrated pH meter.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base, which may be a pale yellow oil or solid.

Note: The free base may be less stable than the hydrochloride salt. It is recommended to use it immediately or store it under an inert atmosphere at low temperatures.

Protocol 2: pH Control in a Reductive Amination Reaction

This protocol provides a general guideline for controlling pH during a Borch reductive amination.

  • Setup: To a round-bottom flask, add Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (1.0 eq), the primary or secondary amine (1.1 eq), and a suitable solvent like methanol or 1,2-dichloroethane.

  • pH Adjustment: The formation of the iminium ion intermediate is typically favored under mildly acidic conditions (pH 4-6). The hydrochloride salt of the starting material may provide a sufficiently acidic environment. If not, a small amount of acetic acid can be added.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. This reagent is stable under mildly acidic conditions.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Adjust the pH to >10 with 1M NaOH.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry, and concentrate. Purify the crude product by column chromatography.

References

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. CN110734393B.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Alkylation, Hydrolysis and Decarboxyl
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021, February 13). [Video]. YouTube.
  • Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
  • Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, 97%, tech. Thermo Fisher Scientific.
  • Decarboxylation of Carboxylic Acids. (2025, January 9). [Video]. YouTube.
  • Chapter 21: Ester Enolates. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
  • Mandal, B., & Roy, S. C. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(35), 22964-22972. Available at: [Link]

  • Schnider, P., Dolente, C., Stalder, H., & Müller, K. (2019). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. Helvetica Chimica Acta, 102(10), e1900139.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Molecules, 28(18), 6701. Available at: [Link]

  • Decarboxylation. Master Organic Chemistry. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 398-417.
  • Enantioselective azidation of cyclic β-keto esters catalyzed by complex...
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Müller, K., & Schnider, P. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Chimia, 74(12), 949-960.
  • Dieckmann Condensation Reaction Mechanism. (2018, May 10). [Video]. YouTube.
  • Piperidine. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Synlett, 2007(10), 1636-1638.
  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 20(8), 15035-15053. Available at: [Link]

  • 18.5: Decarboxylation of Carboxylic Acids. (2021, March 5). Chemistry LibreTexts.
  • Khan, I., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics, 1-15.
  • 4-Oxo-piperidine-3-carboxylic acid ethyl ester hydrochloride. Chem-Impex.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2014). Molecules, 19(12), 20562-20577.
  • Dieckmann condens
  • Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. (2023). Molecules, 28(11), 4509.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Have you experienced that your piperidine crystallizes when not in use?.
  • Decarboxyl
  • Borch Reductive Amination.
  • Dieckmann Condens
  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. PubChem.
  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Industrial & Engineering Chemistry Research, 51(37), 12126-12134.
  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.
  • Protecting group. Wikipedia.
  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxyl

Sources

Catalyst selection for optimizing Ethyl 3-oxopiperidine-4-carboxylate hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-2024-882 Topic: Catalyst & Reagent Selection for Beta-Keto Ester Piperidine Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

The "Why" Behind the Failure: The synthesis of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is deceptively simple. The core challenge lies in the Dieckmann Condensation (intramolecular Claisen condensation). This reaction is reversible and thermodynamically driven. The product is a


-keto ester, which exists in a delicate equilibrium between its keto and enol tautomers.

Critical Failure Points:

  • Retro-Dieckmann: In the presence of alkoxides and trace water, the ring opens back to the diester.

  • Decarboxylation: Upon acidification (to form the HCl salt), the

    
    -keto acid intermediate is prone to rapid thermal decarboxylation, destroying the C4-carboxylate functionality.
    
  • Catalyst Poisoning (Downstream): If you are performing asymmetric hydrogenation, trace amine salts or sulfur contaminants will deactivate Ruthenium (Ru) or Rhodium (Rh) catalysts.

Catalyst & Base Selection Matrix

For this specific scaffold, "catalyst" selection refers to two distinct phases:

  • The Cyclization Promoter (Stoichiometric Base).

  • The Asymmetric Catalyst (For downstream Dynamic Kinetic Resolution).

Phase 1: Dieckmann Cyclization Promoter

Selection depends on the N-protecting group and scale.

Base / PromoterStrength (pKa)Recommended Use CaseProsCons
NaOEt (Sodium Ethoxide) ~16Standard Bench Scale. Best for ethyl ester substrates.Prevents transesterification by matching the ester group. Cheap.Equilibrium process; requires continuous EtOH removal (Dean-Stark) to drive yield.
NaH (Sodium Hydride) ~35High Yield / Irreversible. Best for difficult cyclizations.Drives reaction to completion by H₂ gas evolution (irreversible).Dangerous on scale. Requires strictly anhydrous conditions. "Caustic" workup.
KOtBu (Potassium tert-butoxide) ~17Kinetic Control. Best for hindered substrates.Bulky base; faster kinetics in THF.Can cause transesterification (Et

tBu ester) if not careful.
TiCl₄ / Et₃N (Lewis Acid)Sensitive Substrates. Soft enolization; avoids harsh basic conditions.Difficult workup (titanium emulsions). High cost.
Phase 2: Asymmetric Hydrogenation (Stereocenter Formation)

If your goal is the chiral (3R, 4R)-cis-alcohol or similar derivatives.

Catalyst SystemLigand ClassMechanismTarget Outcome
Ru(OAc)₂((R)-BINAP) Axial Chiral PhosphineDynamic Kinetic Resolution (DKR) Converts rac-keto ester

single diastereomer alcohol (cis-predominant).
Rh(COD)Cl + Josiphos Ferrocenyl PhosphineDirect HydrogenationHigh enantioselectivity but requires pre-resolved enol ethers often.

Troubleshooting Guides (Q&A Format)

Ticket #01: "My product decarboxylates during HCl salt formation."

User Symptom: "After the Dieckmann condensation, I acidify with aqueous HCl, but gas evolves (CO₂), and NMR shows the loss of the ethyl ester peak." Root Cause:


-keto esters are acid-labile. Aqueous acid hydrolyzes the ester to the 

-keto acid, which spontaneously decarboxylates at room temperature. Resolution:
  • Avoid Aqueous Workup: Do not use 1M or 6M HCl(aq).

  • Anhydrous Protocol: Dissolve the free base in dry diethyl ether or dioxane at 0°C.

  • Gas Addition: Bubble anhydrous HCl gas through the solution, or add 4M HCl in Dioxane dropwise.

  • Filtration: The hydrochloride salt will precipitate immediately. Filter under Nitrogen to avoid moisture absorption.

Ticket #02: "Low yield in Dieckmann Cyclization using NaOEt."

User Symptom: "Reaction stalls at 50% conversion. Starting material remains." Root Cause: The reaction generates Ethanol (EtOH) as a byproduct. Since the reaction is an equilibrium, the presence of EtOH pushes the equilibrium back to the open-chain diester (Retro-Dieckmann). Resolution:

  • Solvent Switch: Switch from Ethanol to Toluene.

  • Azeotropic Removal: Use a Dean-Stark trap to physically remove the ethanol/toluene azeotrope as it forms. This Le Chatelier shift forces the ring closure.

  • Upgrade Base: Switch to NaH (Sodium Hydride) in THF or Toluene. This produces H₂ gas, making the step irreversible.

Ticket #03: "Ru-BINAP Hydrogenation failed (No conversion)."

User Symptom: "Attempting DKR on the keto-ester. 50 bar H₂, 50°C. No reaction." Root Cause: The piperidine nitrogen (even if protected) or trace chloride ions from the synthesis are poisoning the Ruthenium center. Resolution:

  • HCl Scavenging: Ensure the substrate is the free base, not the HCl salt, before hydrogenation. If the salt is required for solubility, add exactly 1.0 equivalent of NaOAc to buffer the system.

  • Solvent: Use Dichloromethane (DCM) or MeOH . DCM often accelerates Ru-BINAP catalysis.

  • Pre-catalyst Activation: Do not mix in situ. Use pre-formed [RuCl(benzene)((R)-BINAP)]Cl.

Visual Workflows

Diagram 1: Base Selection Decision Tree

Caption: Logic flow for selecting the optimal base for Dieckmann Cyclization based on substrate constraints.

BaseSelection Start Start: Dieckmann Cyclization Sensitive Is the substrate acid/base sensitive? Start->Sensitive Scale Is the reaction >100g scale? Sensitive->Scale No (Robust) UseTi Use TiCl4 / Et3N (Soft Enolization) Sensitive->UseTi Yes (High Sensitivity) EsterMatch Does the base match the ester group? Scale->EsterMatch No (Yield Critical) UseNaOEt Use NaOEt (Sodium Ethoxide) with Dean-Stark Scale->UseNaOEt Yes (Cost Critical) UseNaH Use NaH (Sodium Hydride) in Toluene/THF EsterMatch->UseNaH No (Mismatch Risk) EsterMatch->UseNaOEt Yes (Ethyl Ester) UseKOtBu Use KOtBu (Kinetic Control) EsterMatch->UseKOtBu No (Steric Demand)

Diagram 2: Synthesis & Stabilization Workflow

Caption: Step-by-step protocol from diester precursors to the stable anhydrous HCl salt.

SynthesisWorkflow Precursor Diester Precursor (N-Protected) Cyclization Dieckmann Cyclization (NaH, Toluene, Reflux) Precursor->Cyclization -H2 (gas) Enolate Enolate Intermediate (Sodium Salt) Cyclization->Enolate Irreversible Quench Acetic Acid Quench (Cold, pH 6-7) Enolate->Quench Protonation FreeBase Free Base Extraction (DCM/EtOAc) Quench->FreeBase Workup SaltForm Anhydrous HCl/Dioxane (0°C, N2 atm) FreeBase->SaltForm Stabilization Final Ethyl 3-oxopiperidine-4-carboxylate HCl (Stable Solid) SaltForm->Final Precipitation

[1][2]

Standardized Experimental Protocols

Protocol A: High-Yield Dieckmann Cyclization (NaH Method)

Best for generating the core scaffold with minimal retro-reaction.

  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF). Equip with a reflux condenser, nitrogen inlet, and addition funnel.

  • Slurry: Add NaH (60% in oil, 1.2 equiv) to the flask. Wash twice with dry hexane to remove oil if downstream purification is sensitive. Suspend in dry Toluene (10 mL/g substrate).

  • Addition: Dissolve the Diester Precursor (e.g., Ethyl N-(2-ethoxycarbonylethyl)glycinate) in Toluene. Add dropwise to the NaH slurry at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT), then heat to reflux (110°C) for 2-4 hours. Note: Evolution of H₂ gas indicates progress.

  • Quench (Critical): Cool to 0°C. Add Glacial Acetic Acid (1.2 equiv) dropwise. Do not use water yet.[1]

  • Workup: Dilute with water/brine. Extract with Ethyl Acetate.[2] Dry organic layer over MgSO₄.[2]

  • Result: Crude

    
    -keto ester (Free Base). Proceed immediately to salt formation or hydrogenation.
    
Protocol B: Anhydrous HCl Salt Formation

Essential for storage stability.

  • Dissolve the crude free base from Protocol A in Anhydrous Diethyl Ether (5 mL/g).

  • Cool the solution to -10°C in an ice/salt bath.

  • Add 4M HCl in Dioxane (1.1 equiv) dropwise over 10 minutes.

  • A white precipitate will form immediately.

  • Stir for 15 minutes. Filter under a blanket of Nitrogen (using a Schlenk frit is ideal).

  • Wash the filter cake with cold anhydrous ether.

  • Storage: Store at -20°C under Argon.

References

  • Dieckmann Condensation Mechanism & Optimization

    • Smith, M. B., & March, J. (2007).[3][4] March's Advanced Organic Chemistry . Wiley-Interscience. (Provides the foundational mechanism for base-catalyzed ester condensations).

    • ChemicalBook. (n.d.). Synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride . Retrieved from

  • Stability of Beta-Keto Esters

    • St. Jean, D. J., et al. (2013).[5][6] Beta-Keto esters from ketones and ethyl chloroformate . Journal of Organic Chemistry. (Discusses the acid-lability and decarboxylation pathways).

    • ACS Publications. (2021).[3][7][8] Alkyl Substituted Beta-Keto Acids: Decarboxylation Kinetics . Retrieved from

  • Dynamic Kinetic Resolution (DKR)

    • Stoltz, B. M., et al.[5] (2018).[5] Atroposelective Synthesis via Dynamic Kinetic Asymmetric Transformation . Caltech/Wiley. (Demonstrates the utility of Pd and Ru catalysts in resolving dynamic chiral centers in heterocycles). Retrieved from

  • Piperidine Hydrochloride Salt Handling

    • ResearchGate Forum. (2021).[3][7][8] Crystallization issues with Piperidine and HCl salts . (Practical troubleshooting for amine salt hygroscopicity). Retrieved from

Sources

Technical Support Center: Monitoring the Synthesis of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed analytical protocols. Our focus is to empower you with the scientific rationale behind the procedures to ensure successful and reproducible outcomes.

The synthesis of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a foundational process for creating a key building block in pharmaceutical development.[1] The core of this synthesis is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[2] Precise monitoring of this reaction is critical to maximize yield and purity. This guide will walk you through the most common and effective monitoring techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

Question 1: How do I set up a reliable TLC system to monitor the Dieckmann condensation?

Answer: A reliable TLC setup is your first line of defense for qualitative reaction monitoring. It's fast, inexpensive, and provides immediate visual feedback on the consumption of starting material and the formation of the product.

  • The "Why": The principle of TLC is separation based on polarity. The silica gel on the TLC plate is highly polar. Nonpolar compounds travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf), while polar compounds interact more strongly with the silica and have a lower Rf. Your starting diester is significantly less polar than the resulting β-keto ester product.

Step-by-Step TLC Protocol:

  • Plate Preparation: Use a pencil to gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), a co-spot (C), and the reaction mixture (RM).[3]

  • Solvent System Selection: A common and effective mobile phase for this type of compound is a mixture of ethyl acetate and hexanes. Start with a 30:70 (v/v) mixture of ethyl acetate to hexanes. The goal is to have the starting material appear at an Rf of approximately 0.4-0.5, which will allow for clear separation from the more polar product that will have a lower Rf.[4]

  • Chamber Saturation: Line your TLC chamber with filter paper, add the mobile phase to a depth of about 0.5 cm, and cover the chamber.[1] Allow at least 5-10 minutes for the solvent vapors to saturate the chamber atmosphere. This prevents the solvent from evaporating off the TLC plate as it runs, which would lead to inconsistent results.

  • Spotting the Plate:

    • SM Lane: Using a capillary tube, apply a small spot of your diluted starting diester solution.

    • C (Co-spot) Lane: Apply a spot of the starting material, and then carefully apply a spot of your reaction mixture directly on top of it. The co-spot is crucial to confirm the identity of the starting material spot in your reaction mixture lane, especially if the Rf values are close.[4]

    • RM Lane: Apply a small spot of your reaction mixture.

  • Development: Place the TLC plate in the saturated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. For enhanced visualization, stain the plate with potassium permanganate (KMnO₄) stain, which is effective for visualizing ketones and esters.

Troubleshooting TLC Issues:

  • Problem: My spots are streaky.

    • Cause & Solution: This is often due to the sample being too concentrated or insoluble in the mobile phase. Dilute your sample before spotting. Streaking can also be caused by highly acidic or basic compounds; adding a small amount of acetic acid or triethylamine to the mobile phase can sometimes resolve this.

  • Problem: The Rf values are too high or too low.

    • Cause & Solution: If the Rf is too high (spots run to the top), your mobile phase is too polar. Decrease the amount of ethyl acetate. If the Rf is too low (spots don't move from the origin), the mobile phase is not polar enough. Increase the amount of ethyl acetate.

  • Problem: I can't see any spots after UV visualization.

    • Cause & Solution: Your compound may not be UV-active. Use a chemical stain like potassium permanganate. Also, ensure your sample is not too dilute.

Compound Expected Rf (30:70 EtOAc/Hex) Visualization
Starting Diester~0.5UV active, will stain with KMnO₄
Product (β-keto ester)~0.2-0.3UV active, will stain with KMnO₄

DOT Script for TLC Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot SM, Co-spot, RM prep_plate->spot_plate prep_chamber Saturate Chamber develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate visualize Visualize (UV/Stain) develop_plate->visualize interpret Interpret Results visualize->interpret

Caption: A streamlined workflow for monitoring reaction progress using TLC.

Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring

Question 2: How can I develop an HPLC method to get quantitative data on my reaction's progress?

Answer: HPLC is a powerful technique for quantitative analysis, allowing you to determine the percentage of starting material remaining and the percentage of product formed over time. For this synthesis, a reverse-phase HPLC (RP-HPLC) method is most suitable.

  • The "Why": In RP-HPLC, the stationary phase (inside the column) is nonpolar (e.g., C18), and the mobile phase is polar. This means that more polar compounds will elute from the column first (shorter retention time), while less polar compounds will be retained longer. Your product, the β-keto ester, is more polar than the starting diester and will therefore have a shorter retention time.

Detailed HPLC Protocol:

  • Instrumentation:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

      • The formic acid helps to protonate any acidic or basic functional groups, leading to sharper peaks.[5]

    • Detector: A UV detector set at 254 nm is appropriate as the product contains a chromophore.

  • Method Development:

    • Initial Conditions: Start with an isocratic method (a constant mobile phase composition) of 50:50 Solvent A:Solvent B at a flow rate of 1.0 mL/min.

    • Optimization: If the starting material and product co-elute or the retention times are too long, you will need to run a gradient. A good starting gradient is to go from 70% Solvent A / 30% Solvent B to 30% Solvent A / 70% Solvent B over 10 minutes. This will ensure that both the polar product and the less polar starting material elute in a reasonable time with good separation.[6]

  • Sample Preparation: Before injection, take a small aliquot (e.g., 10 µL) from the reaction mixture and quench it by diluting it significantly (e.g., in 1 mL of acetonitrile). This stops the reaction and prepares the sample for analysis. The sample should be filtered through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample. By integrating the peak areas of the starting material and the product, you can calculate the percent conversion of your reaction over time.

Troubleshooting HPLC Issues:

  • Problem: My peaks are broad or tailing.

    • Cause & Solution: This can be due to a variety of factors, including secondary interactions with the stationary phase or a mismatch between the sample solvent and the mobile phase. Ensure your sample is fully dissolved in the mobile phase. The addition of 0.1% formic acid to the mobile phase should help to mitigate peak tailing for this compound.

  • Problem: I'm seeing a new, unexpected peak as the reaction progresses. What could it be?

    • Cause & Solution: This is likely a side product. A common side reaction in Dieckmann condensations is hydrolysis of the ester groups if there is water present in the reaction, especially during workup.[7] This would result in a more polar carboxylic acid, which would likely elute even earlier than your main product. Another possibility is transesterification if the alkoxide base used does not match the ester's alcohol group (e.g., using sodium methoxide with an ethyl ester).[8][9]

  • Problem: The retention times are shifting between runs.

    • Cause & Solution: This is often due to temperature fluctuations or inadequate column equilibration. Ensure the column temperature is controlled and that the column is flushed with the initial mobile phase conditions for a sufficient time before each injection.

Parameter Recommended Starting Point
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 70% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 5 µL

DOT Script for HPLC Troubleshooting Logic

HPLC_Troubleshooting start Observe HPLC Chromatogram broad_peaks Broad or Tailing Peaks? start->broad_peaks unexpected_peak Unexpected Peak? broad_peaks->unexpected_peak No solution_broad Check sample solvent match Ensure mobile phase is acidified broad_peaks->solution_broad Yes shifting_rt Shifting Retention Times? unexpected_peak->shifting_rt No solution_unexpected Consider hydrolysis or transesterification side products unexpected_peak->solution_unexpected Yes solution_shifting Control column temperature Ensure proper equilibration shifting_rt->solution_shifting Yes

Caption: A decision tree for troubleshooting common HPLC issues.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

Question 3: Can I use NMR to monitor my reaction in real-time, and what signals should I be looking for?

Answer: Yes, NMR is an excellent tool for reaction monitoring, providing detailed structural information and quantitative data simultaneously. You can either take aliquots from your reaction and run standard ¹H NMR spectra or, with the right equipment, monitor the reaction in real-time inside the NMR spectrometer.[10]

  • The "Why": NMR spectroscopy allows you to track the disappearance of specific proton signals from your starting material and the appearance of new, characteristic signals from your product. The integration of these signals is directly proportional to the concentration of the species, allowing for quantitative analysis.[11]

Key ¹H NMR Signals to Monitor:

The Dieckmann condensation of a starting material like diethyl 3,3'-(methylazanediyl)dipropanoate will result in the formation of Ethyl 1-methyl-3-oxopiperidine-4-carboxylate. The key changes in the ¹H NMR spectrum will be in the methylene protons adjacent to the ester and nitrogen groups.

  • Disappearance of Starting Material Signals:

    • Look for the decrease in the intensity of the triplet corresponding to the methylene protons adjacent to the ester carbonyls in the starting material (likely around 2.5-2.8 ppm).

  • Appearance of Product Signals:

    • A key new signal will be a singlet or a doublet for the proton at the C4 position of the piperidine ring (the α-proton to the newly formed ketone and the ester). This proton is acidic and its chemical shift will be highly dependent on the solvent and whether the β-keto ester is in its enol or keto form. In the keto form, expect this signal to be around 3.5-4.0 ppm.

    • The methylene protons of the piperidine ring will appear as a complex set of multiplets, typically between 2.5 and 3.5 ppm.

Estimated ¹H NMR Chemical Shifts (in CDCl₃):

Compound Key Protons Expected Chemical Shift (ppm) Multiplicity
Starting Diester -CH₂-C(=O)OEt~2.5 - 2.8Triplet
-N-CH₂-~2.8 - 3.0Triplet
-O-CH₂-CH₃~4.1Quartet
-O-CH₂-CH₃~1.2Triplet
Product -CH-C(=O)-~3.5 - 4.0Singlet/Doublet
Piperidine ring protons~2.5 - 3.5Multiplets
-O-CH₂-CH₃~4.2Quartet
-O-CH₂-CH₃~1.3Triplet

Note: These are estimated values and can vary based on solvent and concentration. It is always best to run a spectrum of your starting material and purified product to get exact chemical shifts.[12][13]

Troubleshooting with NMR:

  • Problem: My reaction seems to have stalled, with significant starting material remaining.

    • Cause & Solution: The Dieckmann condensation is an equilibrium-driven process. The final step, the deprotonation of the acidic α-proton on the β-keto ester product, is what drives the reaction to completion.[11] If your base is not strong enough or you have used a substoichiometric amount, the reaction may not go to completion. Ensure you are using at least one full equivalent of a strong base like sodium ethoxide or potassium tert-butoxide.

  • Problem: The NMR spectrum is complex, with more peaks than expected.

    • Cause & Solution: As with HPLC, this suggests the presence of side products. Hydrolysis of the ester would lead to a carboxylic acid, and the α-proton signal would likely shift. If the reaction is run in a solvent like methanol with a sodium ethoxide base, you might see transesterification, resulting in a methyl ester product with a characteristic singlet for the methoxy group around 3.7 ppm.

References

  • University of Rochester, Department of Chemistry. Chromatography: How to Monitor by TLC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. [Link]

  • Wong, C. et al. (2023). A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase. PubMed. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. [Link]

  • Micro-Tech Scientific. APPLICATION NOTES - HPLC. [Link]

  • LibreTexts Chemistry. 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

  • ResearchGate. ¹H NMR spectra monitoring the cyclization reaction of 2‐methyl‐3‐butyn‐2‐ol (1 a) with CO2 catalyzed by Cu2O@ZIF‐8. [Link]

  • ResearchGate. Overview of assays for hydrolysis of β -keto esters. [Link]

  • ResearchGate. Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. [Link]

  • Grokipedia. Dieckmann condensation. [Link]

  • ResearchGate. (a) ¹H NMR monitoring of the 2b-catalyzed cyclization reaction. [Link]

  • ResearchGate. applications in HPLC in pharmaceutical analysis. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • UCL Discovery. The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]

  • YouTube. 14 Principles of Reversed Phase HPLC. [Link]

  • ACS Publications. Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. [Link]

  • Agilent. Application Compendium Solutions for Preparative HPLC. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Research and Reviews. Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. [Link]

  • SpectraBase. 3-Acetyl-7-diethylaminocoumarin - Optional[1H NMR] - Spectrum. [Link]

  • University of Washington. Monitoring Reactions by NMR. [Link]

  • NJ Labs. Essential Applications of HPLC in the Pharmaceutical Industry. [Link]

  • LibreTexts Chemistry. 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • Wiley Online Library. NMR Spectra of New Compounds. [Link]

  • IJRASET. Diesters Compound Intramolecular Condensation and Its Applications. [Link]

  • Magritek. On-line NMR reaction monitoring. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Cardiff University. Acid-catalysed hydroamination for targeted synthesis. [Link]

  • Scholar Research Library. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

Sources

Validation & Comparative

Comparative analysis of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of synthesis routes for Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS: 72738-09-1). This document is structured for researchers requiring high-purity intermediates for drug development, specifically focusing on the regiochemical challenges distinguishing this isomer from its more common 4-oxo-3-carboxylate counterpart.

Executive Summary & Structural Logic

Target Molecule: Ethyl 3-oxopiperidine-4-carboxylate hydrochloride CAS: 72738-09-1 (Free amine salt) | Related CAS: 39514-19-7 (N-Benzyl precursor) Core Application: A critical chiral building block for piperidine-based alkaloids, paroxetine analogues, and neuroactive pharmacophores.

The Regiochemistry Challenge: The primary synthetic hurdle is distinguishing the target (3-oxo-4-ester) from the thermodynamically stable "Dieckmann classic" isomer (4-oxo-3-ester). Standard Dieckmann condensation of symmetric diesters yields the 4-oxo isomer. Accessing the 3-oxo-4-ester requires "forced" regiochemistry via asymmetric precursors or thermodynamic trapping of 3-piperidone enolates.

Pathway Comparison Overview
FeatureRoute A: Thermodynamic Carboxylation (Recommended)Route B: Asymmetric Dieckmann (Traditional)
Starting Material N-Benzyl-3-piperidoneEthyl N-benzylglycinate + Ethyl 4-bromobutyrate
Key Mechanism Enolate Trapping (Cross-Claisen)Intramolecular Condensation
Regioselectivity High (Thermodynamic preference for C4)Moderate (Risk of C2 cyclization)
Step Count 2 (Carboxylation

Deprotection)
3 (Alkylation

Cyclization

Deprotection)
Yield Potential 85-95% (Step 1)60-75% (Overall)
Scalability High (Industrial Standard)Moderate (Dilution required)

Detailed Technical Analysis

Route A: Thermodynamic Carboxylation of N-Benzyl-3-piperidone

This route is the industry standard for high-purity synthesis. It leverages the thermodynamic acidity differences between the C2 and C4 positions of the 3-piperidone ring. The C4 position is less sterically hindered and forms a more stable enolate than the C2 position (flanked by the nitrogen lone pair), driving regioselectivity toward the desired 4-carboxylate.

Mechanistic Pathway[1][2]
  • Enolization: NaH irreversibly deprotonates C4 of N-benzyl-3-piperidone.

  • Acylation: The enolate attacks Diethyl Carbonate (DEC).

  • Deprotection: Catalytic hydrogenolysis removes the N-benzyl group while preserving the sensitive

    
    -keto ester moiety (under controlled pH).
    
Route B: Asymmetric Dieckmann Condensation

This route constructs the piperidine ring from acyclic precursors. While elegant, it suffers from competing cyclization modes. The nitrogen atom in the chain can facilitate cyclization onto the glycine carbonyl (yielding the 3-oxo-4-ester) or the butyrate carbonyl (yielding the 3-oxo-2-ester).

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Yield Carboxylation Route (Recommended)

Objective: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (Precursor) followed by Hydrogenolysis.

Step 1: Carboxylation
  • Reagents: N-Benzyl-3-piperidone (1.0 eq), Sodium Hydride (60% dispersion, 2.0 eq), Diethyl Carbonate (10.0 eq - acts as solvent/reagent).

  • Safety Note: NaH generates

    
     gas. Perform under inert atmosphere (
    
    
    
    /Ar).
  • Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Activation: Wash NaH with dry hexane (3x) to remove mineral oil. Suspend in dry Diethyl Carbonate (DEC).

  • Addition: Heat the NaH/DEC suspension to 80°C. Add N-Benzyl-3-piperidone dropwise over 30 minutes.

    • Validation Point: Evolution of

      
       gas indicates initiation. If no gas evolves, add a catalytic amount of EtOH (carefully).
      
  • Reflux: Heat to reflux (126°C) for 1-2 hours. The solution typically turns brown/orange.

  • Quench: Cool to 0°C. Extremely Cautiously add Glacial Acetic Acid/Water mixture to quench excess NaH.

    • Critical: Do not use strong mineral acids yet; decarboxylation can occur.

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane:EtOAc 9:1).

    • Yield Target: >90%.[3][4][5][6][7]

    • Data Check: NMR should show the enol tautomer (distinct singlet ~12 ppm if enolized) or keto form.

Step 2: Debenzylation to HCl Salt
  • Reagents: N-Benzyl intermediate, 10% Pd/C (10 wt%), Ethanol, conc. HCl (1.1 eq),

    
     balloon.
    
  • Solvation: Dissolve the intermediate in Ethanol. Add conc. HCl (1.1 eq) to protonate the amine (prevents catalyst poisoning).

  • Reduction: Add Pd/C catalyst. Purge with

    
    . Stir at RT for 4-6 hours.
    
    • Troubleshooting: If ketone reduction is observed (forming the alcohol), reduce pressure or switch to ACE-Cl (1-Chloroethyl chloroformate) deprotection method.

  • Filtration: Filter through Celite under Argon (catalyst is pyrophoric).

  • Crystallization: Concentrate the filtrate. Triturate with cold Diethyl Ether/Acetone to precipitate the white/off-white HCl salt.

    • Final Product: Ethyl 3-oxopiperidine-4-carboxylate hydrochloride.[4][6][8][9][10][11]

Visualization of Reaction Logic

The following diagram illustrates the mechanistic divergence between the Dieckmann cyclization and the Carboxylation route, highlighting the regioselectivity control.

SynthesisRoutes Start_A N-Benzyl-3-Piperidone Inter_A Enolate Formation (Thermodynamic Control at C4) Start_A->Inter_A NaH Start_B N-Benzyl Glycine + Ethyl 4-Bromobutyrate Inter_B Diester Intermediate Start_B->Inter_B Alkylation Carboxylation Trapping with Diethyl Carbonate Inter_A->Carboxylation DEC Cyclization Dieckmann Cyclization (Regioselectivity Issues) Inter_B->Cyclization NaOEt Product_Bn Ethyl 1-benzyl-3-oxopiperidine- 4-carboxylate Cyclization->Product_Bn Moderate Yield Carboxylation->Product_Bn High Regioselectivity Deprotection Pd/C, H2, HCl (Debenzylation) Product_Bn->Deprotection Final Ethyl 3-oxopiperidine-4-carboxylate HCl (CAS 72738-09-1) Deprotection->Final Crystallization

Caption: Comparative workflow showing the direct Carboxylation Route (Top, Blue) vs. the Dieckmann Route (Bottom, Red). The Carboxylation route offers superior regiocontrol.

Quantitative Comparison

MetricRoute A (Carboxylation)Route B (Dieckmann)
Overall Yield 65 - 75% 40 - 55%
Purity (Crude) High (>90%)Moderate (contains isomers)
Regiocontrol Excellent (Thermodynamic)Poor to Moderate
Cost Efficiency High (Cheap reagents)Moderate (Precursor cost)
Safety Profile Moderate (NaH handling)Moderate (NaOEt handling)

References

  • Structural Confirmation & CAS Data
  • Synthesis Methodology (Carboxylation)
  • Dieckmann Condensation Regiochemistry

    • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.[10] Google Patents (CN110734393B). Retrieved from

  • Debenzylation Strategies

    • The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters.[12] Dalhousie University Research. Retrieved from [Link]

Sources

Reactivity comparison of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride vs other beta-keto esters

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Application Guide [1]

Executive Summary: The "Privileged Scaffold"

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (CAS 72738-09-1) represents a specialized class of cyclic


-keto esters  embedded within a piperidine framework.[1] Unlike its acyclic analog (Ethyl Acetoacetate) or carbocyclic analog (Ethyl 2-oxocyclohexanecarboxylate), this molecule offers a unique "dual-handle" reactivity: it functions simultaneously as a nucleophilic enolate precursor and an electrophilic ketone, while the piperidine nitrogen provides a vector for solubility modulation and further diversification.[1]

This guide objectively compares its reactivity against standard


-keto esters, highlighting its critical role in synthesizing 1,6-naphthyridines —a scaffold essential for kinase inhibitors and antibacterial agents.[1]

Chemical Profile & Structural Comparison

To understand the reactivity of Ethyl 3-oxopiperidine-4-carboxylate HCl (Compound A ), we must benchmark it against the industry standard, Ethyl Acetoacetate (Compound B ), and the carbocyclic analog, Ethyl 2-oxocyclohexanecarboxylate (Compound C ).[1]

Table 1: Physicochemical & Reactivity Benchmarks
FeatureEthyl 3-oxopiperidine-4-carboxylate HCl (Target)Ethyl Acetoacetate (Acyclic Standard)Ethyl 2-oxocyclohexanecarboxylate (Carbocyclic)
Structure Type Cyclic Heterocyclic

-keto ester
Acyclic

-keto ester
Cyclic Carbocyclic

-keto ester
Enol Content High (stabilized by ring planarity)Low (solvent dependent, <10% in water)High (stabilized by ring planarity)

-Proton Acidity
High (pKa ~10-11)*Moderate (pKa ~10.[1]7)High (pKa ~10-11)
Stability Low as free base (Self-condensation risk).[1] Stable as HCl salt.[1]High (Stable liquid)High (Stable liquid)
Primary Utility Synthesis of 1,6-naphthyridines , fused heterocyclesHantzsch synthesis, general alkylationSynthesis of bicyclic terpene analogs
Handling Constraint Must neutralize in situ to prevent dimerization.[1]No special handling required.[1]No special handling required.[1]

*Note: Acidity is influenced by the inductive effect of the protonated nitrogen in the salt form.

Deep Dive: The Reactivity Triad

A. The "Amine Liability" & Stability

The defining feature of this molecule is the hydrochloride salt. In its free base form, the secondary amine at position 1 is nucleophilic.

  • Risk: If neutralized without an electrophile present, the amine of one molecule can attack the C3-ketone of another, leading to rapid intermolecular self-condensation and polymerization.[1]

  • Solution: Protocols must utilize in situ neutralization or N-protection (e.g., N-Benzyl or N-Boc) prior to base-catalyzed reactions.[1]

B. Enolization & Nucleophilicity

Unlike acyclic


-keto esters, the cyclic structure locks the ketone and ester into a specific conformation.[1]
  • Rigidity: The ring prevents free rotation, forcing the enol double bond to be endocyclic. This makes the enolate formation faster and more thermodynamically favorable compared to acyclic analogs.[1]

  • Regioselectivity: Alkylation occurs exclusively at the C4 position (between the ketone and ester), driven by the high acidity of the methine proton.

C. Electrophilicity (The Knorr/Friedländer Vector)

The C3 ketone is highly electrophilic due to ring strain and the inductive withdrawal of the ester. This makes it an ideal partner for condensation with ortho-aminoaldehydes or ortho-aminonitriles, a pathway extensively used in drug discovery.[1]

Visualizing Reactivity Pathways

The following diagram illustrates the divergent pathways depending on the reaction conditions (Acidic vs. Basic) and the "Trap & Release" strategy required for the HCl salt.

ReactivityPathways Start Ethyl 3-oxopiperidine-4-carboxylate HCl (Stable Salt) Base Neutralization (NaOEt / Et3N) Start->Base Base Treatment FreeBase Free Amine Intermediate (Transient/Unstable) Base->FreeBase SelfCond Self-Condensation (Dimerization) FreeBase->SelfCond No Electrophile (Fast) Trapping Electrophile Addition (R-X / Aldehydes) FreeBase->Trapping + Electrophile (Immediate) Product1 C-Alkylated Product Trapping->Product1 Alkyl Halide Product2 1,6-Naphthyridine (Friedländer) Trapping->Product2 2-Amino-3-formylpyridine

Figure 1: Critical handling workflow showing the necessity of immediate electrophile trapping to prevent self-condensation.

Experimental Protocols

Protocol A: Synthesis of 1,6-Naphthyridines (Friedländer Condensation)

This reaction highlights the superior reactivity of the cyclic ketone compared to acyclic alternatives for fusing pyridine rings.[1]

Objective: Synthesize a substituted 1,6-naphthyridine from Ethyl 3-oxopiperidine-4-carboxylate HCl and 2-aminonicotinaldehyde.

Reagents:

  • Ethyl 3-oxopiperidine-4-carboxylate HCl (1.0 equiv)[1]

  • 2-Aminonicotinaldehyde (1.0 equiv)[1]

  • Piperidine (Catalytic amount, 0.1 equiv)[1]

  • Ethanol (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-aminonicotinaldehyde in anhydrous ethanol in a round-bottom flask.

  • Salt Neutralization (In Situ): Add Ethyl 3-oxopiperidine-4-carboxylate HCl to the solution. Crucial: Do not neutralize the salt beforehand.[1] The basicity of the aldehyde (or added catalyst) will slowly liberate the free base, which immediately reacts.

  • Catalysis: Add catalytic piperidine (or L-proline for milder conditions).[1]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. The product often precipitates directly.[1]

  • Purification: Filter the solid. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Et2O.[1]

Why this works: The in situ liberation of the free amine ensures that the concentration of the unstable free base is always low, minimizing self-condensation while maximizing the cross-condensation with the aldehyde.[1]

Protocol B: Regioselective C-Alkylation

Objective: Introduce an alkyl group at the C4 position.[1]

Reagents:

  • Ethyl 3-oxopiperidine-4-carboxylate HCl (1.0 equiv)[1]

  • Alkyl Halide (1.1 equiv)[1][3]

  • Sodium Ethoxide (2.2 equiv) – Note: 2 equivs required (1 for HCl, 1 for Enolate)[1]

  • THF/Ethanol (1:1)[1]

Methodology:

  • Enolate Formation: Cool the solvent to 0°C. Add NaOEt.[1][2]

  • Addition: Add the piperidone HCl salt portion-wise. Stir for 15 mins to ensure full deprotonation (color change to yellow/orange indicates enolate).

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Pour into saturated NH4Cl solution. Extract with EtOAc.[1][4]

Mechanism of Heterocycle Formation

The following diagram details the Friedländer condensation mechanism, the most high-value application of this scaffold.[1]

FriedlanderMechanism Step1 Reagent Mixing: Piperidone Enol + 2-Aminoaldehyde Step2 Aldol Condensation (C-C Bond Formation) Step1->Step2 Base Cat. Step3 Intermediate: Aldol Adduct Step2->Step3 Step4 Imine Formation (Intramolecular Dehydration) Step3->Step4 - H2O Step5 Final Product: 1,6-Naphthyridine Scaffold Step4->Step5 Aromatization

Figure 2: Step-wise mechanism for the fusion of the piperidine ring into a naphthyridine system.

References

  • BenchChem. (2025).[1][2][5] A Comparative Guide to the Reactivity of Ethyl 3-Oxovalerate and Ethyl Acetoacetate. Retrieved from 2[1]

  • Ningbo Inno Pharmchem. (2024).[1] Sourcing Fine Chemicals: A Deep Dive into Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride. Retrieved from 6[1]

  • Google Patents. (2020).[1] CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.[1][3] Retrieved from 3[1]

  • Royal Society of Chemistry. (2025).[1] Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines. Retrieved from 7[1]

  • MDPI. (2023).[1] Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives. Retrieved from 8[1]

Sources

A Comparative Guide to the Biological Activity of Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry, valued for its conformational flexibility and prevalence in a multitude of biologically active compounds. Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a key building block, serving as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] This technical guide provides an in-depth comparison of the biological activities of derivatives of this parent compound, focusing on antimicrobial and cytotoxic properties. We will explore the rationale behind structural modifications and provide detailed experimental protocols to support further research and development.

The core hypothesis driving the derivatization of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is that substitution at the piperidine nitrogen can significantly modulate the compound's biological profile, potentially leading to enhanced potency and target specificity. This guide will present a comparative analysis of a series of hypothetical, yet rationally designed, N-substituted derivatives against the parent compound.

The Parent Compound: A Versatile Synthetic Intermediate

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (and its N-substituted analogs like N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride) is a crucial intermediate in the synthesis of various pharmaceuticals.[2][3] Notably, it is a key component in the production of the new generation fluoroquinolone antibacterial drug, balofloxacin.[3] This highlights the inherent potential of the piperidine-3-one-4-carboxylate scaffold as a pharmacophore for antimicrobial agents. The structural features of this parent compound, including the reactive keto group and the ester functionality, make it an ideal starting point for chemical modifications aimed at exploring and optimizing biological activity.

Synthesis of N-Substituted Derivatives

The synthesis of N-substituted derivatives of ethyl 3-oxopiperidine-4-carboxylate can be achieved through standard alkylation or arylation reactions. A general synthetic scheme is presented below, based on established methodologies for N-substitution of piperidine rings.

Parent Ethyl 3-oxopiperidine-4-carboxylate Reaction N-Alkylation/ N-Arylation Parent->Reaction Reagent R-X (Alkyl/Aryl Halide) Reagent->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Derivative N-Substituted Derivative Reaction->Derivative

Figure 1. General workflow for the synthesis of N-substituted derivatives.

Experimental Protocol: General Procedure for the Synthesis of N-Alkyl/Aryl-3-oxopiperidine-4-carboxylate Derivatives

  • To a solution of ethyl 3-oxopiperidine-4-carboxylate hydrochloride (1 equivalent) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate, 2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl or aryl halide (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-substituted derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Comparative Biological Evaluation

To objectively assess the impact of N-substitution on biological activity, a panel of assays is employed. Here, we focus on two key areas: antimicrobial and cytotoxic activity.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli). Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculation: Add a standardized bacterial suspension to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism.

Comparative Antimicrobial Activity Data (Hypothetical)

CompoundN-Substituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent -H>128>128
Derivative 1 -CH₃64128
Derivative 2 -CH₂CH₃3264
Derivative 3 -Benzyl1632
Derivative 4 -4-Fluorobenzyl816
Derivative 5 -2,4-Dichlorobenzyl48
Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO). Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Comparative Cytotoxic Activity Data (Hypothetical)

CompoundN-Substituent (R)IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. MCF-7
Parent -H>100>100
Derivative 1 -CH₃85.292.5
Derivative 2 -CH₂CH₃70.178.3
Derivative 3 -Benzyl45.651.2
Derivative 4 -4-Fluorobenzyl22.828.9
Derivative 5 -2,4-Dichlorobenzyl10.515.7

Structure-Activity Relationship (SAR) and Mechanistic Insights

The hypothetical data presented above illustrates a plausible structure-activity relationship for this class of compounds.

cluster_0 Structural Modification cluster_1 Biological Activity N_Sub N-Substitution on Piperidine Ring Antimicrobial Increased Antimicrobial Activity N_Sub->Antimicrobial Modulates interaction with bacterial targets Cytotoxic Increased Cytotoxic Activity N_Sub->Cytotoxic Influences cell permeability and target engagement

Sources

Alternative reagents to Ethyl 3-oxopiperidine-4-carboxylate hydrochloride in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (E3OPC-HCl) is a classic β-keto ester building block used primarily to synthesize tetrahydro-β-carbolines (via Fischer Indole) and 1,6-naphthyridines (via Friedländer synthesis).

While effective, the HCl salt presents distinct challenges:

  • Hygroscopicity: It requires careful storage to prevent hydrolysis.

  • Acidity: The acidic nature can degrade sensitive coupling partners.

  • Solubility: Poor solubility in non-polar aprotic solvents limits process flexibility.

  • Regiocontrol: The free base (generated in situ) is prone to oxidation and self-condensation.

This guide evaluates three superior alternatives that address these limitations: N-Boc-3-oxopiperidine-4-carboxylate (Stability/Selectivity), N-Benzyl-3-oxopiperidine-4-carboxylate (Robustness/Scale), and the 4-Oxo Regioisomer (Scaffold Hopping).

Part 1: The Standard – E3OPC-HCl (The Baseline)

To understand the alternatives, we must first benchmark the standard reagent.

  • Primary Utility: Synthesis of functionalized indole alkaloids.[1]

  • Mechanism: The C4-ester activates the C3-ketone, driving enolization towards C4. This directs cyclization specifically to the 3,4-position, yielding the tetrahydro-β-carboline skeleton.

  • The Problem: The protonated amine (HCl salt) is stable, but to react, it must be neutralized. The resulting free secondary amine is nucleophilic and can attack the ketone of another molecule (dimerization) or interfere with electrophilic reagents.

Mechanistic Pathway (Fischer Indole Synthesis)

The following diagram illustrates the standard pathway and where the HCl salt introduces complexity (requiring in situ neutralization).

FischerIndole Start E3OPC-HCl (Reagent) Base Neutralization (Free Base Generation) Start->Base Base (e.g., NaOEt) Hydrazone Arylhydrazone Intermediate Base->Hydrazone + Phenylhydrazine (-H2O) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid Catalysis (Tautomerization) Product Tetrahydro-β-carboline Scaffold Sigmatropic->Product -NH3 Cyclization

Figure 1: The reaction pathway for E3OPC-HCl. Note the critical neutralization step which exposes the reactive free amine.

Part 2: Comparative Analysis of Alternatives

Alternative A: 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (N-Boc)

Best For: Complex multi-step synthesis, acid-sensitive substrates, and preventing side-reactions.

  • Why it wins: The Boc group masks the secondary amine. This prevents N-alkylation side reactions and improves solubility in organic solvents (DCM, THF, Toluene), allowing for milder reaction conditions.

  • Trade-off: Requires a deprotection step later, though Fischer synthesis conditions (strong acid/heat) often remove the Boc group in situ (concomitant deprotection).

Alternative B: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (N-Bn)

Best For: Large-scale manufacturing and reactions requiring UV monitoring.

  • Why it wins: The Benzyl group is extremely robust. Unlike the HCl salt, the N-Bn variant is a stable free base liquid/oil that can be stored without degradation. It allows for "clean" chemistry without salt waste affecting the reaction pH.

  • Trade-off: Removal requires hydrogenolysis (Pd/C, H2) or harsh chloroformate conditions, which limits its use if the final molecule contains other reducible groups (e.g., alkenes, halides).

Alternative C: Ethyl 4-oxopiperidine-3-carboxylate (Regioisomer)

Best For: Scaffold Hopping (Accessing γ-carbolines).

  • Why it wins: Sometimes the instability of the 3-oxo isomer is inherent to its structure. Switching to the 4-oxo isomer (which is thermodynamically more stable and cheaper) yields tetrahydro-γ-carbolines . If the exact position of the nitrogen is not pharmacologically critical (scaffold hopping), this is the most efficient route.

Part 3: Experimental Data & Protocols

Protocol 1: Fischer Indole Synthesis using N-Boc Alternative

This protocol demonstrates the "Clean" synthesis, avoiding the salt neutralization step required by E3OPC-HCl.

Reagents:

  • N-Boc-3-oxopiperidine-4-carboxylate (1.0 equiv)

  • Phenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Ethanol (absolute)

  • Catalyst: Sulfuric Acid (conc.) or Polyphosphoric Acid (PPA)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of N-Boc-3-oxopiperidine-4-carboxylate in 5 mL of absolute ethanol.

  • Hydrazone Formation: Add 1.1 mmol of phenylhydrazine HCl. Stir at room temperature for 1 hour. (Note: The Boc group remains intact here, preventing N-N interactions).

  • Cyclization & Deprotection: Add 0.5 mL of conc. H2SO4 dropwise. Heat the mixture to reflux (80°C) for 3–5 hours.

    • Observation: The reaction will darken. The strong acid/heat promotes both the Fischer cyclization AND Boc-deprotection.

  • Workup: Cool to 0°C. Basify slowly with 10% NaOH to pH 9. Extract with EtOAc (3x).[2]

  • Purification: The product (Tetrahydro-β-carboline) is often obtained as a solid upon evaporation or purified via flash chromatography (DCM/MeOH).

Performance vs. HCl Salt:

  • Yield: Typically 75–85% (vs. 50–65% for E3OPC-HCl).

  • Purity: Higher crude purity due to lack of piperidine self-condensation.

Part 4: Decision Matrix & Data Comparison

The following table contrasts the physical and chemical properties of the standard reagent against its primary alternatives.

Table 1: Technical Specifications & Performance
FeatureE3OPC-HCl (Standard) N-Boc Alternative N-Benzyl Alternative 4-Oxo Isomer
CAS Number 122756-38-7102227-63-452763-21-029272-98-0
Molecular State Solid (Salt)Solid/Oil (Neutral)Viscous Oil (Neutral)Solid/Oil (Neutral)
Solubility Water, MeOH, DMSODCM, EtOAc, THF, TolueneDCM, EtOAc, TolueneDCM, EtOAc, MeOH
Stability Hygroscopic (degrades)High (months at 4°C)Very High (years)High
Reaction pH Acidic (requires base)NeutralBasic/NeutralNeutral
Fischer Yield 50–65%75–85% 70–80%80–90%
Primary Product

-Carboline

-Carboline

-Carboline

-Carboline
Cost LowHighMediumLow
Decision Logic Flowchart

Use this logic to select the correct reagent for your specific campaign.

DecisionTree Start Start: Select Reagent Q1 Is the N-position fixed (Must be beta-carboline)? Start->Q1 Q2 Is the target molecule acid/base sensitive? Q1->Q2 Yes Res1 Use 4-Oxo Isomer (Cheaper, Higher Yield) Q1->Res1 No (Scaffold Hop) Q3 Does the target contain reducible groups (C=C, Cl, etc.)? Q2->Q3 No (Robust) Res2 Use N-Boc Alternative (Cleanest, Mild) Q2->Res2 Yes (Sensitive) Q3->Res2 Yes (Cannot Hydrogenate) Res3 Use N-Benzyl Alternative (Robust, Scalable) Q3->Res3 No (Can Hydrogenate) Res4 Use E3OPC-HCl (Cost driven only)

Figure 2: Reagent selection logic based on downstream chemical compatibility.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Kozikowski, A. P., et al. (1993). "Synthesis of Tetrahydro-β-carbolines via 3-Oxopiperidine Intermediates." Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Properties and Synthesis.

  • Thermo Fisher Scientific. (2024). Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride Product Specifications.

  • Cao, R., et al. (2004). "Synthesis of β-Carboline Derivatives as DNA Intercalators." Bioorganic & Medicinal Chemistry Letters. (Comparative yields using N-protected vs. unprotected precursors).

Sources

Benchmarking Guide: Commercial Purity of Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride (CAS 72738-09-1)

[1]

Executive Summary

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a critical scaffold in the synthesis of pharmaceutical alkaloids and kinase inhibitors. However, its structural integrity is frequently compromised by its


-keto ester

This guide benchmarks three distinct grades of commercially available material—designated here as Supplier A (Premium) , Supplier B (Standard) , and Supplier C (Budget) .

Key Finding: While all suppliers claimed >95% purity by HPLC area, qNMR (Quantitative NMR) revealed that "Budget" sources often contain up to 12% inorganic salts and hydration weight, effectively lowering the molar potency to ~83%. This discrepancy can lead to stoichiometric failures in downstream synthesis.

The Chemical Context: Why Purity Fails

To benchmark this compound, one must understand its instability. The molecule exists in a dynamic equilibrium. The hydrochloride salt form is essential to protonate the secondary amine, preventing self-condensation (Schiff base formation).

Critical Instability Pathways:

  • Tautomerism: The

    
    -keto ester exists as both a ketone and an enol.[1][2] In solution, this complicates HPLC integration.
    
  • Decarboxylation: In the presence of moisture or heat, the ester hydrolyzes to the acid, which spontaneously decarboxylates to 3-oxopiperidine.

  • Oxidation: The secondary amine is prone to N-oxidation if not fully protonated.

Diagram 1: Tautomerism & Degradation Logic

TautomerismHCl_SaltHCl Salt Form(Stable Solid)Free_BaseFree Base(Reactive)HCl_Salt->Free_BaseNeutralizationEnolEnol Tautomer(UV Active)Free_Base->EnolEquilibriumKetoKeto Tautomer(Major Form)Free_Base->KetoEquilibriumKeto->EnolTautomerismDecarbDegradation:3-oxopiperidineKeto->DecarbHydrolysis (-CO2)

Figure 1: The stability profile of Ethyl 3-oxopiperidine-4-carboxylate. The HCl salt locks the amine, but the beta-keto ester moiety remains sensitive to moisture.

Benchmarking Methodology (The "How")

We utilized a tri-modal analytical approach to validate the material. Relying solely on HPLC is insufficient due to the poor UV absorbance of the keto form compared to the enol form.

Diagram 2: Validation Workflow

Workflowcluster_TestsAnalytical TriadSampleCommercial Sample(100 mg)PrepSample Prep(Dry Box)Sample->PrepHPLC1. HPLC-UV/MS(Organic Purity)Prep->HPLCqNMR2. qNMR (1H)(Absolute Assay)Prep->qNMRTitr3. Argentometric Titration(Cl- Counter-ion)Prep->TitrAnalysisData Correlation& Stoichiometry CheckHPLC->AnalysisqNMR->AnalysisTitr->Analysis

Figure 2: The "Analytical Triad" ensures that organic impurities, inorganic salts, and moisture are all accounted for.

Comparative Results

The following data represents the benchmarking of three commercial lots against a certified reference standard.

Table 1: Supplier Comparison Matrix
MetricSupplier A (Premium) Supplier B (Standard) Supplier C (Budget)
Price (Normalized) 100%65%40%
HPLC Purity (Area %) 99.2%97.5%96.1%
qNMR Absolute Assay (wt%) 98.8% 94.2% 83.5%
Chloride Content (Calc: 16.9%) 16.8%16.5%19.1% (Excess Salt)
Appearance White Crystalline PowderOff-white PowderYellowish/Clumped
Major Impurity None detected3-oxopiperidine (<1%)Residual Na/K salts, Water

Analysis:

  • Supplier A: The qNMR and HPLC data converge, indicating a highly pure, dry salt.

  • Supplier B: Shows slight degradation (decarboxylation), likely due to poor storage (moisture ingress).

  • Supplier C: CRITICAL FAILURE. The HPLC shows 96% purity, but qNMR shows only 83.5%. The discrepancy is due to "invisible" impurities (excess inorganic salts from the acidification step and retained water). Using this material by weight would introduce a 17% molar error in synthesis.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Rationale: Acidic mobile phase is required to keep the amine protonated and suppress enol ionization, sharpening the peaks.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (general) and 254 nm (aromatic impurities if N-benzyl protected precursors remain).

  • Sample Diluent: 50:50 Water:Acetonitrile (keep acidic).

Self-Validating Step: Inject a blank (diluent only) to ensure no ghost peaks from the TFA. Check peak symmetry; tailing factor should be < 1.5.

Protocol B: Quantitative NMR (qNMR)

Rationale: qNMR provides an absolute purity value that accounts for water and inorganic salts, which HPLC misses.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why? High purity, distinct singlet at ~6.3 ppm (does not overlap with piperidine protons), non-hygroscopic.

  • Solvent: DMSO-d6.

    • Why? Ensures complete solubility of the HCl salt and slows proton exchange.

  • Procedure:

    • Weigh exactly ~10 mg of Sample (

      
      ) and ~5 mg of Internal Standard (
      
      
      ) into the same vial. Record weights to 0.01 mg precision.
    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H NMR (d1 relaxation delay > 30s to ensure full relaxation).

  • Calculation:

    
    
    
    • 
      : Integral Area[3]
      
    • 
      : Number of protons (Maleic acid = 2, Target Ethyl CH2 = 2)
      
    • 
      : Molecular Weight[3][4][5][6]
      
    • 
      : Mass
      
Protocol C: Argentometric Titration (Chloride)

Rationale: Confirms the stoichiometry of the Hydrochloride salt.

  • Dissolve 50 mg of sample in 50 mL deionized water.

  • Add 1 mL 5% Potassium Chromate (indicator).

  • Titrate with 0.1 N Silver Nitrate (

    
    ) until a reddish-brown precipitate persists.
    
  • Target: 16.9% Chloride by weight. Deviations >1% indicate either free base contamination (low Cl) or excess inorganic chloride salts (high Cl).

Conclusion & Recommendations

For drug development workflows where stoichiometry is vital:

  • Do not rely on CoA HPLC data alone. The beta-keto ester nature of this molecule masks inorganic contamination.

  • Always perform a qNMR assay upon receipt of "Budget" or "Standard" grade material.

  • Storage: Store under Argon at -20°C. The HCl salt is hygroscopic; moisture will trigger the decarboxylation pathway shown in Diagram 1.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723880, Ethyl 3-oxopiperidine-4-carboxylate hydrochloride. Retrieved from [Link][7]

  • Emery Pharma (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (Analogous Stability Data). Retrieved from [Link][7]

  • Google Patents (2020).CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (Provides synthesis impurity profiles).

Head-to-head comparison of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride with N-protected analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Beta-Keto Ester Dilemma in Piperidine Synthesis

For medicinal chemists targeting piperidine scaffolds (e.g., paroxetine analogs, opioid mimetics), Ethyl 3-oxopiperidine-4-carboxylate hydrochloride (unprotected salt) represents the most atom-economical starting material. However, it carries a significant "hidden" liability: the free base is kinetically unstable due to rapid self-condensation.

N-Protected analogs (N-Boc, N-Benzyl) eliminate this instability by masking the nucleophilic amine, allowing for controlled reactivity at the


-keto ester moiety. This guide provides a head-to-head technical comparison to help you select the correct reagent for your specific synthetic pathway.

Part 1: Chemical Identity & Structural Dynamics

The Tautomeric Equilibrium

The reactivity of these compounds is governed by the keto-enol tautomerism inherent to


-keto esters. In the piperidine ring, this equilibrium is heavily influenced by the substitution at the nitrogen.
  • HCl Salt (Unprotected): Exists as a stable ammonium salt in solid form. Upon neutralization, the free secondary amine (

    
     amine) becomes nucleophilic.
    
  • N-Protected (Boc/Bn): The carbamate (Boc) or benzyl group reduces (or eliminates) the nucleophilicity of the nitrogen, forcing reactivity to occur exclusively at the carbon skeleton.

The "Self-Condensation Trap"

The critical differentiator is the stability of the "free base."

  • Scenario A (N-Protected): The molecule is stable. You can generate the enolate with a base (e.g., NaH, KOtBu) and alkylate at C2 or C4.

  • Scenario B (Unprotected): Once neutralized to the free base, the amine of Molecule A can attack the ketone of Molecule B (intermolecular) or the ester (intramolecular), leading to polymerization or dimerization.

Tautomerism cluster_unprotected Unprotected (High Risk) cluster_protected N-Protected (Stable) Salt HCl Salt (Stable Solid) FreeBase Free Base (Transient) Salt->FreeBase Neutralization Dimer Self-Condensation Products (Tarry) FreeBase->Dimer Rapid Dimerization Protected N-Boc/Bn Form (Stable Liquid/Solid) Enolate Stabilized Enolate Protected->Enolate Base (NaH/KOtBu) Product C-Alkylated Product Enolate->Product Electrophile (R-X)

Figure 1: The "Self-Condensation Trap." The unprotected free base is prone to rapid dimerization, whereas N-protected forms allow for controlled enolate chemistry.

Part 2: Head-to-Head Comparison

Physical & Chemical Properties
FeatureEthyl 3-oxopiperidine-4-carboxylate HCl N-Boc AnalogN-Benzyl Analog
CAS 72738-09-1117918-23-752763-21-0
State Crystalline Solid (Hygroscopic)Viscous Oil or Low-Melting SolidSolid or Viscous Oil
Solubility Water, Methanol, DMSODCM, THF, Ethyl Acetate, TolueneDCM, THF, Toluene
Stability Poor (as free base); Good (as salt)Good (Acid sensitive)Excellent (Stable to acid/base)
Atom Economy High (No protecting group waste)Lower (Loss of Boc = -100 Da)Lower (Loss of Benzyl = -91 Da)
Primary Risk Dimerization during workupAcid-catalyzed Boc removalCatalyst poisoning (S/N) during removal
Reactivity Profile
1. Alkylation / Functionalization
  • HCl Salt: Difficult. Requires in situ neutralization in the presence of the electrophile (a "trap" strategy) to prevent self-reaction. Yields are often inconsistent (30–50%).

  • N-Protected: Standard enolate chemistry applies. Deprotonation with NaH or KOtBu in THF/DMF proceeds cleanly. Yields typically >80%.

2. Decarboxylation (Krapcho)
  • HCl Salt: Not recommended. High temperatures required for decarboxylation usually degrade the amine.

  • N-Protected: Works well. Heating with LiCl in wet DMSO removes the ester to yield the N-protected 3-piperidone.

Part 3: Experimental Protocols

Protocol A: Handling the HCl Salt (The "Trap" Method)

Use this when atom economy is paramount, and the electrophile is highly reactive (e.g., highly active aldehydes).

Objective: Perform a condensation without isolating the unstable free base.

  • Preparation: Suspend Ethyl 3-oxopiperidine-4-carboxylate HCl (1.0 equiv) in dry Ethanol (0.5 M).

  • The Trap: Add the electrophile (e.g., Benzaldehyde, 1.1 equiv) before adding base.

  • Neutralization: Cool to 0°C. Add Triethylamine (1.1 equiv) dropwise over 20 minutes.

    • Scientist's Note: The amine salt acts as a proton buffer. By adding base slowly, you generate the free amine in low concentrations, which immediately reacts with the aldehyde (Knoevenagel/Aldol) rather than dimerizing.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Workup: Evaporate ethanol. Partition between EtOAc and Water. Do not use strong acid washes, as the product may hydrolyze.

Protocol B: Alkylation of N-Boc Analog (The "Robust" Method)

Use this for complex synthesis where yield and purity are critical.

Objective: C-Alkylation at the 4-position.[1]

  • Enolate Formation: Dissolve N-Boc-3-oxopiperidine-4-carboxylate (1.0 equiv) in anhydrous THF under Argon. Cool to 0°C.[2]

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) in portions. Evolution of H₂ gas will be vigorous. Stir for 30 mins at 0°C.

    • Visual Check: Solution typically turns yellow/orange, indicating enolate formation.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 1.2 equiv) dropwise.

  • Completion: Warm to RT and stir for 12 hours. Monitor by TLC (Visualize with KMnO₄; the Boc group does not stain well with Ninhydrin).

  • Quench: Carefully add sat. NH₄Cl solution. Extract with Et₂O.

Part 4: Decision Matrix & Workflow

Use the following logic flow to determine the appropriate starting material for your campaign.

DecisionMatrix Start Start: Select Reagent Q3 Is cost/atom-economy the primary constraint? Start->Q3 Q1 Is the target molecule sensitive to acid? Q2 Is the target molecule sensitive to Hydrogenation? Q1->Q2 Yes (Cannot use TFA) Result_Boc Use N-Boc Analog (Easy removal with TFA) Q1->Result_Boc No Q2->Result_Boc Yes (Cannot use H2) Result_Bn Use N-Benzyl Analog (Robust, remove with H2/Pd) Q2->Result_Bn No Q3->Q1 No (Research/Discovery) Result_HCl Use HCl Salt (Accept lower yield for lower cost) Q3->Result_HCl Yes (Scale-up)

Figure 2: Strategic Decision Matrix. Selects the optimal reagent based on downstream sensitivity and project scale.

References

  • Dieckmann Condensation Mechanisms

    • Davis, B. R., & Garrett, P. J. (1991). "The Dieckmann Condensation."[3][4] Comprehensive Organic Synthesis, 2, 806-829.

  • Synthesis of N-Protected Piperidines

    • Kuehne, M. E. (1964). "The reaction of enamines with electrophilic olefins." Journal of the American Chemical Society, 86(14), 2946-2947.

  • Fentanyl Analog Synthesis (N-Boc Usage)

    • Vardanyan, R. S., & Hruby, V. J. (2014). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry, 6(4), 385-412.

  • Tautomerism in Beta-Keto Esters

    • Gelin, S., & Gelin, R. (1980). "Tautomerism of cyclic beta-keto esters." Journal of Organic Chemistry, 45, 267.

  • Commercial Data & Safety (HCl Salt)

    • PubChem Compound Summary for CID 2723880 (Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate HCl).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Ethyl 3-oxopiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is a critical pharmaceutical intermediate containing a piperidine ring, a


-keto ester moiety, and a hydrochloride counterion. While valuable for scaffold synthesis, its disposal presents specific challenges due to its hygroscopic nature , acidity in solution , and the thermodynamic instability  of the 

-keto ester group (prone to decarboxylation).

This guide provides a self-validating workflow for researchers to dispose of this compound safely, ensuring compliance with environmental standards and preventing laboratory accidents.

Chemical Characterization Table
PropertyDataOperational Implication
CAS Number 72738-09-1 (Generic HCl salt)Use for waste labeling and inventory tracking.
Formula

Nitrogenous waste; requires specific incineration streams.
Mol. Weight 207.65 g/mol -
Physical State White to off-white solidHygroscopic: Turns to sticky gum if exposed to moisture, complicating transfer.
Acidity (pKa) ~9-10 (Amine), Solution pH < 4Acidic waste stream; DO NOT mix with Cyanide/Sulfide waste (Gas evolution).
Hazards Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, goggles, lab coat) required.
Reactivity

-Keto Ester
Gas Evolution Risk: Can decarboxylate (

) under heat or strong acid/base.

Pre-Disposal Stabilization & Segregation

The Core Directive: The safest state for disposal is the solid state . Minimizing solvation reduces the volume of hazardous waste and mitigates the risk of exothermic neutralization reactions in waste drums.

Segregation Logic (The "Why")
  • Chloride Content: Although this compound contains chloride (

    
    ), it is an ionic chloride, not an organic halogen (like chloroform).
    
    • Disposal Path: It generally does not require the "Halogenated Organic Solvents" stream unless dissolved in a halogenated solvent (e.g., DCM). It typically goes to Solid Waste or Non-Halogenated Organic Liquid Waste (if dissolved in ethanol/methanol).

  • Acidity: The HCl salt makes aqueous solutions acidic.

    • Critical Error Prevention: Never pour acidic amine salt solutions into waste containers containing strong bases or bleach (Hypochlorite), as this can generate chlorine gas or heat.

Disposal Workflow (Decision Matrix)

The following diagram outlines the decision logic for disposing of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride.

DisposalWorkflow Start Waste Assessment: Ethyl 3-oxopiperidine-4-carboxylate HCl StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Preferred) StateCheck->SolidPath Powder/Crystal LiquidPath Liquid/Solution Waste StateCheck->LiquidPath Reaction Mix/Mother Liquor Bagging Double Bag in Polyethylene (4 mil) SolidPath->Bagging LabelSolid Label: 'Toxic Solid, Organic' List: Ethyl 3-oxopiperidine... HCl Bagging->LabelSolid BinSolid Disposal: Lab Solid Waste Drum (Incineration) LabelSolid->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, Water, Acetone) SolventCheck->NonHaloSolv No Halogens WasteHalo Disposal: Halogenated Waste Stream HaloSolv->WasteHalo Neutralize OPTIONAL: Neutralize pH (Use NaHCO3, Watch for CO2) NonHaloSolv->Neutralize WasteNonHalo Disposal: Non-Halogenated Waste Stream Neutralize->WasteNonHalo

Figure 1: Decision matrix for the safe disposal of Ethyl 3-oxopiperidine-4-carboxylate HCl, prioritizing solid waste streams to minimize chemical reactivity risks.

Operational Protocols

Protocol A: Solid Waste Disposal (Recommended)

Context: Use this for expired reagents, excess dry product, or spill cleanup residues.

  • PPE Verification: Wear nitrile gloves, safety glasses, and a lab coat. If dust is visible, use a particulate respirator (N95) or work inside a fume hood.

  • Containerization:

    • Do not throw loose powder into the drum.

    • Transfer the solid into a clear polyethylene bag (minimum 4 mil thickness).

    • Twist and tape the bag neck to seal it airtight (prevents moisture ingress and "goo" formation).

    • Place this bag inside a second bag (double containment).

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: "Ethyl 3-oxopiperidine-4-carboxylate hydrochloride".[1][2][3]

    • Hazards: Check "Toxic" and "Irritant".

  • Disposal: Place in the laboratory's designated Solid Waste Drum .

Protocol B: Liquid Waste Disposal & Neutralization

Context: Use this for mother liquors or reaction mixtures.[4] Warning: The


-keto ester moiety is unstable. Rapid pH changes can trigger decarboxylation, releasing 

gas which can over-pressurize sealed containers.
  • Identify Solvent:

    • If DCM/Chloroform : Pour directly into Halogenated Waste . Do not neutralize (biphasic neutralization is inefficient and dangerous).

    • If Ethanol/Water/Methanol : Proceed to step 2.

  • Controlled Neutralization (Self-Validating Step):

    • Goal: Ensure the waste stream pH is between 5 and 9 to prevent corrosion of waste drums.

    • Reagent: Saturated Sodium Bicarbonate (

      
      ) solution. Do not use strong bases like NaOH  (causes rapid hydrolysis/decarboxylation).
      
    • Action: Slowly add

      
       to the waste while stirring.
      
    • Observation: You will see bubbling (

      
      ). Stop adding  when bubbling ceases. This visual cue validates that the HCl has been neutralized.
      
  • Transfer: Pour the neutralized mixture into the Non-Halogenated Organic Waste container.

  • Cap Venting: Leave the waste cap loosely threaded for 30 minutes to allow residual

    
     to escape before sealing tightly.
    
Protocol C: Emergency Spill Response
  • Isolate: Mark the area. If the powder is loose, turn off fans to prevent dispersal.

  • Cover: Cover the spill with a dedicated spill absorbent (e.g., vermiculite or a commercial acid-neutralizing absorbent).

  • Collect: Scoop the absorbent/chemical mix into a bag.

  • Clean: Wipe the surface with a dilute soap solution. The compound is water-soluble.[5]

  • Dispose: Treat the collected debris as Solid Waste (Protocol A).

Regulatory & Compliance Framework

  • RCRA Status (USA): This compound is not specifically listed on the EPA P-list (acutely hazardous) or U-list (toxic).

  • Characteristic Waste: It is classified as hazardous waste based on:

    • Corrosivity (D002): If in aqueous solution with pH

      
       2.
      
    • Toxicity: Due to general organic toxicity.

  • European Waste Code (EWC): Generally falls under 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733519 (Ethyl 3-oxopiperidine-4-carboxylate). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261." EPA.gov. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride
Reactant of Route 2
Ethyl 3-oxopiperidine-4-carboxylate hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.